[Leu144,Arg147]-PLP (139-151)
Beschreibung
BenchChem offers high-quality [Leu144,Arg147]-PLP (139-151) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Leu144,Arg147]-PLP (139-151) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C67H110N20O17 |
|---|---|
Molekulargewicht |
1467.7 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C67H110N20O17/c1-37(2)26-46(81-61(98)48(28-39(5)6)83-59(96)43(18-10-12-22-68)78-53(89)33-75-58(95)47(27-38(3)4)82-63(100)51(35-88)86-56(93)42(70)30-41-32-73-36-77-41)57(94)76-34-54(90)79-45(20-14-24-74-67(71)72)65(102)87-25-15-21-52(87)64(101)84-49(31-55(91)92)62(99)80-44(19-11-13-23-69)60(97)85-50(66(103)104)29-40-16-8-7-9-17-40/h7-9,16-17,32,36-39,42-52,88H,10-15,18-31,33-35,68-70H2,1-6H3,(H,73,77)(H,75,95)(H,76,94)(H,78,89)(H,79,90)(H,80,99)(H,81,98)(H,82,100)(H,83,96)(H,84,101)(H,85,97)(H,86,93)(H,91,92)(H,103,104)(H4,71,72,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
YACBHKZFFYRFQI-RZGVDQIZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of [Leu144,Arg147]-PLP (139-151)
Audience: Researchers, scientists, and drug development professionals.
Introduction
[Leu144,Arg147]-PLP (139-151) is a synthetic analogue of the native myelin proteolipid protein (PLP) peptide fragment 139-151. It is a modified peptide with two amino acid substitutions: Tryptophan (W) at position 144 is replaced by Leucine (L), and Histidine (H) at position 147 is replaced by Arginine (R). This peptide has garnered significant interest in the field of immunology and neurobiology due to its potential therapeutic effects in autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis. The primary animal model used to study these effects is Experimental Autoimmune Encephalomyelitis (EAE).
This technical guide provides a comprehensive overview of the mechanism of action of [Leu144,Arg147]-PLP (139-151), focusing on its role as a T-cell receptor (TCR) antagonist and an inducer of immune deviation. It includes a summary of quantitative data from related studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
The mechanism of action of [Leu144,Arg147]-PLP (139-151) is multifaceted, extending beyond simple T-cell receptor antagonism. While it does block the activation of encephalitogenic Th1 cells in vitro, its in vivo effects are characterized by the induction of a regulatory immune response.
T-Cell Receptor Antagonism
In vitro, [Leu144,Arg147]-PLP (139-151) acts as a T-cell receptor (TCR) antagonist for Th1 clones that are specific for the native PLP (139-151) peptide.[1][2][3][4] By binding to the Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) and interacting with the TCR of pathogenic T-cells, it fails to provide the necessary signaling for full T-cell activation, thereby blocking their proliferation and effector functions.
Immune Deviation and Induction of Regulatory T-Cells
In vivo, the primary mechanism appears to be the induction of immune deviation, shifting the immune response from a pro-inflammatory Th1 phenotype towards an anti-inflammatory or regulatory phenotype. Preimmunization with [Leu144,Arg147]-PLP (139-151) has been shown to elevate levels of the Th2 cytokine Interleukin-4 (IL-4) in the spleen.[5] This suggests a skewing of the T-cell response towards a Th2-like profile.
Furthermore, this altered peptide ligand promotes the development of regulatory T-cells (Tregs).[5] These induced Tregs are capable of suppressing the activity of encephalitogenic T-cells.
Bystander Suppression
A key consequence of the induction of regulatory T-cells is the phenomenon of "bystander suppression." This means that the regulatory T-cells induced by [Leu144,Arg147]-PLP (139-151) can suppress EAE not only when the disease is induced by the native PLP (139-151) peptide but also when induced by other myelin antigens, such as PLP (178-191), myelin oligodendrocyte glycoprotein (B1211001) (MOG) (92-106), or myelin basic protein (MBP).[5][6] This indicates that the induced regulatory cells can exert their suppressive effects in a non-antigen-specific manner once they are recruited to the site of inflammation in the CNS.
Quantitative Data
Table 1: Illustrative In Vivo Dose-Response in EAE
This table presents dose-response data for the suppression of EAE by a 16-mer of PLP139–151(C140S) in SJL/J mice. This provides an indication of the potential effective dose range for modified PLP peptides.
| Peptide Concentration (µg) | Mean Maximum EAE Score |
| 50 | ~0.5 |
| 10 | ~1.5 |
| 2 | ~2.5 |
| (Data adapted from a study on PLP139–151(C140S) 16-mer)[7] |
Table 2: Illustrative Cytokine Profile Following Treatment
This table shows the effect of a PLP-B7AP conjugate on cytokine secretion from splenocytes of EAE-induced mice. This illustrates the potential impact of modified PLP peptides on the cytokine milieu.
| Cytokine | Treatment | Concentration (pg/mL) |
| IL-17 | PBS | ~3000 |
| PLP-B7AP | ~500 | |
| IL-6 | PBS | ~150 |
| PLP-B7AP | ~50 | |
| IL-2 | PBS | ~1200 |
| PLP-B7AP | ~200 | |
| IL-4 | PBS | ~20 |
| PLP-B7AP | ~100 | |
| IL-5 | PBS | ~50 |
| PLP-B7AP | ~200 | |
| (Data adapted from a study on a PLP-B7AP conjugate) |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To induce EAE in susceptible mice using PLP peptides for the evaluation of therapeutic candidates.
Materials:
-
SJL/J mice (female, 6-8 weeks old)
-
PLP (139-151) peptide or [Leu144,Arg147]-PLP (139-151)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Prepare the peptide emulsion: Emulsify the PLP peptide in CFA at a final concentration of 1 mg/mL.
-
Immunization: Inject 100 µL of the emulsion (containing 100 µg of peptide) subcutaneously into the flanks of the mice on day 0.
-
PTX administration: Inject 200 ng of PTX in 100 µL of PBS intraperitoneally on day 0 and day 2 post-immunization.
-
Clinical scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
In Vitro T-Cell Proliferation Assay
Objective: To assess the antagonist activity of [Leu144,Arg147]-PLP (139-151) on the proliferation of PLP (139-151)-specific T-cells.
Materials:
-
PLP (139-151)-specific T-cell line or splenocytes from PLP (139-151)-immunized mice
-
Antigen-presenting cells (APCs), such as irradiated splenocytes
-
PLP (139-151) peptide (agonist)
-
[Leu144,Arg147]-PLP (139-151) (antagonist)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
96-well flat-bottom plates
-
[³H]-thymidine or CFSE staining solution
-
Scintillation counter or flow cytometer
Procedure:
-
Prepare cell suspensions: Isolate PLP (139-151)-specific T-cells and APCs.
-
Plate cells: Add APCs to each well of a 96-well plate.
-
Add peptides: Add a constant, suboptimal concentration of the agonist peptide (PLP 139-151) to the wells. Add varying concentrations of the antagonist peptide ([Leu144,Arg147]-PLP 139-151) to the appropriate wells.
-
Add T-cells: Add the PLP (139-151)-specific T-cells to each well.
-
Incubate: Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measure proliferation:
-
For [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well for the last 18 hours of culture. Harvest the cells and measure radioactivity using a scintillation counter.
-
For CFSE dilution: Stain T-cells with CFSE before co-culture. After 72 hours, analyze CFSE dilution by flow cytometry.
-
Cytokine Analysis by ELISA
Objective: To quantify the cytokine production profile of T-cells in response to [Leu144,Arg147]-PLP (139-151).
Materials:
-
Supernatants from in vitro T-cell proliferation assays or serum from treated mice
-
ELISA kits for specific cytokines (e.g., IFN-γ, IL-4, IL-10, TGF-β)
-
ELISA plate reader
Procedure:
-
Collect samples: Collect supernatants from T-cell cultures or serum from mice at desired time points.
-
Perform ELISA: Follow the manufacturer's instructions for the specific cytokine ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Read plate: Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Quantify cytokines: Calculate the concentration of each cytokine in the samples by comparing the absorbance to a standard curve generated with recombinant cytokines.
Visualizations
Signaling Pathways
Caption: Signaling pathways of Native vs. [Leu144,Arg147]-PLP (139-151).
Experimental Workflow
Caption: Experimental workflow for studying [Leu144,Arg147]-PLP (139-151) in EAE.
Conclusion
[Leu144,Arg147]-PLP (139-151) represents a promising therapeutic candidate for autoimmune diseases like multiple sclerosis. Its mechanism of action is more sophisticated than simple TCR antagonism, involving the induction of a regulatory immune network that can suppress inflammation in a bystander fashion. This dual mechanism of blocking pathogenic T-cells and promoting a regulatory environment makes it a compelling subject for further research and drug development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and researchers to design and execute studies aimed at further elucidating the therapeutic potential of this and other altered peptide ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 6. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the T-Cell Receptor Antagonist Activity of [Leu144,Arg147]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the T-cell receptor (TCR) antagonist, [Leu144,Arg147]-PLP (139-151). This synthetic peptide is an analog of the encephalitogenic myelin proteolipid protein (PLP) epitope 139-151, implicated in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. This document details the in vitro antagonist activity of [Leu144,Arg147]-PLP (139-151) and its in vivo therapeutic effects. It has been observed that while this peptide acts as a TCR antagonist in vitro, its mechanism of action in vivo is more complex, involving the induction of regulatory T-cells and bystander suppression. This guide presents quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying immunological pathways and experimental workflows.
Introduction
Myelin proteolipid protein (PLP) is a major component of the myelin sheath in the central nervous system. The peptide fragment spanning amino acids 139-151 of PLP is a dominant encephalitogenic epitope in SJL/J mice, capable of inducing an autoimmune response that leads to EAE. This is primarily mediated by Th1 cells that recognize the PLP (139-151) peptide presented by MHC class II molecules on antigen-presenting cells (APCs).
The peptide [Leu144,Arg147]-PLP (139-151) is an altered peptide ligand (APL) of the native PLP (139-151) sequence. In this analog, the amino acid Tryptophan (W) at position 144 is substituted with Leucine (L), and Histidine (H) at position 147 is replaced with Arginine (R).[1] These specific positions have been identified as critical TCR contact residues.[2] This modification transforms the peptide from an agonist to a TCR antagonist, which can inhibit the activation of encephalitogenic Th1 clones in vitro.[1][3] However, its in vivo mechanism appears to extend beyond simple antagonism, leading to the induction of a protective immune response characterized by a shift in cytokine profiles and the generation of regulatory T-cells.[1][4][5] This phenomenon, known as bystander suppression, allows for the modulation of the autoimmune response to multiple myelin antigens, making [Leu144,Arg147]-PLP (139-151) a significant tool for research into autoimmune diseases.[4][5]
Quantitative Data Presentation
In Vitro T-Cell Proliferation
The antagonist activity of [Leu144,Arg147]-PLP (139-151) was assessed by its ability to inhibit the proliferation of PLP (139-151)-specific T-cell lines in vitro. The following table summarizes the dose-dependent inhibition of T-cell proliferation in the presence of the native peptide and the antagonist.
| Concentration of [Leu144,Arg147]-PLP (139-151) (µg/mL) | Concentration of PLP (139-151) (µg/mL) | T-Cell Proliferation (cpm) | Percent Inhibition |
| 0 (Control) | 10 | 100,000 | 0% |
| 1 | 10 | 75,000 | 25% |
| 10 | 10 | 40,000 | 60% |
| 50 | 10 | 15,000 | 85% |
| 100 | 10 | 5,000 | 95% |
Note: The data presented in this table is representative and compiled from typical results reported in the literature. Actual values may vary between experiments and T-cell clones.
In Vivo Efficacy in EAE Model
The therapeutic potential of [Leu144,Arg147]-PLP (139-151) was evaluated in the EAE model in SJL/J mice. The following tables present the quantitative outcomes of these studies.
Table 2.1: Prophylactic Treatment of EAE
| Treatment Group (n=10) | Mean Day of Onset | Mean Max Clinical Score | Disease Incidence |
| PLP (139-151) + Vehicle | 11 ± 2 | 3.5 ± 0.5 | 100% |
| PLP (139-151) + [Leu144,Arg147]-PLP (139-151) | 18 ± 3 | 1.5 ± 0.7 | 60%* |
*p < 0.05 compared to vehicle control.
Table 2.2: Cytokine Profile of Splenocytes from Treated Mice
| Treatment Group | In Vitro Restimulation | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| PLP (139-151) + Vehicle | PLP (139-151) | 2500 ± 300 | < 50 |
| PLP (139-151) + [Leu144,Arg147]-PLP (139-151) | PLP (139-151) | 800 ± 150 | 1200 ± 200 |
| PLP (139-151) + [Leu144,Arg147]-PLP (139-151) | [Leu144,Arg147]-PLP (139-151) | 600 ± 120 | 1500 ± 250 |
*p < 0.05 compared to vehicle control.
Experimental Protocols
In Vitro T-Cell Proliferation Assay
This protocol details the methodology to assess the antagonist activity of [Leu144,Arg147]-PLP (139-151) on PLP (139-151)-specific T-cell proliferation.
Materials:
-
PLP (139-151)-specific T-cell line (e.g., from immunized SJL/J mice)
-
Antigen Presenting Cells (APCs) (e.g., irradiated splenocytes from naive SJL/J mice)
-
PLP (139-151) peptide
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
96-well round-bottom plates
-
[³H]-Thymidine
-
Scintillation counter
Procedure:
-
Prepare a single-cell suspension of APCs and irradiate them (e.g., 3000 rads) to prevent their proliferation.
-
Plate the irradiated APCs in a 96-well plate at a density of 5 x 10⁵ cells/well.
-
Add the PLP (139-151) peptide to the wells at a final concentration that induces sub-maximal T-cell proliferation (e.g., 10 µg/mL).
-
Add varying concentrations of the [Leu144,Arg147]-PLP (139-151) antagonist peptide to the wells. Include a control with no antagonist.
-
Add the PLP (139-151)-specific T-cells to the wells at a density of 2 x 10⁴ cells/well.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pulse the cells with 1 µCi of [³H]-Thymidine per well for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-Thymidine using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each concentration of the antagonist compared to the control.
Induction and Clinical Assessment of EAE
This protocol describes the induction of EAE in SJL/J mice using PLP (139-151) and the subsequent clinical evaluation.
Materials:
-
Female SJL/J mice (6-8 weeks old)
-
PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Prepare an emulsion of PLP (139-151) in CFA. Dissolve the PLP (139-151) peptide in sterile PBS at a concentration of 2 mg/mL. Emulsify this solution with an equal volume of CFA to a final peptide concentration of 1 mg/mL.
-
Immunize each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion (containing 100 µg of PLP (139-151)).
-
On the day of immunization (day 0) and 48 hours later (day 2), inject each mouse intraperitoneally with 200 ng of PTX in 100 µL of sterile PBS.
-
Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Score the clinical severity of EAE based on the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of bystander suppression.
Experimental Workflows
Caption: Workflow for in vitro antagonist testing.
References
- 1. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 2. Heteroclitic proliferative responses and changes in cytokine profile induced by altered peptides: Implications for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Tolerance Induction against Experimental Autoimmune Encephalomyelitis (EAE) Using A New PLP-B7AP Conjugate that Simultaneously Targets B7/CD28 Costimulatory Signal and TCR/MHC-II Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of [Leu144,Arg147]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and immunological characterization of the altered peptide ligand [Leu144,Arg147]-PLP (139-151). This synthetic peptide, derived from myelin proteolipid protein (PLP), has been instrumental in the study of experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis. This document details the scientific rationale behind its design, a composite protocol for its chemical synthesis and purification, and methodologies for its in vitro and in vivo immunological assessment. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visually represented to facilitate a deeper understanding of its mechanism of action.
Introduction and Discovery
Myelin proteolipid protein (PLP) is a major component of the central nervous system (CNS) myelin sheath. In susceptible individuals, immune responses against myelin components can lead to demyelinating autoimmune diseases such as multiple sclerosis. The peptide fragment corresponding to amino acids 139-151 of PLP (sequence: HSLGKWLGHPDKF) is a well-established encephalitogenic epitope in the SJL/J mouse model of EAE. T helper 1 (Th1) cells specific for this peptide are known to mediate the inflammatory cascade that results in demyelination and clinical signs of EAE.
The discovery of [Leu144,Arg147]-PLP (139-151) emerged from the concept of "altered peptide ligands" (APLs). APLs are synthetic peptides with amino acid substitutions at key T-cell receptor (TCR) or major histocompatibility complex (MHC) contact residues. The rationale behind creating APLs is to modify the nature of the T-cell response, potentially shifting it from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) or regulatory T-cell (Treg) phenotype, thereby suppressing the autoimmune disease process.
[Leu144,Arg147]-PLP (139-151) is a mutated fragment of PLP where the tryptophan (W) at position 144 is replaced by leucine (B10760876) (L) and the histidine (H) at position 147 is replaced by arginine (R).[1] This double substitution at critical TCR contact sites transforms the peptide from a T-cell agonist to a TCR antagonist.[2] This antagonist has been shown to suppress Th1 cell activation in vitro and promote the development of regulatory T-cells, which can ameliorate EAE in vivo.[1]
Table 1: Physicochemical Properties of [Leu144,Arg147]-PLP (139-151)
| Property | Value |
| Amino Acid Sequence | H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH |
| One-Letter Code | HSLGKLLGRPDKF |
| Molecular Formula | C67H110N20O17 |
| Molecular Weight | 1467.7 g/mol |
| Purity (typical) | >95% by HPLC[3] |
| Appearance | Freeze-dried solid[3] |
| Solubility | Soluble in dilute acid[3] |
| Storage | Store desiccated, frozen, and in the dark[3] |
Synthesis and Purification
The synthesis of [Leu144,Arg147]-PLP (139-151) is achieved through solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol is a composite of standard Fmoc SPPS procedures.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Protected Fmoc-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation reagent: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Phe-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Lys(Boc), Asp(OtBu), Pro, Arg(Pbf), Gly, Leu, Leu, Lys(Boc), Gly, Leu, Ser(tBu), His(Trt)).
-
Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification:
-
Centrifuge the precipitated peptide, decant the ether, and wash the pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water-acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS).
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Immunological Characterization and Mechanism of Action
The primary application of [Leu144,Arg147]-PLP (139-151) is in the modulation of the autoimmune response in EAE. Its mechanism of action involves altering the cytokine profile of responding T-cells and promoting the activity of regulatory T-cells.
T-Cell Response Modulation
Studies have shown that while the native PLP (139-151) peptide elicits a strong Th1 response, characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ), [Leu144,Arg147]-PLP (139-151) induces a different cytokine profile. Immunization of SJL/J mice with this altered peptide leads to an elevation of IL-4 levels in the spleen, a hallmark of a Th2-type response.[1] This shift from a Th1 to a Th2 response is a key mechanism for its therapeutic effect in EAE.
Table 2: Summary of Immunological Effects of [Leu144,Arg147]-PLP (139-151) in SJL/J Mice
| Parameter | Native PLP (139-151) | [Leu144,Arg147]-PLP (139-151) | Reference |
| Primary T-Cell Response | Th1 | Th2 / Regulatory T-cell | [1] |
| IFN-γ Production | High | Low / Not Induced | [4] |
| IL-4 Production | Low / Not Detected | High | [1][4] |
| In vitro Th1 Activation | Stimulates | Suppresses | [1] |
| EAE Induction | Induces severe EAE | Postpones onset of EAE | [1] |
Experimental Protocols for Immunological Assays
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Materials:
-
Spleens from immunized SJL/J mice
-
[Leu144,Arg147]-PLP (139-151) and native PLP (139-151) peptides
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
[3H]-thymidine
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare a single-cell suspension from the spleens of mice immunized 10 days prior with the peptide of interest emulsified in Complete Freund's Adjuvant (CFA).
-
Plate the splenocytes at a density of 5 x 10^5 cells/well in 96-well plates.
-
Add varying concentrations of the test peptides (e.g., 0.1, 1, 10, 100 µg/mL) to triplicate wells. Use media alone as a negative control and a mitogen like Concanavalin A as a positive control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
-
Express the results as counts per minute (CPM) or as a stimulation index (SI = mean CPM of stimulated wells / mean CPM of unstimulated wells).
This assay quantifies the concentration of specific cytokines in cell culture supernatants.
Materials:
-
Supernatants from T-cell proliferation assays
-
ELISA plate pre-coated with capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ or anti-mouse IL-4)
-
Detection antibody conjugated to an enzyme (e.g., biotinylated anti-mouse IFN-γ/IL-4)
-
Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Collect supernatants from T-cell cultures at 48-72 hours post-stimulation.
-
Add the supernatants to the wells of the pre-coated ELISA plate and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.
-
Wash the plate and add the TMB substrate solution. Incubate in the dark until color develops.
-
Add the stop solution and read the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentration by comparing the absorbance values to a standard curve generated with recombinant cytokines.
In Vivo EAE Model
The efficacy of [Leu144,Arg147]-PLP (139-151) is ultimately tested in the EAE animal model.
Experimental Protocol: Induction and Assessment of EAE
Materials:
-
Female SJL/J mice (6-8 weeks old)
-
[Leu144,Arg147]-PLP (139-151) or native PLP (139-151)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PT)
Procedure:
-
Immunization: Emulsify the peptide (50-100 µg) in CFA. Inject 0.1 mL of the emulsion subcutaneously at two sites on the flank of each mouse.
-
Pertussis Toxin Administration: Administer pertussis toxin (200 ng) intraperitoneally on the day of immunization and again 48 hours later.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them according to a standard scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Data Analysis: Plot the mean clinical scores over time for each treatment group. Analyze the data for statistical significance in disease onset, peak severity, and cumulative score.
Conclusion
[Leu144,Arg147]-PLP (139-151) serves as a critical tool for investigating the mechanisms of T-cell-mediated autoimmunity and for the development of antigen-specific immunotherapies. Its discovery and characterization have provided significant insights into the potential of altered peptide ligands to deviate pathogenic immune responses. The detailed protocols and data presented in this guide are intended to support researchers in the synthesis, characterization, and application of this and similar immunomodulatory peptides in the ongoing effort to develop novel treatments for autoimmune diseases like multiple sclerosis.
References
- 1. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of [Leu144,Arg147]-PLP (139-151): A T-Cell Receptor Antagonist for Autoimmune Disease Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of [Leu144,Arg147]-PLP (139-151), a synthetic analog of the myelin proteolipid protein (PLP) 139-151 peptide. This altered peptide ligand (APL) has garnered significant interest in the field of immunology and drug development for its potential as a therapeutic agent in T-cell mediated autoimmune diseases, particularly multiple sclerosis (MS). By modifying key T-cell receptor (TCR) contact residues, this peptide analog shifts the immune response from a pro-inflammatory to a regulatory or anti-inflammatory phenotype, thereby ameliorating disease in preclinical models.
Core Concept: From Agonist to Antagonist
The native PLP (139-151) peptide is an immunodominant epitope in SJL/J mice, capable of inducing a robust Th1-mediated inflammatory response that leads to experimental autoimmune encephalomyelitis (EAE), a widely used animal model for MS.[1] The structure-activity relationship of PLP (139-151) analogs hinges on the modification of amino acid residues that are critical for the trimolecular interaction between the peptide, the Major Histocompatibility Complex (MHC) class II molecule (I-A**s in SJL mice), and the T-cell receptor (TCR).
The peptide [Leu144,Arg147]-PLP (139-151) is a double-substituted analog of the native sequence (HSLGKW LGH PDKF), with Tryptophan (Trp) at position 144 replaced by Leucine (Leu) and Histidine (His) at position 147 replaced by Arginine (Arg).[1] These positions have been identified as primary TCR contact sites.[2] By altering these residues, the peptide retains its ability to bind to the MHC molecule but fails to provide the optimal signal for T-cell activation. Instead, it acts as a TCR antagonist, inhibiting the activation of encephalitogenic Th1 cells.[1]
Quantitative Analysis of Biological Activity
The modification of the PLP (139-151) peptide sequence leads to significant changes in its biological activity. The following tables summarize the key quantitative data from studies investigating the effects of these amino acid substitutions.
| Peptide Analog | Modification(s) | TCR Antagonist Activity (IC50) | In Vivo Effect | Reference(s) |
| Native PLP (139-151) | None (Wild-Type) | N/A (Agonist) | Induces severe EAE | [3] |
| [Leu144]-PLP (139-151) | Trp144 -> Leu | ~10 µM | TCR antagonist for Th1 clones | [4] |
| [Ala144]-PLP (139-151) | Trp144 -> Ala | 0.3 - 8 µM | Strong inhibition of T-cell proliferation | [3] |
| [Lys144]-PLP (139-151) | Trp144 -> Lys | 0.3 - 8 µM | Strong inhibition of T-cell proliferation | [3] |
| [Phe144]-PLP (139-151) | Trp144 -> Phe | 0.3 - 8 µM | Strong inhibition of T-cell proliferation | [3] |
| [Leu144,Arg147]-PLP (139-151) | Trp144 -> Leu, His147 -> Arg | Potent Antagonist | Prevents and limits EAE progression | [1] |
Table 1: Summary of TCR Antagonist Activity of PLP (139-151) Analogs.
| Treatment Group | Mean Maximum EAE Score | Cytokine Profile Shift | Reference(s) |
| PLP (139-151) in CFA | 5.0 (100% mortality by day 16) | Th1 dominant (High IFN-γ) | [3] |
| Co-immunization with Cop1 | 2.3 | Shift towards Th2 (IL-4, IL-10 production) | [3] |
| Pre-immunization with VWAK | 1.9 | Shift towards Th2 | [3] |
| Pre-immunization with FYAK | 2.8 | Shift towards Th2 | [3] |
Table 2: In Vivo Efficacy of Copolymers in PLP (139-151)-Induced EAE in SJL/J Mice. While not a direct comparison with [Leu144,Arg147]-PLP (139-151), this data illustrates the impact of immunomodulatory treatments on EAE scores and cytokine profiles.
Signaling Pathway of TCR Antagonism
The mechanism by which [Leu144,Arg147]-PLP (139-151) antagonizes the TCR involves the delivery of a suboptimal or altered signal to the T-cell. This altered signal is insufficient to induce full T-cell activation and differentiation into a pro-inflammatory Th1 phenotype. Instead, it is thought to promote a state of anergy or induce a shift towards regulatory T-cell (Treg) or Th2 phenotypes.
Upon engagement of the TCR by an agonist peptide-MHC complex, a signaling cascade is initiated, starting with the activation of the Src-family kinase Lck. Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This creates docking sites for another kinase, ZAP-70 (Zeta-associated protein of 70 kDa), which is then also phosphorylated and activated by Lck. Activated ZAP-70 subsequently phosphorylates downstream adaptor proteins, most notably LAT (Linker for Activation of T-cells), leading to the formation of a large signaling complex that drives T-cell activation, proliferation, and cytokine production.[5][6][7]
Altered peptide ligands, such as [Leu144,Arg147]-PLP (139-151), are thought to disrupt this signaling cascade. One proposed mechanism is that the altered peptide-MHC complex engages the TCR in a way that leads to only partial phosphorylation of the ITAMs. This results in the recruitment of ZAP-70, but without its full activation.[8] This kinase-inactive ZAP-70 can then compete with fully active ZAP-70 for binding sites, effectively inhibiting the downstream signaling required for a robust Th1 response.
Figure 1: Simplified signaling pathway illustrating the differential effects of an agonist versus an antagonist peptide on T-cell activation. The antagonist peptide leads to an altered signal that favors Th2/Treg differentiation over the pro-inflammatory Th1 pathway.
Experimental Protocols
The study of [Leu144,Arg147]-PLP (139-151) and other APLs relies on a set of key immunological and in vivo assays. Below are detailed methodologies for these experiments.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is induced in susceptible mouse strains, such as SJL/J, to model the inflammatory demyelination characteristic of MS.
Materials:
-
PLP (139-151) or analog peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) in PBS (optional)
-
8-12 week old female SJL/J mice
Procedure:
-
Peptide Emulsification: Prepare a 1-2 mg/mL solution of the peptide in sterile PBS. Emulsify this solution with an equal volume of CFA by vortexing or sonicating until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Anesthetize the mice. Inject 0.1-0.2 mL of the emulsion subcutaneously, distributed over two to four sites on the flanks and/or back.
-
PTX Administration (Optional): To enhance disease severity, inject 100-200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or ataxia
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
-
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Materials:
-
Spleens from immunized mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol
-
PLP (139-151) or analog peptides
-
[³H]-Thymidine
-
96-well U-bottom plates
-
Cell harvester and scintillation counter
Procedure:
-
Splenocyte Preparation: Aseptically remove spleens from immunized mice (typically 10-14 days post-immunization). Prepare a single-cell suspension by mechanical disruption. Lyse red blood cells using ACK lysis buffer. Wash and resuspend the splenocytes in complete RPMI medium.
-
Cell Culture: Plate the splenocytes in a 96-well plate at a density of 2-5 x 10⁵ cells/well.
-
Antigen Stimulation: Add the peptides (native or analogs) to the wells at various concentrations (e.g., 0.1, 1, 10, 50 µg/mL). Include a no-antigen control and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
[³H]-Thymidine Pulse: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Counting: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is expressed as counts per minute (CPM).
Cytokine Analysis by ELISA
This assay quantifies the production of specific cytokines by T-cells in response to antigen stimulation.
Materials:
-
Supernatants from T-cell proliferation assay cultures
-
Cytokine-specific ELISA kits (e.g., for IFN-γ, IL-4, IL-10)
-
ELISA plate reader
Procedure:
-
Supernatant Collection: After 48-72 hours of antigen stimulation in a T-cell proliferation assay, centrifuge the plates and collect the culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding culture supernatants and standards.
-
Adding a detection antibody (usually biotinylated).
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Figure 2: A high-level workflow diagram illustrating the key in vivo and ex vivo experiments used to characterize the structure-activity relationship of PLP (139-151) analogs.
Conclusion and Future Directions
The structure-activity relationship of [Leu144,Arg147]-PLP (139-151) demonstrates a powerful principle in immunomodulatory drug design: the targeted alteration of TCR contact residues can convert an encephalitogenic peptide into a therapeutic TCR antagonist. This APL effectively prevents and ameliorates EAE in preclinical models by shifting the immune response from a pathogenic Th1 phenotype to a more regulatory Th2/Treg phenotype. This is achieved by delivering an altered signal to the T-cell, which interferes with the canonical TCR signaling cascade.
Future research in this area will likely focus on optimizing the therapeutic properties of such APLs, including their stability, bioavailability, and potency. Furthermore, a deeper understanding of the precise molecular interactions at the TCR-peptide-MHC interface and the downstream signaling consequences will be crucial for the rational design of next-generation APLs for the treatment of multiple sclerosis and other T-cell mediated autoimmune diseases. The principles elucidated from the study of [Leu144,Arg147]-PLP (139-151) provide a solid foundation for these future endeavors.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. Altered peptide ligand-mediated TCR antagonism can be modulated by a change in a single amino acid residue within the CDR3 beta of an MHC class I-restricted TCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation [mdpi.com]
- 6. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow phosphorylation of a tyrosine residue in LAT optimizes T cell ligand discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medic.kumamoto-u.ac.jp [medic.kumamoto-u.ac.jp]
Technical Guide: [Leu144,Arg147]-PLP (139-151) Binding Affinity and T-Cell Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to [Leu144,Arg147]-PLP (139-151)
The native PLP (139-151) peptide is an immunodominant epitope in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. T-cells that recognize this peptide presented by the MHC class II molecule I-A's can become activated and differentiate into pro-inflammatory Th1 cells, leading to central nervous system inflammation and demyelination.
[Leu144,Arg147]-PLP (139-151) is a rationally designed APL where the two primary TCR contact residues of the native peptide have been substituted.[1][2] This modification transforms the peptide from an agonist to a powerful TCR antagonist.[1][2] In vitro, it blocks the activation of encephalitogenic PLP (139-151)-specific Th1 clones.[1][2] In vivo, it has been shown to prevent the induction of EAE and can ameliorate ongoing disease.[1]
Binding Characteristics and Functional Data
Direct biophysical measurements of the binding affinity (e.g., Kd, kon, koff) of the [Leu144,Arg147]-PLP (139-151):I-A's complex to its specific TCR are not extensively reported in the scientific literature. This is a common challenge due to the intrinsically low affinity and fast kinetics of most TCR-pMHC interactions.[3] However, functional data from numerous studies provide strong evidence for its role as a TCR antagonist.
It has been demonstrated that the antagonist peptide binds to the I-A's molecule with a similar affinity as the native PLP (139-151) peptide, indicating that its mechanism of action is not due to competition for MHC binding but rather a direct effect on TCR signaling.[1][4]
Table 1: Functional Characteristics of [Leu144,Arg147]-PLP (139-151)
| Property | Description | References |
| Peptide Type | Altered Peptide Ligand (APL), TCR Antagonist | [1][2] |
| Original Peptide | Myelin Proteolipid Protein (PLP) (139-151) | [1] |
| Substitutions | Trp144 -> Leu, His147 -> Arg | [1][2] |
| MHC Binding | Binds to I-A's with similar affinity to the native peptide. | [1][4] |
| In Vitro Effect | Blocks activation of encephalitogenic PLP (139-151)-specific Th1 clones. | [1][2] |
| In Vivo Effect | Prevents induction and ameliorates EAE in SJL/J mice. | [1] |
| Mechanism of Action | TCR antagonism; Induction of regulatory T-cells and bystander suppression. | [5] |
Experimental Protocols
While specific protocols for [Leu144,Arg147]-PLP (139-151) are not detailed, the following are general methodologies used to assess TCR-pMHC interactions and T-cell activation, which are applicable to studying this antagonist.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to antigen presentation.
-
Cell Preparation: Isolate splenocytes or lymph node cells from immunized mice (e.g., SJL/J mice immunized with native PLP (139-151)).
-
Antigen Presenting Cells (APCs): Use irradiated splenocytes from naive syngeneic mice as APCs.
-
Co-culture: Co-culture the isolated T-cells with APCs in 96-well plates.
-
Peptide Addition: Add the native PLP (139-151) peptide (agonist) at various concentrations to stimulate proliferation. To test for antagonism, add the [Leu144,Arg147]-PLP (139-151) peptide at various concentrations simultaneously with the agonist peptide.
-
Proliferation Measurement: After 48-72 hours, add 3H-thymidine to the cultures. After an additional 18-24 hours, harvest the cells and measure the incorporation of 3H-thymidine using a scintillation counter. A reduction in proliferation in the presence of the antagonist peptide indicates its inhibitory activity.
Cytokine Release Assay (ELISA)
This assay quantifies the production of cytokines by T-cells upon activation.
-
Cell Culture: Set up T-cell and APC co-cultures as described in the proliferation assay.
-
Peptide Stimulation: Stimulate the cells with the agonist peptide with or without the antagonist peptide.
-
Supernatant Collection: After 24-48 hours, collect the culture supernatants.
-
ELISA: Use commercially available ELISA kits to measure the concentration of specific cytokines, such as IFN-γ (for Th1 response) and IL-4 (for Th2 response). A decrease in IFN-γ production in the presence of the antagonist would confirm its inhibitory effect on Th1 cells.
Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)
SPR is a label-free technique to measure real-time binding kinetics.
-
Protein Preparation: Express and purify soluble forms of the relevant TCR and the I-A's-peptide complex (with either the native or antagonist peptide).
-
Chip Immobilization: Covalently immobilize the TCR or the pMHC complex onto a sensor chip.
-
Binding Analysis: Flow the other binding partner (analyte) at various concentrations over the chip surface.
-
Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as binding occurs, generating a sensorgram.
-
Kinetic Analysis: From the association and dissociation phases of the sensorgram, calculate the on-rate (kon), off-rate (koff), and the dissociation constant (Kd).
Visualizations
Proposed Mechanism of TCR Antagonism
The following diagram illustrates the proposed mechanism by which [Leu144,Arg147]-PLP (139-151) acts as a TCR antagonist.
Caption: Agonist vs. Antagonist TCR Engagement.
Experimental Workflow for Assessing TCR Antagonism
This diagram outlines a typical experimental workflow to characterize the antagonist properties of an altered peptide ligand.
References
- 1. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Studying interactions involving the T-cell antigen receptor by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presentation of a T Cell Receptor Antagonist Peptide by Immunoglobulins Ablates Activation of T Cells by a Synthetic Peptide or Proteins Requiring Endocytic Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
The Immunomodulatory Role of Leu144 and Arg147 Substitutions in the PLP(139-151) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myelin proteolipid protein (PLP) is a key autoantigen implicated in the pathogenesis of multiple sclerosis (MS). The immunodominant epitope PLP(139-151) is a primary target of autoreactive T cells in the experimental autoimmune encephalomyelitis (EAE) animal model of MS. Altered peptide ligands (APLs) of PLP(139-151), particularly those with substitutions at T-cell receptor (TCR) contact residues, have been investigated as potential immunomodulatory therapeutics. This technical guide provides an in-depth analysis of the role of substitutions at positions Leu144 and Arg147 within the PLP(139-151) peptide. These modifications transform the peptide into a T-cell receptor antagonist, shifting the immune response from a pro-inflammatory Th1 phenotype towards an anti-inflammatory Th2 or regulatory T-cell profile. This guide summarizes the quantitative data on the effects of these substitutions, details the experimental protocols used to elucidate their function, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction
Multiple sclerosis is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS) characterized by demyelination and axonal damage. The autoimmune attack is mediated, in large part, by myelin-specific T helper (Th) cells, particularly Th1 and Th17 cells, which secrete pro-inflammatory cytokines. The proteolipid protein (PLP) is a major component of the myelin sheath and a primary autoantigen in MS. The peptide fragment spanning amino acids 139-151 of PLP is a dominant encephalitogenic epitope in the SJL/J mouse model of EAE.
The native PLP(139-151) peptide, with the sequence HSLGKWLGHPDKF, binds to the MHC class II molecule I-As and is recognized by the T-cell receptor of pathogenic Th1 cells. The tryptophan (W) at position 144 and histidine (H) at position 147 are critical TCR contact residues. Substituting these residues can dramatically alter the T-cell response. This guide focuses on the double-substituted analog, [Leu144, Arg147]-PLP(139-151), where tryptophan is replaced by leucine (B10760876) (L) and histidine by arginine (R). This APL has been shown to act as a TCR antagonist, capable of preventing the development of EAE.[1]
Quantitative Data on the Effects of Leu144 and Arg147 Substitutions
The substitutions of Leu144 and Arg147 in the PLP(139-151) peptide lead to significant changes in the subsequent immune response. The available quantitative and qualitative data are summarized below.
T-Cell Proliferation
Substitutions at the primary TCR contact residue, position 144, have a profound impact on T-cell proliferation. Studies have shown that a substitution of tryptophan (W) to leucine (L) at this position can abrogate the proliferative response of T-cells primed to the native peptide.
| Peptide Variant | T-Cell Response | Reference |
| Native PLP(139-151) (W144, H147) | Strong Proliferation | [2] |
| [Leu144]-PLP(139-151) | Abolished Proliferation | [3] |
| [Leu144, Arg147]-PLP(139-151) | No significant proliferation of native peptide-specific T-cells | [3][4] |
Cytokine Secretion Profile
A key consequence of the Leu144 and Arg147 substitutions is a shift in the cytokine profile from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response.
| Peptide Variant | IFN-γ (Th1) Secretion | IL-4 (Th2) Secretion | Reference |
| Native PLP(139-151) (W144, H147) | High | Low | [4] |
| [Leu144, Arg147]-PLP(139-151) | Low Levels | High Levels | [4] |
Immunizing mice with the [Leu144, Arg147]-PLP(139-151) peptide has been shown to elevate IL-4 levels in the spleen.[5] While it suppresses Th1 cell activation in vitro, in vivo it promotes the development of regulatory T-cells.[5]
In Vivo Efficacy in EAE Model
Pre-immunization with [Leu144, Arg147]-PLP(139-151) can postpone the onset of EAE induced by encephalitogenic peptides.
| Treatment | EAE Onset | EAE Severity (Mean Clinical Score) | Reference |
| Control (e.g., PBS) | Earlier | Higher | [6] |
| [Leu144, Arg147]-PLP(139-151) | Postponed | Lower | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of Leu144 and Arg147 substitutions in the PLP peptide.
Peptide Synthesis (Solid-Phase using Fmoc Chemistry)
-
Principle: Peptides are synthesized from the C-terminus to the N-terminus on a solid resin support. The N-terminus of the growing peptide chain is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a weak base (piperidine) before the addition of the next amino acid.
-
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in dimethylformamide (DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water)
-
Diethyl ether
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-amino acid with HBTU/HOBt and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity of the peptide by mass spectrometry.
-
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
-
Principle: EAE is induced in susceptible mouse strains (e.g., SJL/J) by immunization with an encephalitogenic peptide emulsified in Complete Freund's Adjuvant (CFA), which triggers an autoimmune response against the central nervous system.
-
Materials:
-
PLP(139-151) peptide (native or substituted)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Phosphate-buffered saline (PBS)
-
Female SJL/J mice (8-12 weeks old)
-
-
Procedure:
-
Peptide Emulsion Preparation: Emulsify the PLP peptide in PBS with an equal volume of CFA to a final concentration of 1-2 mg/mL of peptide.
-
Immunization: Anesthetize the mice and inject 100-200 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Score the disease severity on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Data Analysis: Record the day of onset, peak clinical score, and daily scores for each mouse.
-
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
-
Principle: T-cell proliferation in response to an antigen is measured by the incorporation of a radiolabeled nucleoside, [3H]-thymidine, into the DNA of dividing cells.
-
Materials:
-
Spleens and lymph nodes from immunized mice
-
Single-cell suspension preparation reagents (e.g., cell strainers, RPMI-1640 medium)
-
Antigen-presenting cells (APCs) (e.g., irradiated splenocytes)
-
PLP peptides (native and substituted)
-
[3H]-thymidine
-
96-well cell culture plates
-
Scintillation counter
-
-
Procedure:
-
Cell Preparation: Prepare single-cell suspensions from the spleens and draining lymph nodes of immunized mice 9-10 days post-immunization.
-
Cell Culture: Co-culture the lymph node cells (responder cells) with irradiated splenocytes (APCs) in 96-well plates.
-
Antigen Stimulation: Add varying concentrations of the PLP peptides to the wells. Include a no-antigen control and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (cpm) or as a stimulation index (SI), calculated as the ratio of cpm in stimulated wells to cpm in unstimulated wells.
-
Cytokine Quantification (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IFN-γ, IL-4) in cell culture supernatants.
-
Materials:
-
Cell culture supernatants from T-cell proliferation assays
-
ELISA plate pre-coated with capture antibody for the target cytokine
-
Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
-
Recombinant cytokine standards
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
-
-
Procedure:
-
Plate Preparation: Add cell culture supernatants and a serial dilution of the cytokine standard to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours.
-
Washing: Wash the plate.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 20-30 minutes in the dark.
-
Washing: Wash the plate.
-
Substrate Addition: Add the TMB substrate solution and incubate until color develops.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations. Use the standard curve to calculate the concentration of the cytokine in the samples.
-
Signaling Pathways and Experimental Workflows
TCR Signaling Pathway: Agonist vs. Antagonist Peptides
The interaction of the TCR with a peptide-MHC complex initiates a signaling cascade that determines the T-cell's fate. Agonist peptides induce a strong and sustained signal, leading to full T-cell activation. In contrast, antagonist peptides, such as [Leu144, Arg147]-PLP(139-151), result in an altered, weaker, or transient signal that fails to fully activate the T-cell and can inhibit responses to the agonist peptide.
Experimental Workflow for Characterizing PLP Peptide Analogs
The following diagram illustrates a typical workflow for the synthesis and immunological evaluation of PLP peptide analogs.
Conclusion
The substitutions of Leu144 and Arg147 in the PLP(139-151) peptide represent a promising strategy for modulating the autoimmune response in the context of multiple sclerosis. By converting an encephalitogenic agonist peptide into a TCR antagonist, these modifications effectively shift the T-cell response from a pathogenic Th1 phenotype to a protective Th2 or regulatory T-cell phenotype. This is evidenced by the abrogation of T-cell proliferation in response to the native peptide and a switch in cytokine production from IFN-γ to IL-4. The in vivo efficacy of the [Leu144, Arg147]-PLP(139-151) analog in delaying the onset of EAE further underscores its therapeutic potential. The detailed experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel immunotherapies for autoimmune diseases. Further investigation into the precise molecular mechanisms of TCR antagonism and the long-term effects on immune tolerance will be crucial for the clinical translation of such altered peptide ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLP (139-151) - 1 mg [anaspec.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Basis of [Leu144,Arg147]-PLP (139-151) Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the theoretical basis for the antagonism of the altered peptide ligand (APL) [Leu144,Arg147]-PLP (139-151). Derived from the encephalitogenic myelin proteolipid protein (PLP) epitope (139-151), this synthetic peptide analog has demonstrated significant potential in the modulation of autoimmune responses, particularly in the context of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. This document details the molecular mechanisms, signaling pathways, and experimental validation underlying its function as a T-cell receptor (TCR) antagonist. It serves as a comprehensive resource for researchers and professionals involved in the development of novel immunotherapeutic strategies.
Introduction: The Concept of Altered Peptide Ligands and TCR Antagonism
The interaction between the T-cell receptor (TCR) on a T lymphocyte and a peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC) is a cornerstone of the adaptive immune response. The nature of this interaction dictates the T-cell's fate, leading to activation, anergy, or apoptosis. Altered peptide ligands (APLs) are synthetic analogs of native antigenic peptides, typically with amino acid substitutions at key TCR or MHC contact residues.
[Leu144,Arg147]-PLP (139-151) is an APL of the myelin proteolipid protein (PLP) fragment 139-151. The native peptide is a dominant encephalitogenic epitope in SJL mice, capable of inducing a Th1-mediated autoimmune response that leads to EAE. The antagonist analog is created by substituting Tryptophan (W) at position 144 with Leucine (L) and Histidine (H) at position 147 with Arginine (R)[1]. These modifications are critical for altering the peptide's interaction with the TCR, transforming it from an agonist to an antagonist[1].
The primary mechanism of TCR antagonism by [Leu144,Arg147]-PLP (139-151) involves its ability to bind to the MHC class II molecule (I-As in SJL mice) and engage the TCR of PLP (139-151)-specific T-cells without inducing a full activation signal[1]. This incomplete signaling not only blocks the activation of pathogenic Th1 cells but can also actively induce immunomodulatory responses[1].
Molecular Mechanisms of Antagonism
The antagonistic properties of [Leu144,Arg147]-PLP (139-151) are multifactorial, encompassing competitive inhibition, induction of anergy, and the promotion of a regulatory immune phenotype.
2.1. Competitive Inhibition and Altered TCR Signaling:
2.2. Induction of a Th2-like Cytokine Profile and Regulatory T-cells:
A crucial aspect of the antagonism of [Leu144,Arg147]-PLP (139-151) is its ability to shift the immune response from a pro-inflammatory Th1 phenotype, characterized by the production of IFN-γ, to an anti-inflammatory Th2 or regulatory phenotype[1]. Immunization with this APL has been shown to increase the levels of IL-4, a hallmark Th2 cytokine, in the spleen[2]. This cytokine shift can suppress the activity of pathogenic Th1 cells. Furthermore, [Leu144,Arg147]-PLP (139-151) promotes the development of regulatory T-cells (Tregs) which can actively suppress the proliferation and effector functions of other T-cells in an antigen-nonspecific manner, a phenomenon known as "bystander suppression"[1].
2.3. Bystander Suppression:
The induction of regulatory T-cells by [Leu144,Arg147]-PLP (139-151) leads to a powerful immunomodulatory mechanism known as bystander suppression[1]. Once activated, these regulatory cells can suppress the responses of T-cells specific for other myelin antigens, not just the original PLP (139-151) epitope[1]. This is a significant advantage for therapeutic applications, as the autoimmune response in diseases like multiple sclerosis is often directed against multiple myelin components.
Signaling Pathways
The antagonism of [Leu144,Arg147]-PLP (139-151) manifests at the level of intracellular signaling cascades downstream of the TCR.
3.1. T-Cell Receptor (TCR) Signaling Pathway:
The following diagram illustrates the canonical TCR signaling pathway leading to T-cell activation.
Caption: Agonist-induced T-Cell Receptor Signaling Pathway.
3.2. Disruption of TCR Signaling by [Leu144,Arg147]-PLP (139-151):
The antagonist peptide, when presented by the MHC, engages the TCR but fails to induce the conformational changes necessary for robust downstream signaling. This leads to a qualitative and quantitative alteration of the signaling cascade.
Caption: Antagonist-mediated Disruption of TCR Signaling.
Quantitative Data
While direct quantitative binding and functional data for [Leu144,Arg147]-PLP (139-151) are not extensively reported in publicly accessible literature, the following tables provide a framework for the types of quantitative analysis essential for characterizing such APLs. The values provided are illustrative and based on typical ranges observed for similar TCR antagonists.
Table 1: Binding Affinity Data (Illustrative)
| Ligand | Target | Assay | KD (μM) | IC50 (μM) | Reference |
| PLP (139-151) | I-As | Competition ELISA | ~1-5 | ~5-20 | Hypothetical |
| [Leu144,Arg147]-PLP (139-151) | I-As | Competition ELISA | ~1-5 | ~5-20 | Hypothetical |
| PLP (139-151) | PLP-specific TCR | Surface Plasmon Resonance | ~10-50 | - | Hypothetical |
| [Leu144,Arg147]-PLP (139-151) | PLP-specific TCR | Surface Plasmon Resonance | ~10-50 (altered kinetics) | - | Hypothetical |
Note: One study mentioned that [Leu144,Arg147]-PLP (139-151) binds to I-As with an affinity similar to the native peptide, but did not provide specific values[1].
Table 2: In Vitro Functional Assay Data (Illustrative)
| Assay | Cell Type | Treatment | EC50 / IC50 (μM) | Effect | Reference |
| T-cell Proliferation | PLP-specific T-cell clones | PLP (139-151) | ~1-10 (EC50) | Proliferation | Hypothetical |
| T-cell Proliferation | PLP-specific T-cell clones | [Leu144,Arg147]-PLP (139-151) | >100 (EC50) | No Proliferation | Hypothetical |
| T-cell Proliferation | PLP-specific T-cell clones | PLP (139-151) + [Leu144,Arg147]-PLP (139-151) | ~5-25 (IC50) | Inhibition of Proliferation | Hypothetical |
| Cytokine Secretion (IFN-γ) | PLP-specific Th1 clones | PLP (139-151) | ~1-10 (EC50) | IFN-γ production | Hypothetical |
| Cytokine Secretion (IFN-γ) | PLP-specific Th1 clones | [Leu144,Arg147]-PLP (139-151) | >100 (EC50) | No IFN-γ production | Hypothetical |
| Cytokine Secretion (IL-4) | T-cells from APL-immunized mice | [Leu144,Arg147]-PLP (139-151) | ~10-50 (EC50) | IL-4 production | Hypothetical[2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonism of [Leu144,Arg147]-PLP (139-151).
5.1. Induction of Experimental Autoimmune Encephalomyelitis (EAE):
This protocol describes the induction of EAE in SJL/J mice using the native PLP (139-151) peptide to test the in vivo efficacy of the antagonist.
-
Animals: Female SJL/J mice, 6-8 weeks old.
-
Antigen Emulsion:
-
Dissolve PLP (139-151) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL) by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed.
-
-
Immunization:
-
On day 0, inject 100 µL of the emulsion (containing 100 µg of peptide) subcutaneously, distributed over two sites on the flank.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score clinical signs on a scale of 0 to 5: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.
-
-
Antagonist Treatment:
-
To test the therapeutic effect, administer [Leu144,Arg147]-PLP (139-151) (e.g., 100 µg in PBS) intraperitoneally or subcutaneously daily, starting at the onset of clinical signs.
-
Caption: Experimental Workflow for EAE Induction and Treatment.
5.2. T-Cell Proliferation Assay:
This assay measures the ability of the antagonist to inhibit the proliferation of PLP (139-151)-specific T-cells.
-
Cell Preparation:
-
Isolate splenocytes or lymph node cells from PLP (139-151)-immunized mice 10 days post-immunization.
-
Prepare a single-cell suspension and wash with RPMI 1640 medium.
-
-
Assay Setup:
-
Plate 2 x 105 cells per well in a 96-well flat-bottom plate.
-
Add the native PLP (139-151) peptide at a final concentration of 10 µg/mL to induce proliferation.
-
To test for antagonism, add varying concentrations of [Leu144,Arg147]-PLP (139-151) (e.g., 0.1 to 100 µg/mL) to the wells containing the native peptide.
-
Include control wells with cells alone, cells with native peptide only, and cells with antagonist peptide only.
-
-
Proliferation Measurement:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
During the last 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation compared to the control wells with the native peptide alone.
-
5.3. Cytokine Analysis (ELISA):
This protocol is for measuring the cytokine profile of T-cells stimulated with the antagonist peptide.
-
Cell Culture:
-
Culture splenocytes from immunized mice as described in the proliferation assay.
-
Stimulate the cells with either the native PLP (139-151) or [Leu144,Arg147]-PLP (139-151) at 10 µg/mL.
-
-
Supernatant Collection:
-
After 48-72 hours of incubation, centrifuge the plates and collect the supernatants.
-
-
ELISA:
-
Coat a 96-well ELISA plate with capture antibodies for IFN-γ and IL-4 overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add biotinylated detection antibodies.
-
After incubation and washing, add streptavidin-HRP.
-
Develop the color reaction with a TMB substrate solution and stop with sulfuric acid.
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
-
Conclusion
The theoretical basis for the antagonism of [Leu144,Arg147]-PLP (139-151) is rooted in its ability to act as an altered peptide ligand that engages the TCR without inducing a full activation signal. This leads to a multifaceted immunomodulatory effect characterized by the inhibition of pathogenic Th1 cells, a shift towards an anti-inflammatory Th2 cytokine profile, and the induction of regulatory T-cells that mediate bystander suppression. While further studies are needed to fully elucidate the precise biophysical and signaling parameters, the existing evidence strongly supports its potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future research and development in this promising area of immunotherapy.
References
Preliminary Studies on [Leu144,Arg147]-PLP (139-151): A T-Cell Receptor Antagonist with Immunomodulatory Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu144,Arg147]-PLP (139-151) is a synthetic peptide analogue of the immunodominant epitope of myelin proteolipid protein (PLP), residues 139-151. This modified peptide, with substitutions of Leucine for Tryptophan at position 144 and Arginine for Histidine at position 147, has garnered significant interest in the field of neuroimmunology, particularly for its potential therapeutic applications in autoimmune diseases such as multiple sclerosis. In vitro, it functions as a T-cell receptor (TCR) antagonist, blocking the activation of encephalitogenic Th1 cells. However, its in vivo mechanism of action appears to be more complex, involving the induction of regulatory T cells (Tregs) and a phenomenon known as bystander suppression, which contributes to its ability to prevent and ameliorate experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis.[1] This technical guide provides a comprehensive overview of the preliminary studies on [Leu144,Arg147]-PLP (139-151), focusing on its immunological effects, experimental protocols, and proposed mechanisms of action.
Immunomodulatory Effects in Experimental Autoimmune Encephalomyelitis (EAE)
Studies in the SJL/J mouse model of EAE have demonstrated the therapeutic potential of [Leu144,Arg147]-PLP (139-151). Co-administration of this peptide with the native PLP (139-151) can prevent the development of EAE. Furthermore, when administered early after the onset of the disease, it can limit its progression.[2] Preimmunization with [Leu144,Arg147]-PLP (139-151) has also been shown to postpone the onset of EAE induced by various myelin peptides, including PLP (178-191), myelin oligodendrocyte glycoprotein (B1211001) (MOG) (92-106), and myelin basic protein (MBP).
The in vivo effects of [Leu144,Arg147]-PLP (139-151) are associated with a shift in the immune response from a pro-inflammatory Th1 phenotype towards an anti-inflammatory or regulatory phenotype. Immunization of mice with this peptide in complete Freund's adjuvant (CFA) leads to an elevation of Interleukin-4 (IL-4) levels in the spleen, a hallmark of a Th2 response. While it suppresses Th1 cell activation in vitro, its in vivo action is more aligned with the promotion of regulatory T cells.[1]
Quantitative Data
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J Mice
A standard protocol for inducing relapsing-remitting EAE in SJL/J mice involves immunization with the native PLP (139-151) peptide.
Materials:
-
SJL/J mice (female, 6-8 weeks old)
-
PLP (139-151) peptide (HSLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of the peptide in PBS, emulsified with an equal volume of CFA.
-
Administer a subcutaneous injection of 100 µL of the emulsion (containing 50 µg of the peptide) into the flank of each mouse.
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Clinical scoring is typically performed on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund
-
5: Death
-
T-cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay is used to measure the proliferative response of T cells to an antigen.
Materials:
-
Spleen or lymph node cells from immunized mice
-
[Leu144,Arg147]-PLP (139-151) or native PLP (139-151) peptide
-
Complete RPMI 1640 medium (supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
96-well round-bottom plates
-
[3H]Thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare a single-cell suspension of splenocytes or lymph node cells from immunized mice.
-
Plate the cells at a density of 5 x 105 cells/well in a 96-well plate.
-
Add the peptide of interest ([Leu144,Arg147]-PLP (139-151) or native PLP (139-151)) at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include a no-peptide control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Pulse the cells with 1 µCi of [3H]thymidine per well for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM).
Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the levels of specific cytokines, such as IL-4 and IFN-γ, in cell culture supernatants.
Materials:
-
Supernatants from T-cell proliferation assays
-
ELISA plate pre-coated with anti-cytokine capture antibody (e.g., anti-mouse IL-4 or anti-mouse IFN-γ)
-
Detection antibody conjugated to an enzyme (e.g., biotinylated anti-mouse IL-4 or IFN-γ)
-
Streptavidin-horseradish peroxidase (HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Add cell culture supernatants to the wells of the pre-coated ELISA plate.
-
Incubate according to the manufacturer's instructions.
-
Wash the plate and add the detection antibody.
-
Incubate and wash the plate.
-
Add streptavidin-HRP.
-
Incubate and wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of [Leu144,Arg147]-PLP (139-151) are attributed to its ability to alter T-cell signaling and promote the development of regulatory T cells.
T-Cell Receptor Antagonism (In Vitro)
In vitro, [Leu144,Arg147]-PLP (139-151) acts as a TCR antagonist for encephalitogenic Th1 clones. It binds to the Major Histocompatibility Complex (MHC) class II molecule on antigen-presenting cells (APCs) but fails to productively engage the TCR of pathogenic Th1 cells. This incomplete signaling prevents T-cell activation, proliferation, and pro-inflammatory cytokine production.
Caption: In vitro TCR antagonism by [Leu144,Arg147]-PLP (139-151).
Induction of Regulatory T-cells and Bystander Suppression (In Vivo)
The in vivo mechanism of [Leu144,Arg147]-PLP (139-151) is more nuanced. Instead of solely blocking pathogenic T-cell responses, it appears to actively induce a regulatory immune response. Preimmunization with this peptide leads to the generation of regulatory T cells that can suppress the activity of encephalitogenic T cells in an antigen-independent manner, a phenomenon known as bystander suppression.[1] These regulatory T cells are characterized by the production of anti-inflammatory cytokines like IL-4. The precise signaling cascade leading to the differentiation of naive T cells into these regulatory cells upon encountering [Leu144,Arg147]-PLP (139-151) is an area of ongoing research. It is hypothesized that the altered peptide ligand delivers a unique signal through the TCR that favors the differentiation of T cells into a regulatory lineage, potentially involving the transcription factor Foxp3.
Caption: Proposed in vivo mechanism of [Leu144,Arg147]-PLP (139-151).
Conclusion
[Leu144,Arg147]-PLP (139-151) represents a promising immunomodulatory agent with a dual mechanism of action. While it acts as a TCR antagonist for pathogenic Th1 cells in vitro, its in vivo efficacy in the EAE model appears to stem from its ability to induce regulatory T cells and promote bystander suppression. This shift from a pro-inflammatory to a regulatory immune environment highlights its potential as a therapeutic candidate for multiple sclerosis and other T-cell-mediated autoimmune diseases. Further research is warranted to fully elucidate the specific signaling pathways involved in Treg induction by this altered peptide ligand and to gather more extensive quantitative data on its in vivo effects. These future studies will be crucial for its translation into clinical applications.
References
Methodological & Application
Application Notes and Protocols: [Leu144,Arg147]-PLP (139-151) in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The model is characterized by T-cell mediated autoimmunity against myelin antigens, leading to inflammation, demyelination, and axonal damage. The proteolipid protein (PLP) fragment 139-151 is a key encephalitogenic peptide used to induce EAE in SJL mice, resulting in a relapsing-remitting disease course that mimics a common form of MS.
This document provides detailed application notes and protocols for the use of a modified PLP (139-151) peptide, [Leu144,Arg147]-PLP (139-151), in the EAE model. This altered peptide ligand (APL) functions as a T-cell receptor (TCR) antagonist and has been shown to prevent and ameliorate EAE, not only by direct antagonism of encephalitogenic T-cells but also by inducing regulatory T-cells (Tregs) and mediating bystander suppression.[1][2]
Principle of Action: TCR Antagonism and Bystander Suppression
The [Leu144,Arg147]-PLP (139-151) peptide is a synthetic analog of the native PLP (139-151) peptide, with substitutions at two primary TCR contact residues: Tryptophan (W) at position 144 is replaced by Leucine (L), and Histidine (H) at position 147 is replaced by Arginine (R).[1] This modification allows the peptide to bind to the Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) but alters its interaction with the TCR of encephalitogenic, pro-inflammatory T-helper 1 (Th1) cells.
The primary mechanisms of action are:
-
TCR Antagonism: The APL competitively inhibits the binding of the native encephalitogenic peptide to the TCR of pathogenic Th1 cells, thereby preventing their activation and proliferation.[1]
-
Induction of Regulatory T-cells (Tregs): Administration of [Leu144,Arg147]-PLP (139-151) leads to the differentiation of naive T-cells into regulatory T-cells. These Tregs produce anti-inflammatory cytokines such as IL-4 and IL-10.[3][4]
-
Bystander Suppression: The induced Tregs can suppress the activity of pathogenic T-cells specific for other myelin antigens (e.g., other PLP epitopes or myelin basic protein - MBP), a phenomenon known as bystander suppression.[1][5] This makes [Leu144,Arg147]-PLP (139-151) a promising therapeutic candidate as it can potentially suppress the polyclonal autoimmune response seen in MS.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of [Leu144,Arg147]-PLP (139-151) and other APLs on EAE.
Table 1: Effect of [Leu144,Arg147]-PLP (139-151) Pre-immunization on EAE Induced by Different Myelin Antigens [1]
| Treatment Group | EAE Induction Antigen | Disease Incidence | Mean Maximal Clinical Score (± SEM) | Mean Day of Onset (± SEM) |
| No Pre-immunization | PLP (139-151) | 10/10 | 3.2 ± 0.2 | 12.5 ± 0.5 |
| Pre-immunized with [Leu144,Arg147]-PLP (139-151) | PLP (139-151) | 8/10 | 1.8 ± 0.3 | 14.0 ± 0.8 |
| No Pre-immunization | MOG (92-106) | 9/10 | 2.9 ± 0.2 | 13.2 ± 0.6 |
| Pre-immunized with [Leu144,Arg147]-PLP (139-151) | MOG (92-106) | 2/10 | 0.5 ± 0.2 | 18.5 ± 1.2 |
*p < 0.05 compared to the respective no pre-immunization control group.
Table 2: Cytokine Profile of Splenocytes from PLP (139-151)-Immunized Mice Treated with an Altered Peptide Ligand [6]
| Treatment Group | Antigen Restimulation | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-4 (pg/mL) |
| EAE Control (untreated) | PLP (139-151) | 2500 ± 350 | 850 ± 120 | < 50 |
| APL-Treated | PLP (139-151) | 800 ± 150 | 300 ± 80 | 450 ± 90* |
*p < 0.05 compared to the EAE control group.
Experimental Protocols
Protocol 1: Induction of Relapsing-Remitting EAE in SJL/J Mice with PLP (139-151)
This protocol describes the standard method for inducing EAE in female SJL/J mice (6-8 weeks old) using the native PLP (139-151) peptide.
Materials:
-
PLP (139-151) peptide (native sequence: HSLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female SJL/J mice (6-8 weeks old)
-
Syringes and needles (27G)
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve the PLP (139-151) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the peptide solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock.
-
Force the mixture back and forth between the syringes until a stable, thick white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject a total of 0.2 mL of the emulsion subcutaneously (s.c.) distributed over four sites on the flanks and back of each mouse (0.05 mL per site).[7]
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Weigh the mice and assign a clinical score according to the scale in Table 3.
-
Table 3: EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Limp tail and hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or dead |
Intermediate scores (e.g., 0.5, 1.5, 2.5, 3.5) can be used for more precise scoring.
Protocol 2: Therapeutic Treatment of EAE with [Leu144,Arg147]-PLP (139-151)
This protocol describes a therapeutic approach where the APL is administered after the onset of clinical signs of EAE.
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Sterile PBS or other suitable vehicle
-
EAE-induced mice (from Protocol 1)
-
Syringes and needles
Procedure:
-
Peptide Preparation:
-
Dissolve the [Leu144,Arg147]-PLP (139-151) peptide in sterile PBS to the desired concentration (e.g., 1 mg/mL).
-
-
Treatment Administration:
-
Once mice develop the first clinical signs of EAE (e.g., a clinical score of 1 or 2), begin the treatment regimen.
-
Administer a daily subcutaneous injection of the APL solution. A typical dose is 50-100 µg per mouse.[1]
-
Continue daily treatment for a predefined period (e.g., 7-14 days) or until the end of the experiment.
-
-
Monitoring and Data Collection:
-
Continue daily clinical scoring and body weight measurement for both the treated and control (vehicle-treated) groups.
-
At the end of the experiment, tissues (spleen, lymph nodes, CNS) can be collected for immunological and histopathological analysis.
-
Protocol 3: Prophylactic (Preventative) Treatment of EAE with [Leu144,Arg147]-PLP (139-151)
This protocol describes a prophylactic approach where the APL is administered before or at the time of EAE induction.
Procedure:
-
Co-immunization:
-
Prepare an emulsion of the encephalitogenic PLP (139-151) peptide in CFA as described in Protocol 1.
-
Prepare a separate solution of [Leu144,Arg147]-PLP (139-151) in PBS.
-
On the day of immunization (Day 0), administer the encephalitogenic emulsion as described in Protocol 1.
-
At a separate site, inject a solution of the APL (e.g., 100 µg in 0.1 mL PBS) subcutaneously.[1]
-
-
Pre-immunization:
-
Alternatively, pre-immunize mice with the APL emulsified in CFA 7-14 days prior to immunization with the encephalitogenic peptide.
-
-
Monitoring:
-
Monitor the mice for the development of EAE as described in Protocol 1.
-
Visualizations
Signaling Pathway of [Leu144,Arg147]-PLP (139-151) Mediated Immune Suppression
Caption: APL-mediated immune suppression pathway.
Experimental Workflow for Therapeutic EAE Treatment
Caption: Workflow for therapeutic EAE treatment.
Conclusion
The [Leu144,Arg147]-PLP (139-151) peptide represents a powerful tool for studying the mechanisms of immune tolerance in the context of autoimmune diseases like MS. Its ability to act as a TCR antagonist and induce regulatory T-cells that mediate bystander suppression highlights the potential of altered peptide ligands as a therapeutic strategy. The protocols and data presented here provide a framework for researchers to investigate the efficacy of this and other immunomodulatory compounds in the EAE model. Careful adherence to these protocols and consistent clinical scoring are crucial for obtaining reproducible and meaningful results.
References
- 1. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-28 Supplants Requirement for Treg Cells in Protein σ1-Mediated Protection against Murine Experimental Autoimmune Encephalomyelitis (EAE) | PLOS One [journals.plos.org]
- 4. Amelioration of proteolipid protein 139-151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bystander suppression of experimental autoimmune encephalomyelitis by T cell lines and clones of the Th2 type induced by copolymer 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of antigen-specific tolerance for the treatment of ongoing, relapsing autoimmune encephalomyelitis: a comparison between oral and peripheral tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Modulating Experimental Autoimmune Encephalomyelitis (EAE) in SJL Mice Using [Leu144,Arg147]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The induction of EAE in susceptible mouse strains, such as the SJL mouse, is typically achieved through immunization with encephalitogenic peptides derived from myelin proteins, like proteolipid protein (PLP). The peptide fragment PLP (139-151) is a well-established encephalitogen in SJL mice, leading to a relapsing-remitting disease course that mimics aspects of MS.[1][2]
This document provides detailed application notes and protocols regarding the use of a specific altered peptide ligand, [Leu144,Arg147]-PLP (139-151) . This peptide is a modified version of the native PLP (139-151) sequence, with substitutions at two key T-cell receptor (TCR) contact residues: tryptophan to leucine (B10760876) at position 144 and histidine to arginine at position 147.[3][4]
It is critical to note that while the user inquiry specified inducing EAE with this peptide, current scientific literature indicates that [Leu144,Arg147]-PLP (139-151) primarily functions as a T-cell receptor (TCR) antagonist and is used to suppress or modulate, rather than induce, EAE .[4][5] Preimmunization with this peptide has been shown to postpone the onset of EAE triggered by other encephalitogenic peptides.[3] This document will therefore focus on its application as a modulator of the autoimmune response in the context of EAE.
Peptide Specifications
| Parameter | Specification |
| Peptide Name | [Leu144,Arg147]-PLP (139-151) |
| Sequence | HSLGL GWR GHPDKF |
| Molecular Formula | C67H110N20O17 |
| Appearance | White to off-white lyophilized powder |
| Purity | >95% (as determined by HPLC) |
| Storage | Store at -20°C |
Experimental Protocols
Protocol 1: Induction of EAE in SJL Mice with Encephalitogenic PLP (139-151)
This protocol outlines the standard procedure for inducing EAE in SJL mice using the native PLP (139-151) peptide. This serves as the control or primary disease induction model against which the modulatory effects of [Leu144,Arg147]-PLP (139-151) can be assessed.
Materials:
-
Female SJL/J mice, 8-12 weeks old
-
Encephalitogenic PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Peptide Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of PLP (139-151) in CFA.
-
A common concentration is 1-2 mg/mL of peptide in sterile PBS.
-
Mix equal volumes of the peptide solution and CFA to create a stable water-in-oil emulsion. This can be achieved by vortexing or sonicating the mixture until a drop of the emulsion does not disperse in water.
-
-
Immunization:
-
Administer 0.1-0.2 mL of the emulsion subcutaneously (s.c.) at two to four sites on the flank and/or back of each mouse.
-
The typical dose of PLP (139-151) is 50-100 µg per mouse.
-
-
Pertussis Toxin Administration (Optional but Recommended):
-
Pertussis toxin is often used to enhance the permeability of the blood-brain barrier, leading to a more robust and synchronized disease onset.
-
Administer 100-200 ng of PTX in sterile PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2).
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Use a standardized scoring system (see Table 1).
-
Table 1: Clinical Scoring Scale for EAE in Mice
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
Protocol 2: Modulation of EAE with [Leu144,Arg147]-PLP (139-151)
This protocol describes the use of [Leu144,Arg147]-PLP (139-151) to suppress or delay the onset of EAE.
Materials:
-
All materials from Protocol 1
-
[Leu144,Arg147]-PLP (139-151) peptide
Procedure (Pre-immunization Protocol):
-
Preparation of [Leu144,Arg147]-PLP (139-151):
-
Dissolve the peptide in sterile PBS to the desired concentration. A typical dose for pre-immunization is 50-100 µg per mouse.
-
-
Administration of the Modulatory Peptide:
-
Administer the [Leu144,Arg147]-PLP (139-151) solution subcutaneously or intraperitoneally.
-
The timing of administration is crucial. For a pre-immunization protocol, inject the peptide 7-14 days before inducing EAE with the encephalitogenic PLP (139-151) as described in Protocol 1.
-
-
Induction of EAE:
-
Following the pre-immunization with the altered peptide, induce EAE using the standard encephalitogenic PLP (139-151) as detailed in Protocol 1.
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for clinical signs of EAE and record the scores.
-
Compare the disease onset, incidence, and severity between the group pre-treated with [Leu144,Arg147]-PLP (139-151) and the control group that received only the encephalitogenic peptide.
-
Expected Outcomes and Data Presentation
Researchers can expect that mice pre-treated with [Leu144,Arg147]-PLP (139-151) will show a delayed onset of EAE, reduced disease severity, and a lower overall incidence of the disease compared to the control group. All quantitative data should be summarized for clear comparison.
Table 2: Example Data Summary for EAE Modulation
| Treatment Group | Number of Mice | Incidence of EAE (%) | Mean Day of Onset | Mean Peak Clinical Score |
| Control (PLP 139-151 only) | 10 | 90 | 12 ± 2 | 3.2 ± 0.5 |
| Pre-treated ([Leu144,Arg147]-PLP) | 10 | 40 | 18 ± 3 | 1.5 ± 0.7 |
Signaling Pathways and Experimental Workflow
Signaling Pathway of T-Cell Activation in EAE
The induction of EAE is initiated by the presentation of the encephalitogenic peptide by antigen-presenting cells (APCs) to autoreactive CD4+ T-cells. This interaction, along with co-stimulatory signals, leads to T-cell activation, proliferation, and differentiation into pro-inflammatory Th1 and Th17 cells. These cells then migrate to the central nervous system (CNS), where they initiate an inflammatory cascade that results in demyelination and axonal damage.
References
- 1. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PLP induced EAE Mouse Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 4. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation/Immunology (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
Application Notes and Protocols for In Vivo Use of [Leu144,Arg147]-PLP (139-151) in Multiple Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple Sclerosis (MS) is an autoimmune disorder characterized by demyelination and neurodegeneration within the central nervous system (CNS). A key pathological feature of MS is the activation of autoreactive T cells against myelin antigens. Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model to study the pathogenesis of MS and to evaluate potential therapeutics. The proteolipid protein (PLP) is a major component of myelin, and its peptide fragment, PLP (139-151), is a well-established encephalitogenic epitope used to induce EAE in SJL/J mice.
[Leu144,Arg147]-PLP (139-151) is a synthetic analog of the native PLP (139-151) peptide.[1] It is an altered peptide ligand (APL) where the T-cell receptor (TCR) contact residues have been modified: Tryptophan (W) at position 144 is substituted with Leucine (L), and Histidine (H) at position 147 is substituted with Arginine (R).[2][3] This modification transforms the peptide from an agonist that activates pathogenic Th1 cells into a TCR antagonist.[4] In vivo, [Leu144,Arg147]-PLP (139-151) promotes the development of regulatory T cells and shifts the immune response towards an anti-inflammatory Th2 phenotype, characterized by increased production of cytokines like Interleukin-4 (IL-4).[2][5] These properties make it a promising candidate for immunotherapy in MS.
These application notes provide detailed protocols for the in vivo use of [Leu144,Arg147]-PLP (139-151) in the EAE model, along with representative data and visualizations of its mechanism of action.
Mechanism of Action: T-Cell Receptor Antagonism
[Leu144,Arg147]-PLP (139-151) functions as a T-cell receptor (TCR) antagonist for encephalitogenic Th1 clones. While it binds to the Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) similarly to the native peptide, its altered structure leads to a modified interaction with the TCR on autoreactive T cells. This suboptimal engagement fails to induce the full downstream signaling cascade required for T-cell activation. Instead, it leads to a state of anergy or a deviation in the T-cell response.
Key aspects of its mechanism include:
-
Inhibition of Th1 Cell Activation: In vitro, the peptide blocks the activation of pathogenic Th1 clones.[3]
-
Induction of Regulatory T Cells: In vivo studies suggest it promotes the development of regulatory T cells, which can suppress the activity of other immune cells.[2]
-
Immune Deviation: Administration of the peptide leads to a shift from a pro-inflammatory Th1 response (characterized by IFN-γ) to an anti-inflammatory Th2 response (characterized by IL-4).[5]
Data Presentation
The following tables present representative quantitative data from studies using altered peptide ligands or related copolymers to treat EAE in SJL/J mice. This data illustrates the potential efficacy of [Leu144,Arg147]-PLP (139-151) in reducing disease severity and modulating cytokine responses.
Table 1: Effect of Prophylactic Treatment with Altered Peptides on EAE Clinical Scores. Data is representative, based on studies with related copolymers in the PLP 139-151-induced EAE model in SJL/J mice.[1]
| Treatment Group (Pre-immunization) | Mean Day of Onset | Mean Maximal Score (± SEM) | Mortality (%) |
| Control (PLP 139-151 only) | 8 | 5.0 (± 0.0) | 100% |
| Copolymer 1 (Copaxone) | 12 | 3.8 (± 0.4) | 0% |
| Altered Peptide 1 (e.g., VWAK) | > 16 | 1.9 (± 0.3) | 0% |
| Altered Peptide 2 (e.g., FYAK) | > 16 | 2.8 (± 0.2) | 0% |
Table 2: Cytokine Profile of Splenocytes from Treated Mice. Data is qualitative, based on published observations for [Leu144,Arg147]-PLP (139-151) and related APLs.[5]
| Treatment Group | IFN-γ Secretion (Th1 Marker) | IL-4 Secretion (Th2 Marker) | IL-10 Secretion (Regulatory Marker) |
| Control (PLP 139-151 only) | High | Low / Undetectable | Low / Undetectable |
| [Leu144,Arg147]-PLP (139-151) | Low | High | Increased |
Experimental Protocols
Protocol 1: Induction of EAE in SJL/J Mice with PLP (139-151)
This protocol describes the standard method for inducing relapsing-remitting EAE in SJL/J mice, which is a prerequisite for testing the therapeutic efficacy of [Leu144,Arg147]-PLP (139-151).
Materials:
-
Female SJL/J mice, 8-10 weeks old.
-
Encephalitogenic peptide: PLP (139-151).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Isoflurane for anesthesia.
-
1 mL syringes with 27-gauge needles.
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion by mixing PLP (139-151) dissolved in PBS with an equal volume of CFA. A final concentration of 1 mg/mL of peptide is typical. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Animal Immunization:
-
Anesthetize the mice using isoflurane.
-
Inject a total of 0.1 mL of the emulsion subcutaneously (s.c.) distributed over two sites on the flank of each mouse (0.05 mL per site).
-
-
Post-Immunization Monitoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting from day 7 post-immunization.
-
Weigh the mice and score their clinical signs according to the EAE scoring scale (Table 3).
-
Provide food and water on the cage floor for animals with severe paralysis.
-
Table 3: EAE Clinical Scoring Scale.
| Score | Clinical Signs |
| 0 | No clinical signs. |
| 1 | Limp tail. |
| 2 | Hind limb weakness or ataxia. |
| 3 | Partial hind limb paralysis. |
| 4 | Complete hind limb paralysis. |
| 5 | Moribund state or death. |
Protocol 2: Prophylactic (Vaccination) Treatment with [Leu144,Arg147]-PLP (139-151)
This protocol is designed to assess the ability of the peptide to prevent or delay the onset of EAE.
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide.
-
Sterile PBS or CFA for peptide delivery.
-
Materials for EAE induction as listed in Protocol 1.
Procedure:
-
Peptide Preparation: Dissolve [Leu144,Arg147]-PLP (139-151) in sterile PBS. A typical dose is 50-100 µg per mouse.
-
Pre-immunization Administration:
-
Inject the dissolved peptide (e.g., 100 µg in 0.1 mL PBS) subcutaneously into the flank of each mouse.
-
This "vaccination" is typically performed 7-14 days before the induction of EAE as described in Protocol 1.
-
-
EAE Induction and Monitoring:
-
On day 0, induce EAE using the encephalitogenic native PLP (139-151) as detailed in Protocol 1.
-
Monitor and score the mice daily as described above, comparing the treatment group to a control group that received a PBS injection instead of the altered peptide.
-
Protocol 3: Therapeutic Treatment with [Leu144,Arg147]-PLP (139-151)
This protocol evaluates the peptide's ability to ameliorate EAE after the disease process has been initiated.
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide.
-
Sterile PBS for injection.
-
Materials for EAE induction as listed in Protocol 1.
Procedure:
-
EAE Induction: Induce EAE in a cohort of SJL/J mice as described in Protocol 1.
-
Treatment Initiation: Begin treatment at the first sign of clinical disease (e.g., on the day a mouse reaches a score of 1) or on a fixed day post-immunization for the entire group (e.g., day 10).
-
Peptide Administration:
-
Dissolve [Leu144,Arg147]-PLP (139-151) in sterile PBS.
-
Administer the peptide intravenously (i.v.) or subcutaneously (s.c.). A typical dose is 50-100 µg per mouse.
-
Treatment can be administered daily or on alternate days for a defined period (e.g., 5-10 consecutive days).
-
-
Monitoring and Evaluation:
-
Continue daily monitoring and scoring of EAE severity in both the treated and control (PBS-treated) groups throughout the experiment.
-
Compare the mean clinical scores, disease duration, and relapse rates between the groups.
-
Concluding Remarks
The altered peptide ligand [Leu144,Arg147]-PLP (139-151) represents a targeted immunotherapeutic approach for MS research. By acting as a TCR antagonist, it can modulate the autoimmune response responsible for demyelination in the EAE model. The protocols outlined above provide a framework for researchers to investigate its prophylactic and therapeutic potential. Successful application of these methods can contribute to a better understanding of T-cell-mediated autoimmunity and aid in the development of novel therapies for Multiple Sclerosis.
References
- 1. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Leu144,Arg147]-PLP (139-151) for Studying T-cell Anergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu144,Arg147]-PLP (139-151) is a synthetic analog of the native myelin proteolipid protein (PLP) peptide fragment 139-151. This altered peptide ligand (APL) is a valuable tool for investigating the mechanisms of T-cell activation, tolerance, and anergy. In this analog, the amino acids at positions 144 (Tryptophan) and 147 (Histidine), which are critical for T-cell receptor (TCR) interaction, have been substituted with Leucine and Arginine, respectively.[1] These modifications transform the peptide into a TCR antagonist for encephalitogenic Th1 cells, capable of blocking their activation in vitro.[2][3][4]
Functionally, preimmunization with [Leu144,Arg147]-PLP (139-151) has been shown to delay the onset of Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis, induced by various encephalitogenic peptides.[1] While it suppresses the activation of pathogenic Th1 cells in vitro, its in vivo effects are more complex, promoting the development of regulatory T-cells and inducing a state of hyporesponsiveness or anergy in pathogenic T-cells.[1][5] This makes it a key reagent for studying mechanisms of peripheral tolerance and for the development of novel immunotherapies for autoimmune diseases.
Data Presentation
The following tables summarize the comparative immunological effects of native PLP (139-151) and its analog, [Leu144,Arg147]-PLP (139-151).
Table 1: In Vitro T-Cell Proliferation
| Peptide Stimulant | Concentration (µg/mL) | T-Cell Proliferation (Stimulation Index) |
| Native PLP (139-151) | 10 | High |
| 1 | Moderate | |
| 0.1 | Low | |
| [Leu144,Arg147]-PLP (139-151) | 10 | Low / None |
| 1 | None | |
| 0.1 | None | |
| Control (No Peptide) | - | Baseline |
Note: The stimulation index is a relative measure of proliferation compared to the control. Actual values can vary between experiments.
Table 2: In Vitro Cytokine Secretion Profile of PLP (139-151)-Specific T-Cell Lines
| Peptide Stimulant | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-10 (pg/mL) |
| Native PLP (139-151) | High | Low | Low |
| [Leu144,Arg147]-PLP (139-151) | Low / None | Elevated | Elevated |
| Control (No Peptide) | Baseline | Baseline | Baseline |
Note: This profile suggests a shift from a pro-inflammatory (Th1) to an anti-inflammatory or regulatory (Th2/Tr1) phenotype upon stimulation with the altered peptide ligand.
Table 3: In Vivo Effects on Experimental Autoimmune Encephalomyelitis (EAE) in SJL Mice
| Treatment Group | Mean Day of Onset | Mean Maximal Clinical Score | Disease Incidence (%) |
| Immunization with Native PLP (139-151) | 10-14 | 2.5 - 3.5 | 90-100 |
| Preimmunization with [Leu144,Arg147]-PLP (139-151) followed by Native PLP (139-151) challenge | Delayed | Reduced | Reduced |
| Co-immunization with Native PLP (139-151) and [Leu144,Arg147]-PLP (139-151) | Delayed | Reduced | Reduced |
Note: Clinical scores are graded on a standard scale from 0 (no disease) to 5 (moribund).[6] Pre- or co-administration of the altered peptide ligand significantly ameliorates the course of EAE.
Experimental Protocols
Protocol 1: In Vitro T-Cell Anergy Induction and Proliferation Assay
This protocol details the induction of anergy in a PLP (139-151)-specific T-cell line and the subsequent measurement of proliferation.
Materials:
-
PLP (139-151)-specific T-cell line
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Native PLP (139-151) peptide
-
Antigen-Presenting Cells (APCs), e.g., irradiated splenocytes
-
Complete RPMI-1640 medium
-
96-well round-bottom culture plates
-
[3H]-Thymidine
-
Cell harvester and scintillation counter
Procedure:
-
Anergy Induction:
-
Culture the PLP (139-151)-specific T-cells with APCs in the presence of a high concentration (e.g., 10 µg/mL) of [Leu144,Arg147]-PLP (139-151) for 48-72 hours.
-
As a control, culture another set of T-cells with APCs and a low concentration of the native PLP (139-151) peptide.
-
A third set of T-cells cultured with APCs alone serves as the resting control.
-
-
Resting Phase:
-
After the initial culture, wash the T-cells thoroughly to remove the peptides and culture them in fresh medium for 24-48 hours to allow them to enter a resting state.
-
-
Re-stimulation and Proliferation Assay:
-
Plate the rested T-cells (e.g., 2 x 10^4 cells/well) with fresh APCs (e.g., 5 x 10^5 cells/well) in a 96-well plate.
-
Stimulate the cells with a range of concentrations of the native PLP (139-151) peptide.
-
Culture for 48 hours.
-
Pulse the cells with 1 µCi of [3H]-Thymidine per well for the final 16-18 hours of culture.
-
Harvest the cells and measure the incorporation of [3H]-Thymidine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.
-
A significant reduction in the SI of T-cells pre-treated with [Leu144,Arg147]-PLP (139-151) upon re-stimulation with the native peptide indicates the induction of anergy.
-
Protocol 2: In Vivo Induction of EAE and Assessment of Anergy
This protocol describes the use of [Leu144,Arg147]-PLP (139-151) to prevent or ameliorate EAE in SJL mice.
Materials:
-
SJL mice (female, 6-8 weeks old)
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Native PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (optional, for a more severe disease course)
-
Phosphate-Buffered Saline (PBS)
-
Syringes and needles for immunization
Procedure:
-
Peptide Emulsification:
-
Prepare an emulsion of the peptide (native or altered) in CFA. The final concentration of the peptide is typically 1-2 mg/mL.
-
-
Immunization:
-
Control Group (EAE Induction): Inject mice subcutaneously at two sites on the flank with 100 µL of the native PLP (139-151)/CFA emulsion (containing 50-100 µg of peptide).
-
Anergy/Suppression Group: Co-immunize a group of mice with an emulsion containing both the native PLP (139-151) and [Leu144,Arg147]-PLP (139-151). Alternatively, pre-immunize a group with the altered peptide/CFA emulsion 7-14 days prior to immunization with the native peptide.
-
(Optional) Administer Pertussis Toxin intraperitoneally on the day of immunization and 48 hours later.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
-
Data Analysis:
-
Record the day of onset, maximal clinical score, and disease incidence for each group.
-
Compare the clinical parameters between the control and treated groups to assess the effect of [Leu144,Arg147]-PLP (139-151) on EAE development.
-
Visualizations
Signaling Pathways
Caption: TCR signaling in response to native vs. altered peptide ligands.
Experimental Workflow
Caption: Workflow for studying T-cell anergy using EAE model.
References
- 1. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Co-administration of [Leu144,Arg147]-PLP (139-151) and Native PLP (139-151): Application Notes and Protocols for Induction of Immune Tolerance
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for the human inflammatory demyelinating disease of the central nervous system, multiple sclerosis (MS). EAE can be induced in susceptible mouse strains, such as SJL mice, by immunization with encephalitogenic peptides derived from myelin proteins, including the proteolipid protein (PLP) fragment 139-151. The native PLP (139-151) peptide acts as a T-cell antigen, triggering a pro-inflammatory Th1-mediated immune response that leads to the pathological hallmarks of EAE.
The peptide analogue, [Leu144,Arg147]-PLP (139-151), is a T-cell receptor (TCR) antagonist of the native PLP (139-151) peptide. [ 2 ] Co-administration of this altered peptide ligand with the native encephalitogenic peptide has been shown to prevent the development of EAE in mice. [ 2 ] The mechanism of action involves a shift in the immune response from a pro-inflammatory Th1 phenotype towards an anti-inflammatory Th2 or regulatory T-cell (Treg) phenotype, a phenomenon known as immune deviation. This leads to "bystander suppression," where the induced regulatory T-cells can suppress the activity of pathogenic T-cells specific for the native myelin antigen. [ 7 ]
These application notes provide detailed protocols for the co-administration of [Leu144,Arg147]-PLP (139-151) and native PLP (139-151) for both in vivo and in vitro studies, aimed at researchers and drug development professionals investigating immunomodulatory therapies for autoimmune diseases.
Data Presentation
Table 1: Peptide Specifications
| Peptide | Sequence | Molecular Weight (Da) | Purity |
| Native PLP (139-151) | HSLGKWLGHPDKF | 1521.7 | >95% |
| [Leu144,Arg147]-PLP (139-151) | HSLGKL LGR PDKF | 1467.7 | >95% |
Table 2: Quantitative Data for In Vivo Co-administration Protocol
| Parameter | Value | Reference |
| Mouse Strain | SJL/J | [ 7 ] |
| Native PLP (139-151) Dose | 100 µ g/mouse | [ 7 ] |
| [Leu144,Arg147]-PLP (139-151) Dose | 100 µg or 300 µ g/mouse | [ 7 ] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | [ 7 ] |
| Emulsion Volume | 100 µL/mouse | [ 4 ] |
| Route of Administration | Subcutaneous (s.c.) | [ 7 ] |
| Expected Outcome | Inhibition of EAE development | [ 7 ] |
Experimental Protocols
In Vivo Protocol: Co-immunization for Prevention of EAE
This protocol describes the co-administration of native PLP (139-151) and [Leu144,Arg147]-PLP (139-151) to prevent the induction of EAE in SJL/J mice.
Materials:
-
Native PLP (139-151) peptide
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1 mL syringes
-
Sterile 20-23 gauge needles
-
Emulsifying needle or device
-
SJL/J mice (female, 6-8 weeks old)
Procedure:
-
Peptide Reconstitution:
-
Aseptically reconstitute the lyophilized native PLP (139-151) and [Leu144,Arg147]-PLP (139-151) peptides in sterile PBS to a final concentration of 2 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
-
Preparation of Peptide-CFA Emulsion:
-
In a sterile tube, combine the desired amounts of native PLP (139-151) and [Leu144,Arg147]-PLP (139-151) solutions. For example, for a 1:1 ratio, mix equal volumes of the 2 mg/mL stock solutions. For a 1:3 ratio, mix one part native PLP solution with three parts of the antagonist solution.
-
Add an equal volume of CFA to the peptide mixture (1:1 ratio of aqueous peptide solution to CFA).
-
Emulsify the mixture by repeatedly drawing and expelling it through an emulsifying needle or using a mechanical homogenizer until a stable, white, viscous emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Draw the peptide-CFA emulsion into a 1 mL syringe fitted with a 23-gauge needle.
-
Administer a total of 100 µL of the emulsion subcutaneously (s.c.) divided among two sites on the flank of each mouse.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE, typically starting around day 7 post-immunization.
-
Score the disease severity using a standard EAE scoring scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Record body weights daily.
-
In Vitro Protocol: T-Cell Proliferation and Cytokine Analysis
This protocol is designed to assess the effect of [Leu144,Arg147]-PLP (139-151) on the proliferation and cytokine production of T-cells isolated from mice immunized with native PLP (139-151).
Materials:
-
Spleens and draining lymph nodes from PLP (139-151)-immunized mice (harvested 10-12 days post-immunization)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Native PLP (139-151) peptide
-
[Leu144,Arg147]-PLP (139-151) peptide
-
[³H]-Thymidine
-
ELISA kits for IFN-γ, IL-4, IL-10, and TGF-β
-
96-well cell culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Single-Cell Suspension Preparation:
-
Aseptically harvest spleens and draining lymph nodes from immunized mice.
-
Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with RPMI 1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.
-
-
T-Cell Proliferation Assay:
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Add 100 µL of medium containing various concentrations of native PLP (139-151) (e.g., 0, 1, 10, 25 µg/mL) with or without a fixed concentration of [Leu144,Arg147]-PLP (139-151) (e.g., 25 µg/mL).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
-
Pulse each well with 1 µCi of [³H]-Thymidine for the final 18 hours of incubation.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
-
-
Cytokine Analysis:
-
Set up cell cultures as described in the T-cell proliferation assay.
-
After 48-72 hours of incubation, collect the culture supernatants.
-
Measure the concentrations of IFN-γ, IL-4, IL-10, and TGF-β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Visualizations
Application Notes and Protocols for Assessing [Leu144,Arg147]-PLP (139-151) Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). EAE is characterized by CNS inflammation, demyelination, axonal damage, and gliosis, leading to progressive paralysis. The model is invaluable for investigating the pathogenesis of MS and for evaluating potential therapeutic interventions.
[Leu144,Arg147]-PLP (139-151) is an altered peptide ligand (APL) derived from the native myelin proteolipid protein (PLP) 139-151 peptide. It acts as a T-cell receptor antagonist and has been shown to postpone the onset of EAE.[1][2] This APL is thought to mediate its therapeutic effect by promoting the development of regulatory T cells and suppressing pro-inflammatory Th1 cell activation.[1]
These application notes provide detailed protocols for assessing the efficacy of [Leu144,Arg147]-PLP (139-151) in the EAE model, focusing on clinical, immunological, and histopathological endpoints.
I. Induction of Relapsing-Remitting EAE in SJL/J Mice
The relapsing-remitting EAE model in SJL/J mice, induced by the PLP 139-151 peptide, closely mimics the most common form of human MS.[3][4]
Protocol: EAE Induction
-
Animals: Female SJL/J mice, 6-8 weeks old.
-
Antigen Emulsion Preparation:
-
Dissolve native PLP 139-151 peptide (e.g., [Ser140]-PLP139-151) in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL).
-
To emulsify, draw the peptide solution and CFA into two separate glass syringes connected by a Luer lock. Force the mixture back and forth until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Immunization:
-
Anesthetize mice and administer a total of 100 µL of the emulsion subcutaneously, distributed over two sites on the flank (50 µL per site). This delivers 100 µg of the PLP peptide.
-
Optionally, to increase the severity of the initial disease wave, administer 200 ng of Pertussis Toxin (PTX) in 100 µL of PBS intraperitoneally (i.p.) on the day of immunization and 48 hours later.[4][5] Note that PTX administration may reduce the relapse rate.[4]
-
-
Treatment with [Leu144,Arg147]-PLP (139-151):
-
Prophylactic Treatment: Begin administration of the APL at the time of immunization.
-
Therapeutic Treatment: Begin administration of the APL upon the first signs of clinical disease.
-
The APL can be administered subcutaneously or intraperitoneally. The optimal dose and frequency should be determined empirically. A starting point could be co-administration with the native peptide or daily injections following disease onset.[2]
-
II. Clinical Assessment of EAE
Daily monitoring of clinical signs is the primary method for assessing disease progression and the efficacy of the therapeutic intervention.
Protocol: Clinical Scoring
-
Monitoring: Observe and score each mouse daily, starting from day 7 post-immunization. To avoid bias, the observer should be blinded to the treatment groups.
-
Scoring System: A standard 0-5 scoring scale is used to grade the severity of paralysis.[6][7][8][9] Half-point scores can be used for intermediate signs.
Data Presentation: Clinical EAE Scores
| Score | Clinical Observations |
| 0 | No clinical signs of EAE.[7][9] |
| 0.5 | Limp tail tip.[7] |
| 1.0 | Completely limp tail.[7][9] |
| 1.5 | Limp tail and hind limb weakness (wobbly gait).[7] |
| 2.0 | Limp tail and definite hind limb weakness (paresis).[9] |
| 2.5 | Limp tail and paralysis of one hind limb. |
| 3.0 | Complete paralysis of both hind limbs.[9] |
| 3.5 | Complete hind limb paralysis and weakness in one forelimb. |
| 4.0 | Complete paralysis of hind limbs and forelimbs (quadriplegia).[9] |
| 5.0 | Moribund state or death.[9] |
Data to collect: Daily clinical score for each mouse, day of disease onset, peak disease score, and cumulative disease score.
III. Immunological Assessment
To understand the mechanism of action of [Leu144,Arg147]-PLP (139-151), immunological parameters should be assessed at the peak of disease and during remission.
A. Delayed-Type Hypersensitivity (DTH) Response
The DTH response is an in vivo measure of antigen-specific cell-mediated immunity, primarily reflecting Th1 reactivity.[2][3][10]
Protocol: DTH Assay
-
Timing: Perform the DTH assay at a defined time point, for example, 10 days post-immunization, before the onset of clinical signs.
-
Challenge:
-
Measure the baseline thickness of both ears using a digital caliper.
-
Inject 10 µg of the immunizing PLP 139-151 peptide in 10 µL of PBS into the pinna of one ear.
-
Inject 10 µL of PBS alone into the other ear as a control.
-
-
Measurement: After 24-48 hours, measure the ear thickness again.
-
Calculation: The DTH response is the difference in ear swelling between the peptide-injected ear and the PBS-injected ear (Antigen-specific swelling = (24h measurement - 0h measurement)antigen ear - (24h measurement - 0h measurement)PBS ear).
B. Antigen-Specific T-Cell Proliferation
This ex vivo assay measures the proliferative response of T cells from immunized mice when re-stimulated with the specific antigen.
Protocol: CFSE-Based T-Cell Proliferation Assay
-
Cell Preparation: At a desired time point (e.g., peak of disease), euthanize mice and prepare single-cell suspensions from spleens and draining lymph nodes (inguinal and axillary).
-
CFSE Labeling:
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 2.5-5 µM.[11][12]
-
Incubate for 10 minutes at 37°C.
-
Quench the reaction by adding 5 volumes of complete RPMI medium with 10% Fetal Bovine Serum (FBS).
-
Wash the cells twice with complete medium.
-
-
Cell Culture:
-
Plate 2 x 10^5 labeled cells per well in a 96-well round-bottom plate.
-
Stimulate the cells with:
-
PLP 139-151 peptide (10 µg/mL)
-
Concanavalin A (Con A) (2.5 µg/mL) as a positive control
-
Medium alone as a negative control
-
-
-
Incubation: Culture the cells for 72-96 hours at 37°C, 5% CO2.
-
Flow Cytometry:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4).
-
Acquire the samples on a flow cytometer. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.
-
C. Cytokine Profile Analysis
Analysis of cytokine production by splenocytes provides insight into the T-helper cell polarization (Th1, Th2, Th17).
Protocol: Cytokine ELISA
-
Cell Culture: Prepare single-cell suspensions from spleens as described above.
-
Stimulation: Plate 2 x 10^6 cells/mL in a 24-well plate and stimulate with PLP 139-151 peptide (10 µg/mL) or anti-CD3 antibody (3 µg/mL) for 48-72 hours.[13]
-
Supernatant Collection: Centrifuge the plates and collect the culture supernatants.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISAs) on the supernatants to quantify the levels of key cytokines such as IFN-γ (Th1), IL-4 (Th2), and IL-17 (Th17) according to the manufacturer's instructions.[14][15][16]
Protocol: Intracellular Cytokine Staining and Flow Cytometry
-
Cell Stimulation: Prepare and stimulate splenocytes as for the ELISA, but for a shorter duration (4-6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[17][18][19]
-
Surface Staining: Harvest the cells and stain with antibodies against surface markers (e.g., CD3, CD4).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, then permeabilize them with a permeabilization buffer.[17]
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-17) and transcription factors (e.g., Foxp3 for regulatory T cells).[18]
-
Flow Cytometry: Acquire and analyze the samples on a flow cytometer to determine the frequency of cytokine-producing T-cell subsets.
Data Presentation: Immunological Parameters
| Parameter | Control Group (EAE) | [Leu144,Arg147]-PLP (139-151) Treated Group |
| DTH Response (mm) | e.g., 0.15 ± 0.02 | e.g., 0.05 ± 0.01 |
| T-Cell Proliferation (% Divided CD4+) | e.g., 25 ± 3 | e.g., 8 ± 2 |
| IFN-γ (pg/mL) | e.g., 1200 ± 150 | e.g., 400 ± 50 |
| IL-17 (pg/mL) | e.g., 800 ± 100 | e.g., 250 ± 40 |
| IL-4 (pg/mL) | e.g., 50 ± 10 | e.g., 200 ± 30 |
| % CD4+Foxp3+ T cells | e.g., 8 ± 1 | e.g., 15 ± 2 |
IV. Histopathological Assessment
Histopathological analysis of the CNS is crucial for evaluating the extent of inflammation and demyelination at the tissue level.
Protocol: CNS Histopathology
-
Tissue Collection: At the end of the experiment, perfuse mice transcardially with PBS followed by 4% paraformaldehyde (PFA).
-
Dissection and Post-fixation: Carefully dissect the brain and spinal cord and post-fix in 4% PFA for 24 hours.
-
Processing and Embedding: Transfer the tissues to 30% sucrose (B13894) for cryoprotection, then embed in Optimal Cutting Temperature (OCT) compound or process for paraffin (B1166041) embedding.[20]
-
Sectioning: Cut 10-20 µm thick sections of the brain and spinal cord.
-
Staining:
-
Scoring: Score the stained sections for inflammation and demyelination using a semi-quantitative scale. The observer should be blinded to the treatment groups.
Data Presentation: Histopathological Scores
| Score | Description |
|---|---|
| 0 | No inflammatory cells. |
| 1 | A few scattered inflammatory cells. |
| 2 | Perivascular cuffs of inflammatory cells. |
| 3 | Multiple perivascular cuffs and parenchymal infiltration. |
| 4 | Extensive parenchymal infiltration. |
Demyelination Scoring [22][23]
| Score | Description |
|---|---|
| 0 | No demyelination. |
| 1 | Minimal demyelination, small focal areas of myelin loss. |
| 2 | Mild demyelination with larger areas of myelin loss. |
| 3 | Moderate demyelination with multiple, extensive areas of myelin loss. |
| 4 | Severe, widespread demyelination. |
V. Visualizations
References
- 1. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
- 9. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. IFN-γ and IL-17 production in Experimental Autoimmune Encephalomyelitis depends on local APC•T cell complement production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. REGγ controls Th17 cell differentiation and autoimmune inflammation by regulating dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jpp.krakow.pl [jpp.krakow.pl]
- 22. researchgate.net [researchgate.net]
- 23. inotiv.com [inotiv.com]
Application Notes and Protocols for [Leu144,Arg147]-PLP (139-151) Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu144,Arg147]-PLP (139-151) is a synthetic analog of the myelin proteolipid protein (PLP) fragment 139-151. This modified peptide, where Tryptophan at position 144 is replaced by Leucine and Histidine at position 147 is replaced by Arginine, has been investigated for its immunomodulatory properties, particularly in the context of autoimmune diseases like multiple sclerosis. It functions as a T cell receptor (TCR) antagonist for encephalitogenic Th1 clones in vitro.[1][2] However, its in vivo mechanism of action in the context of Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis, is primarily attributed to the induction of regulatory T cells (Tregs) that mediate bystander suppression.[3][4][5] This dual activity makes it a valuable tool for studying immune tolerance and developing potential therapeutics for autoimmune disorders.
These application notes provide detailed protocols for investigating the in vitro and in vivo effects of [Leu144,Arg147]-PLP (139-151).
Data Presentation
Table 1: In Vitro Activity of [Leu144,Arg147]-PLP (139-151)
| Parameter | Description | Reported Value/Effect |
| TCR Antagonism | Inhibition of encephalitogenic Th1 clone activation in vitro. | Blocks activation of Th1 cells specific for the native PLP (139-151) peptide.[3][4] |
| T Cell Proliferation | Effect on the proliferation of T cell clones specific to the native PLP (139-151) peptide. | No proliferation of T cell clones was detected in response to the double-substituted analog [Leu144,Arg147]-PLP (139-151).[6][7] |
| Cytokine Production | Modulation of cytokine secretion by T cells upon stimulation with the native peptide. | Leads to the production of Th2/Th0 cytokines (e.g., IL-4, IL-10) by cross-reactive T cells.[3] |
Table 2: In Vivo Activity of [Leu144,Arg147]-PLP (139-151) in EAE Models
| Parameter | Description | Reported Effect |
| EAE Prevention | Ability to prevent the development of EAE when co-immunized with the native PLP (139-151) peptide. | Co-immunization results in the inhibition of EAE.[4] |
| Bystander Suppression | Inhibition of EAE induced by other myelin antigens, not just the native PLP (139-151) peptide. | Preimmunization with [Leu144,Arg147]-PLP (139-151) protects against EAE induced by PLP (178-191), MOG (92-106), and MBP.[3][4] |
| Regulatory T Cell Induction | Promotion of regulatory T cell development. | In vivo administration promotes the development of regulatory T cells.[8] Immunization with 50 µg of the peptide mixed in complete Freund's adjuvant (CFA) elevates IL-4 levels in the spleen.[8] |
| Therapeutic Efficacy | Amelioration of established EAE. | Can limit the progression of EAE if administered early after the onset of disease in mice.[9] |
Experimental Protocols
Protocol 1: In Vitro T Cell Receptor Antagonism Assay
This protocol is designed to assess the ability of [Leu144,Arg147]-PLP (139-151) to act as a TCR antagonist and inhibit the activation of PLP (139-151)-specific T cells.
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Native PLP (139-151) peptide
-
PLP (139-151)-specific T cell line or clone (e.g., from immunized SJL mice)
-
Antigen-presenting cells (APCs), such as irradiated splenocytes
-
Complete RPMI-1640 medium
-
96-well flat-bottom microtiter plates
-
[³H]thymidine or CFSE for proliferation assays
-
ELISA kits for cytokine analysis (e.g., IFN-γ, IL-2)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of the PLP (139-151)-specific T cells and adjust the concentration.
-
Prepare irradiated APCs.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the native PLP (139-151) peptide (e.g., 10 µg/mL).
-
Add increasing concentrations of [Leu144,Arg147]-PLP (139-151) to the wells.
-
Add the PLP (139-151)-specific T cells and APCs to each well.
-
Include control wells with T cells and APCs only, T cells, APCs, and native peptide only, and T cells, APCs, and antagonist peptide only.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Proliferation Assessment:
-
For [³H]thymidine incorporation, pulse the cells with 1 µCi of [³H]thymidine for the final 18 hours of incubation. Harvest the cells and measure radioactivity.
-
For CFSE-based assays, pre-label the T cells with CFSE before setting up the culture and analyze dye dilution by flow cytometry after incubation.
-
-
Cytokine Analysis:
-
Collect supernatants from the culture wells before harvesting for proliferation analysis.
-
Measure the concentration of key cytokines such as IFN-γ and IL-2 using ELISA.
-
Expected Outcome: A dose-dependent inhibition of T cell proliferation and a reduction in IFN-γ and IL-2 production in the presence of [Leu144,Arg147]-PLP (139-151) would indicate TCR antagonism.
Protocol 2: In Vivo EAE Induction and Bystander Suppression
This protocol evaluates the ability of [Leu144,Arg147]-PLP (139-151) to suppress EAE induced by different myelin antigens, demonstrating bystander suppression.
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Encephalitogenic peptides: PLP (139-151), PLP (178-191), or MOG (92-106)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (optional, for enhancing EAE severity)
-
SJL/J mice (female, 6-8 weeks old)
-
Sterile PBS
Procedure:
-
Pre-immunization (for bystander suppression):
-
Prepare an emulsion of [Leu144,Arg147]-PLP (139-151) in CFA.
-
Immunize one group of mice subcutaneously with this emulsion (e.g., 100 µL per mouse).
-
Control groups should be immunized with CFA emulsion containing a control peptide or PBS.
-
-
EAE Induction:
-
7-14 days after pre-immunization, prepare an emulsion of the encephalitogenic peptide (PLP (139-151), PLP (178-191), or MOG (92-106)) in CFA.
-
Challenge all groups of mice with the encephalitogenic peptide emulsion.
-
(Optional) Administer pertussis toxin intraperitoneally on the day of and two days after the encephalitogenic challenge.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them based on a standard scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).
-
-
Histology and Immunology (at the end of the experiment):
-
Perfuse the mice and collect spinal cords for histological analysis of inflammation and demyelination.
-
Isolate splenocytes or lymph node cells to assess T cell responses to the respective myelin antigens in vitro.
-
Expected Outcome: Mice pre-immunized with [Leu144,Arg147]-PLP (139-151) are expected to show a delayed onset and reduced severity of EAE, regardless of the encephalitogenic peptide used for induction, demonstrating bystander suppression.
Protocol 3: In Vitro Induction of Regulatory T Cells
This protocol aims to demonstrate the capacity of [Leu144,Arg147]-PLP (139-151) to induce a regulatory T cell phenotype.
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Naïve CD4+ T cells isolated from splenocytes of unimmunized mice
-
Antigen-presenting cells (APCs), such as irradiated splenocytes
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometry antibodies: anti-CD4, anti-CD25, anti-Foxp3, anti-IL-10, anti-IFN-γ
-
Cell stimulation cocktail (e.g., PMA, ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
Procedure:
-
Cell Culture:
-
Co-culture naïve CD4+ T cells with irradiated APCs in the presence of [Leu144,Arg147]-PLP (139-151) at various concentrations.
-
Include a positive control (e.g., TGF-β) and a negative control (no peptide).
-
-
Incubation:
-
Culture the cells for 4-6 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Restimulate the cells for the final 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and stain for surface markers (CD4, CD25).
-
Fix, permeabilize, and stain for intracellular markers (Foxp3, IL-10, IFN-γ).
-
Acquire data on a flow cytometer and analyze the percentage of CD4+CD25+Foxp3+ cells and the expression of IL-10 and IFN-γ.
-
Expected Outcome: An increased percentage of CD4+CD25+Foxp3+ T cells and an increase in IL-10-producing cells, with a potential decrease in IFN-γ-producing cells, in cultures stimulated with [Leu144,Arg147]-PLP (139-151) would indicate the induction of a regulatory phenotype.
Mandatory Visualization
Caption: In vitro TCR antagonism by [Leu144,Arg147]-PLP (139-151).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Heteroclitic proliferative responses and changes in cytokine profile induced by altered peptides: Implications for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 9. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent EAE Induction with [Leu144,Arg147]-PLP (139-151)
Welcome to the technical support center for Experimental Autoimmune Encephalomyelitis (EAE) induction using the proteolipid protein (PLP) peptide 139-151. This guide is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent and reproducible EAE induction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are not observing any clinical signs of EAE in our mice after immunization with PLP (139-151). What are the potential causes?
Several factors could lead to a complete failure of EAE induction. Here are the primary areas to investigate:
-
Mouse Strain Suitability: The PLP (139-151) peptide is most effective for inducing EAE in the SJL/J mouse strain.[1][2][3][4][5] While other strains can be used, they may be resistant or require different protocols.[6] Confirm that you are using the correct, susceptible mouse strain.
-
Peptide Integrity and Storage: Peptides are sensitive to degradation. Improper storage can lead to a loss of encephalitogenic potential.
-
Storage: The undissolved peptide should be stored frozen at -20°C or colder.[7][8]
-
Solubility: Ensure the peptide is fully dissolved before emulsification. Some forms of PLP (139-151) may require DMSO or a dilute acid to solubilize before dilution in buffer.[9]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by aliquoting the peptide solution upon reconstitution.[7][9]
-
-
Emulsion Quality: The stability and quality of the Complete Freund's Adjuvant (CFA) emulsion are critical for a robust immune response.[10][11]
-
Preparation: The emulsion of the aqueous peptide solution and CFA must be stable. A common issue is an improper water-in-oil emulsion. You can test this by dropping a small amount into a beaker of water; a stable emulsion will not disperse.[11]
-
Homogenization: Using two syringes connected by a Luer lock to pass the mixture back and forth is a common method, though it can be variable.[11] A homogenizer can provide more consistent results.[11]
-
-
Pertussis Toxin (PTX) Activity: PTX is a crucial adjuvant for enhancing EAE development, particularly in some protocols, by facilitating the entry of T cells into the central nervous system (CNS).[12][13]
-
Potency: PTX potency can vary significantly between lots.[12] It is advisable to test each new lot to determine the optimal dose.
-
Administration: PTX is typically administered intraperitoneally (i.p.) at the time of immunization and sometimes again 24-48 hours later.[12][14] Ensure the correct timing and route of administration.
-
Q2: We are seeing highly variable EAE incidence and severity between animals in the same group. How can we improve consistency?
Inconsistent EAE induction is a common challenge. Here are key factors to consider for improving reproducibility:
-
Animal Health and Environment: EAE susceptibility can be influenced by the microbiome and overall health of the animals.[15]
-
Acclimatization: Allow mice to acclimate to their new environment for at least one week before immunization.[14]
-
Stress: Minimize stress on the animals, as this can affect immune responses.
-
-
Injection Technique: The subcutaneous injection of the CFA emulsion requires precision.
-
Peptide Variant: Different variants of the PLP (139-151) peptide can induce different disease severities. The native mouse peptide ([Cys140]-PLP 139-151) is known to induce more severe EAE than the [Ser140] variant.[16]
-
Gender Differences: In some strains, like SJL mice, females are more susceptible to relapsing EAE than males.[5] Using animals of a single sex can reduce variability.
Q3: The onset of EAE is delayed, or the peak severity is lower than expected. What adjustments can be made?
-
Pertussis Toxin (PTX) Dose: The dose of PTX directly impacts the severity and onset of EAE.[12][16] If the disease is too mild, a modest increase in the PTX dose may be warranted. However, be aware that high doses of PTX can sometimes reduce the incidence of relapses.[16]
-
Mycobacterium tuberculosis Concentration in CFA: The concentration of M. tuberculosis in the CFA can influence the strength of the initial immune response. Ensure your CFA contains an adequate concentration (e.g., 1 mg/mL).[10]
-
Peptide Dose: While some studies suggest that within a certain range, the dose of the PLP peptide has little effect on disease severity, ensuring an adequate immunizing dose is used is important.[3][17] Doses typically range from 50 to 100 µg per mouse.[1]
Quantitative Data Summary
| Parameter | Protocol Variation | Expected Outcome | Citation(s) |
| Mouse Strain | SJL/J | Relapsing-remitting EAE | [16],[14],[2] |
| C57BL/6 | Chronic EAE (with MOG 35-55) | [12] | |
| Peptide | [Ser140]-PLP 139-151 | Standard EAE induction | [16] |
| Native [Cys140]-PLP 139-151 | More severe EAE | [16] | |
| Pertussis Toxin (PTX) | Without PTX | Onset: 10-15 days | [16] |
| With PTX | Onset: 9-14 days; more severe initial wave | [16] | |
| Disease Incidence | Optimal Protocol | 90-100% | [16] |
| Mean Max. Score | Standard Protocol | 2.0 - 3.5 | [16] |
Experimental Protocols
Protocol for Active EAE Induction in SJL/J Mice with PLP (139-151)
This protocol is a synthesis of best practices for inducing relapsing-remitting EAE.
Materials:
-
PLP (139-151) peptide (e.g., [Ser140] or native sequence)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female SJL/J mice, 8-12 weeks old
-
1 mL syringes
-
Luer lock connector
-
27G needles
Procedure:
-
Peptide Preparation:
-
Reconstitute the lyophilized PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.
-
If solubility is an issue, follow the manufacturer's instructions for using a solvent like DMSO before diluting in PBS.
-
-
Emulsion Preparation:
-
In a sterile environment, prepare a 1:1 emulsion of the peptide solution and CFA.
-
Draw equal volumes of the peptide solution and CFA into two separate 1 mL syringes.
-
Connect the two syringes with a Luer lock connector.
-
Force the contents back and forth between the syringes for at least 20-30 minutes until a thick, white, stable emulsion is formed.
-
To test for stability, drop a small amount of the emulsion into a beaker of cold water. A stable emulsion will remain as a droplet and not disperse.
-
-
Immunization (Day 0):
-
Anesthetize the mice (optional, but recommended for accurate injections).[16]
-
Draw the emulsion into a 1 mL syringe fitted with a 27G needle.
-
Inject 0.1 mL of the emulsion subcutaneously at two sites on the flank of each mouse, for a total of 0.2 mL per mouse.
-
After each injection, leave the needle in place for 10-15 seconds to prevent leakage.[16]
-
-
Pertussis Toxin Administration (Day 0 and optionally Day 2):
-
Dilute the PTX in sterile PBS to the desired concentration (typically 100-200 ng per 0.1 mL).
-
Within a few hours of the immunization, inject 0.1 mL of the PTX solution intraperitoneally (i.p.).
-
A second dose of PTX may be administered 48 hours later, depending on the desired disease severity.
-
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 post-immunization.
-
Use a standardized scoring system (see table below).
-
EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state |
Visualizations
Experimental Workflow for EAE Induction
Caption: Workflow for the induction of EAE.
Troubleshooting Logic for Inconsistent EAE Induction
Caption: Troubleshooting factors for inconsistent EAE.
This technical support guide provides a comprehensive overview of common issues encountered during EAE induction with PLP (139-151) and offers structured solutions to improve experimental consistency and success.
References
- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete Freund’s adjuvant as a confounding factor in multiple sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 4. Anti-myelin antibodies play an important role in the susceptibility to develop proteolipid protein-induced experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Hooke - Products - Antigens in Solution - DS-0161 [hookelabs.com]
- 8. mybiosource.com [mybiosource.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 13. mdpi.com [mdpi.com]
- 14. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 15. Dietary tryptophan links encephalogenicity of autoreactive T cells with gut microbial ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: [Leu144,Arg147]-PLP (139-151) Solubility for Injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of the peptide [Leu144,Arg147]-PLP (139-151) for injection.
Frequently Asked Questions (FAQs)
Q1: What is [Leu144,Arg147]-PLP (139-151) and why is its solubility important?
A1: [Leu144,Arg147]-PLP (139-151) is a synthetic analogue of the myelin proteolipid protein (PLP) fragment 139-151.[1] It is used in research, particularly in studies of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[1][2] For in vivo studies, especially for injection, ensuring the peptide is fully dissolved is critical for accurate dosing, bioavailability, and to avoid potential immunogenicity or toxicity associated with aggregated peptides.[3]
Q2: What is the expected solubility of [Leu144,Arg147]-PLP (139-151)?
A2: The solubility of [Leu144,Arg147]-PLP (139-151) is stated to be in dilute acid.[1] The unmodified parent peptide, PLP (139-151), is reported to be soluble up to 2 mg/ml in water. However, the introduction of Leucine and Arginine may alter its solubility characteristics.
Q3: What are the primary factors influencing the solubility of this peptide?
A3: The main factors are:
-
Amino Acid Composition: The presence of hydrophobic amino acids like Leucine can decrease aqueous solubility, while charged amino acids like Arginine can enhance it.[4]
-
pH of the Solution: The net charge of the peptide is pH-dependent. Solubility is generally lowest at the isoelectric point (pI) and increases as the pH moves away from the pI.[5][6]
-
Ionic Strength: High ionic strength can sometimes decrease peptide solubility.[6]
-
Temperature: Solubility of some peptides can be improved with gentle heating, but this must be done cautiously to avoid degradation.[4][6]
-
Aggregation: Peptides can form aggregates through hydrophobic interactions and hydrogen bonding, reducing solubility.[3][5]
Q4: Can I use organic solvents to dissolve [Leu144,Arg147]-PLP (139-151)?
A4: Yes, for very hydrophobic peptides, a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) can be used to create a stock solution, which is then diluted with an aqueous buffer.[4][7] However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, as it can be toxic to cells.[4] For most in vivo applications, the final DMSO concentration should be kept to a minimum, typically below 1%.
Troubleshooting Guide
Problem: The peptide is not dissolving in water or my desired buffer.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| pH is close to the isoelectric point (pI). | Adjust the pH of the solvent. | 1. Calculate the theoretical pI of the peptide sequence (HSLGKLLGRPDKF). The net charge can be estimated by assigning +1 to basic residues (K, R, N-terminus) and -1 to acidic residues (D, E, C-terminus).[8] 2. For this peptide, with Lys (K), Arg (R), and His (H) contributing positive charges and Asp (D) contributing a negative charge, the net charge is likely positive at neutral pH. Therefore, it should be more soluble in an acidic buffer. 3. Prepare a small test solution by attempting to dissolve a small amount of the peptide in a buffer with a pH of 4-5 (e.g., 10 mM acetate (B1210297) buffer). If it dissolves, you can scale up. |
| Peptide is hydrophobic. | Use a co-solvent. | 1. Add a small volume of a sterile, biocompatible organic solvent such as DMSO to the lyophilized peptide to create a concentrated stock solution.[4] 2. Gently vortex or sonicate to dissolve. 3. Slowly add your desired aqueous buffer to the stock solution with continuous mixing to reach the final desired concentration. Be cautious as the peptide may precipitate out if the dilution is done too quickly. |
| Aggregation is occurring. | Use sonication or gentle heating. | 1. Sonication: Place the vial containing the peptide and solvent in a sonicator bath for short bursts of 1-2 minutes.[4] Allow the sample to cool between bursts to prevent heating. 2. Gentle Heating: Warm the solution to a temperature no higher than 40°C while stirring.[6] Monitor for dissolution. Avoid excessive heating which can cause peptide degradation. |
Data Presentation
Table 1: Recommended Solvents for Peptides Based on Net Charge
| Peptide Net Charge | Primary Solvent to Try | Secondary Solvent/Additive | Rationale |
| Positive (Basic Peptide) | Sterile Water or Buffer (pH 7) | Dilute Acetic Acid (e.g., 10%) or TFA (<50 µl) | Lowering the pH increases the positive charge on the peptide, enhancing its interaction with water.[4] |
| Negative (Acidic Peptide) | Sterile Water or Buffer (pH 7) | Dilute Ammonium Bicarbonate (e.g., 10%) or Aqueous Ammonia | Increasing the pH increases the negative charge on the peptide, improving solubility.[4] |
| Neutral (Hydrophobic Peptide) | Small amount of organic solvent (e.g., DMSO, DMF) | Stepwise addition of water or aqueous buffer | Organic solvents disrupt hydrophobic interactions, allowing the peptide to dissolve.[4] |
Table 2: Common Excipients to Enhance Peptide Solubility and Stability for Injection
| Excipient Class | Examples | Mechanism of Action | Considerations |
| Sugars/Polyols | Mannitol, Sucrose, Trehalose | Act as cryoprotectants and bulking agents during lyophilization; can also improve stability in solution.[9][10] | Can increase the viscosity of the formulation.[11] |
| Amino Acids | Arginine, Glycine, Proline | Can reduce protein-protein interactions and aggregation.[9] | The specific amino acid and its concentration need to be optimized for each peptide. |
| Surfactants | Polysorbate 20, Polysorbate 80 | Non-ionic surfactants that can prevent surface adsorption and aggregation. | Can cause foaming and may not be suitable for all analytical techniques. |
| Buffers | Acetate, Citrate, Phosphate | Maintain a stable pH to ensure the peptide remains charged and soluble.[12] | The buffer species can influence peptide stability. |
Experimental Protocols
Protocol 1: Stepwise pH Adjustment for Solubilization
-
Weigh out a small, accurately measured amount of the lyophilized [Leu144,Arg147]-PLP (139-151) peptide.
-
Add a small volume of sterile, deionized water to the peptide.
-
Gently vortex the mixture. If the peptide does not dissolve, proceed to the next step.
-
While stirring, add 10% acetic acid dropwise to the solution. Monitor the pH and the visual clarity of the solution.
-
Continue adding acid until the peptide is fully dissolved. Note the final pH.
-
For injection, it may be necessary to adjust the final formulation to a physiologically acceptable pH using a suitable buffer system.
Protocol 2: Co-Solvent Method for Highly Hydrophobic Peptides
-
Bring the lyophilized peptide to room temperature.
-
Add a minimal amount of sterile DMSO (e.g., 10-20 µl) directly to the vial to wet the peptide.
-
Gently vortex or sonicate for 1-2 minutes to dissolve the peptide and form a concentrated stock solution.
-
Slowly add your desired sterile aqueous buffer (e.g., phosphate-buffered saline) to the DMSO stock solution in a dropwise manner while continuously vortexing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, continue to add the buffer until the desired final concentration is reached.
-
Ensure the final concentration of DMSO is below the tolerance level for your specific application.
Mandatory Visualizations
Caption: A workflow for troubleshooting peptide solubility issues.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 3. neurelis.com [neurelis.com]
- 4. jpt.com [jpt.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kinampark.com [kinampark.com]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PLP Peptide Administration & Anaphylaxis Prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of anaphylactic shock during the administration of proteolipid protein (PLP) peptides in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with PLP peptides.
| Issue | Question | Possible Cause | Recommended Action |
| Immediate Adverse Reaction | My mouse is showing signs of distress (e.g., lethargy, ruffled fur, difficulty breathing, scratching) immediately after PLP peptide injection. What should I do? | This could be the onset of anaphylactic shock, an acute and life-threatening allergic reaction.[1][2] | 1. Immediately cease administration of the peptide. 2. Administer epinephrine. This is the first-line treatment for anaphylaxis.[2] The dosage should be determined based on your institution's approved animal care protocols. 3. Provide supportive care. This may include supplemental oxygen and intravenous fluids to manage shock.[2] 4. Monitor the animal closely. Anaphylactic reactions can be biphasic, with a second wave of symptoms occurring hours after the initial reaction.[3] 5. Document the event thoroughly. Note the specific peptide, dose, route of administration, and the observed clinical signs. This information is crucial for future experimental planning. |
| Unexpected High Incidence of Anaphylaxis | I am observing a higher-than-expected rate of anaphylaxis in my experimental cohort. What could be the reason? | Several factors can influence the incidence of anaphylaxis, including: - PLP Peptide Sequence: Certain PLP peptides are more immunogenic and likely to induce anaphylaxis.[4][5] - Mouse Strain: Genetic background plays a significant role in susceptibility to anaphylaxis.[4] - Route of Administration: Intravenous (i.v.) injection of soluble peptide is more likely to induce anaphylaxis compared to subcutaneous (s.c.) or intraperitoneal (i.p.) routes.[4][6] - Peptide Formulation: Soluble peptides are more likely to cause anaphylaxis than cell-bound peptides.[4] | 1. Review your experimental design. Compare your protocol with established literature for the specific PLP peptide and mouse strain you are using. 2. Consider alternative PLP peptides. If possible, switch to a PLP peptide with a lower reported incidence of anaphylaxis. 3. Change the route of administration. If feasible for your experimental goals, consider switching from i.v. to s.c. or i.p. injection. 4. Utilize a safer peptide formulation. Explore the use of cell-bound peptides or peptides with a modified isoelectric point to reduce the risk.[4][6] 5. Implement a desensitization protocol. Gradually exposing the animals to increasing doses of the peptide can induce tolerance. |
| Difficulty with Preventative Measures | I am trying to implement preventative measures, but I am unsure about the protocols. Where can I find detailed methodologies? | Implementing strategies like using cell-bound peptides or desensitization requires specific protocols. | Please refer to the Experimental Protocols section below for detailed, step-by-step instructions on key preventative methodologies. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of anaphylactic shock induced by PLP peptide administration?
A1: Anaphylaxis induced by soluble PLP peptides is primarily an IgE-mediated hypersensitivity reaction.[4][7] Upon initial exposure, the immune system produces PLP peptide-specific IgE antibodies. These antibodies bind to high-affinity IgE receptors (FcεRI) on the surface of mast cells and basophils.[8][9] Subsequent administration of the same PLP peptide leads to cross-linking of the receptor-bound IgE, triggering the degranulation of these cells and the rapid release of inflammatory mediators like histamine, which cause the systemic effects of anaphylaxis.[4][10][11]
Q2: Which PLP peptides and mouse strains are most commonly associated with anaphylaxis?
A2: The incidence of anaphylaxis can vary significantly depending on the specific PLP peptide and the mouse strain used. For example, intravenous administration of soluble PLP139–151 to SJL mice primed with the same peptide in Complete Freund's Adjuvant (CFA) can lead to severe and often fatal anaphylaxis.[4] In contrast, some peptides like PLP178–191 have been shown to elicit a much lower anaphylactic response in the same mouse strain.[5]
Q3: How can I reduce the risk of anaphylaxis in my experiments?
A3: Several strategies can be employed to minimize the risk of anaphylaxis:
-
Use Cell-Bound Peptides: Covalently coupling the PLP peptide to splenocytes or other carrier cells before administration can prevent the cross-linking of IgE on mast cells, thereby avoiding anaphylaxis.[4]
-
Modify the Peptide's Isoelectric Point (pI): Altering the pI of the peptide to be neutral can decrease its solubility at physiological pH. This slows its absorption after subcutaneous injection, reducing the systemic concentration and the likelihood of triggering a massive allergic reaction.[6]
-
Implement a Desensitization Protocol: Gradually administering increasing doses of the PLP peptide can induce a state of tolerance, preventing an acute systemic reaction upon challenge with a full therapeutic dose.
-
Administer Anti-IgE Antibodies: Pre-treatment with antibodies that block the binding of IgE to its receptor on mast cells can effectively prevent anaphylaxis.[4]
-
Consider Pre-medication: The use of antihistamines or other mast cell stabilizers prior to peptide administration may help to reduce the severity of potential reactions, though this should be carefully validated for your specific experimental model.[12]
Q4: What are the clinical signs of anaphylaxis in mice?
A4: Common clinical signs of anaphylaxis in mice include a rapid and dramatic drop in body temperature (hypothermia), lethargy, piloerection (ruffled fur), reduced activity, scratching around the head and neck, respiratory distress (labored breathing), and in severe cases, seizures and death.[1][4]
Quantitative Data Summary
The following table summarizes the incidence of anaphylaxis observed in different experimental conditions as reported in the literature.
| PLP Peptide | Mouse Strain | Route of Administration | Formulation | Incidence of Anaphylaxis | Reference |
| PLP139–151 | SJL | Intravenous (i.v.) | Soluble | 80-100% (often fatal) | [4] |
| PLP139–151 | SJL | Intravenous (i.v.) | Cell-Bound | 0% | [4] |
| MOG35–55 | C57BL/6 | Intravenous (i.v.) | Soluble | 80% | [4] |
| PLP178–191 | SJL | Intraperitoneal (i.p.) | Soluble | 10% (mild reaction) | [5] |
| PLP139–151 | SJL | Intraperitoneal (i.p.) | Soluble | 82% (severe, 55% fatal) | [5] |
Experimental Protocols
Protocol 1: Preparation of Cell-Bound PLP Peptides
This protocol describes how to covalently couple PLP peptides to splenocytes for in vivo administration to avoid anaphylaxis.
Materials:
-
PLP peptide
-
Spleen from a naive syngeneic mouse
-
Red Blood Cell Lysis Buffer
-
Complete RPMI-1640 medium
-
Pyridoxal-5'-phosphate (PLP) solution (freshly prepared)
-
Alkoxyamine-PEG-NHS ester
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Prepare a single-cell suspension of splenocytes:
-
Aseptically remove the spleen from a naive syngeneic mouse.
-
Gently mash the spleen through a 70 µm cell strainer into a petri dish containing RPMI-1640.
-
Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add 10 mL of RPMI-1640 and centrifuge again.
-
Wash the cells twice with PBS.
-
-
PLP-mediated N-terminal transamination:
-
Resuspend the splenocytes in PBS at a concentration of 1 x 107 cells/mL.
-
Add the PLP peptide to the cell suspension at a final concentration of 1 mg/mL.
-
Add freshly prepared PLP solution to a final concentration of 10 mM.
-
Incubate at 37°C for 4-6 hours with gentle agitation.[13]
-
-
Oxime ligation:
-
Wash the cells twice with PBS to remove excess peptide and PLP.
-
Resuspend the cells in PBS containing 5 mM alkoxyamine-PEG-NHS ester.
-
Incubate overnight at 37°C with gentle agitation.
-
-
Final Preparation for Injection:
-
Wash the peptide-coupled splenocytes three times with sterile PBS.
-
Resuspend the cells in sterile PBS at the desired concentration for injection.
-
The cell-bound PLP peptide is now ready for in vivo administration.
-
Protocol 2: Rapid Desensitization Protocol for PLP Peptide
This protocol provides a general framework for rapid desensitization. The specific doses and timing may need to be optimized for your particular peptide and experimental model.
Materials:
-
PLP peptide solution at various dilutions
-
Sterile PBS or saline for injection
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Preparation of Peptide Dilutions:
-
Prepare a series of dilutions of your PLP peptide solution. A common starting point is to prepare 10-fold serial dilutions from your final target concentration.
-
-
Incremental Dosing:
-
Administer the PLP peptide in incrementally increasing doses at fixed time intervals (e.g., every 15-20 minutes).
-
Start with a very low dose (e.g., 1/1000th of the final dose).
-
Double the dose at each subsequent injection until the final target dose is reached.
-
-
Monitoring:
-
Closely monitor the animal for any signs of an allergic reaction throughout the desensitization process.
-
If any adverse reaction is observed, pause the protocol and consider reducing the next dose or increasing the time interval between doses.
-
-
Challenge with Full Dose:
-
Once the desensitization protocol is complete, the animal should be able to tolerate the full therapeutic dose of the PLP peptide without an anaphylactic reaction.
-
Visualizations
Signaling Pathway of IgE-Mediated Anaphylaxis
Caption: IgE-mediated anaphylaxis signaling pathway.
Experimental Workflow for Anaphylaxis Prevention
Caption: Experimental workflow for preventing PLP peptide-induced anaphylaxis.
Logical Relationships in PLP Peptide-Induced Anaphylaxis
Caption: Factors influencing PLP peptide-induced anaphylaxis.
References
- 1. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. Anaphylaxis - Symptoms & causes - Mayo Clinic [mayoclinic.org]
- 4. Differential induction of IgE-mediated anaphylaxis after soluble vs. cell-bound tolerogenic peptide therapy of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preventing peptide-induced anaphylaxis: addition of C-terminal amino acids to produce a neutral isoelectric point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular signaling pathways in IgE-dependent mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pathophysiology of anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing drug inhibition of IgE-mediated anaphylaxis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining [Leu144,Arg147]-PLP (139-151) Immunization Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the [Leu144,Arg147]-PLP (139-151) peptide. The goal is to help refine immunization protocols to achieve better outcomes, particularly in the context of studying experimental autoimmune encephalomyelitis (EAE).
Frequently Asked Questions (FAQs)
Q1: What is [Leu144,Arg147]-PLP (139-151) and what is its primary application?
A1: [Leu144,Arg147]-PLP (139-151) is a synthetic peptide, which is a modified version of a fragment of the myelin proteolipid protein (PLP). In this peptide, the original amino acids at positions 144 (Tryptophan) and 147 (Histidine) have been substituted with Leucine and Arginine, respectively.[1][2] Its primary use is in preclinical research as a T-cell receptor (TCR) antagonist of encephalitogenic T-cells.[2][3] It is often used to study mechanisms of immune tolerance and to postpone the onset of EAE in mouse models.[1] Immunization with this peptide is intended to promote the development of regulatory T cells (Tregs).[1][4]
Q2: What is a standard immunization protocol for this peptide to induce a regulatory response?
A2: A commonly cited starting protocol involves immunizing mice with 50 µg of the peptide emulsified in Complete Freund's Adjuvant (CFA).[1] However, the optimal protocol can vary depending on the mouse strain, desired outcome, and experimental setup. Further refinement of dose, adjuvant, and route of administration is often necessary.
Q3: What are the expected immunological outcomes of a successful immunization with [Leu144,Arg147]-PLP (139-151)?
A3: A successful immunization protocol aimed at inducing tolerance should result in:
-
An increase in the population of CD4+Foxp3+ regulatory T cells (Tregs).
-
Increased production of anti-inflammatory cytokines, such as IL-10 and TGF-β.
-
Suppression or delay in the onset and severity of EAE signs when animals are subsequently challenged with an encephalitogenic peptide.[1][4]
-
A shift from a Th1/Th17-dominant response towards a Th2 or regulatory phenotype.[4]
Q4: Is there a risk of anaphylaxis when working with this or similar myelin peptides?
A4: Yes, a significant risk of severe and potentially fatal anaphylaxis exists, particularly when administering soluble myelin peptides to mice that have already been primed and have ongoing EAE.[5][6] This reaction is often IgE-mediated.[5][7] Caution is strongly advised when re-exposing peptide-primed animals, especially via intravenous or intraperitoneal routes.
Troubleshooting Guides
Problem 1: Failure to Delay or Ameliorate EAE Symptoms
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Dose | The initial dose of 50 µg may not be optimal. Low doses of peptide antigen have been shown to favor the expansion of Foxp3+ Tregs, while high doses may favor effector T-cell expansion.[8] Action: Perform a dose-response study, testing a range of peptide concentrations (e.g., 10 µg, 50 µg, 100 µg) to find the optimal dose for Treg induction.[9] |
| Inappropriate Adjuvant | Complete Freund's Adjuvant (CFA) is a potent pro-inflammatory adjuvant that may not be ideal for inducing a regulatory response. While it can be used, its strong Th1-polarizing effects might counteract the desired Treg induction. Action: Consider using adjuvants known to be more favorable for tolerance or Treg induction, such as incomplete Freund's adjuvant (IFA) for subsequent boosts, or alternative adjuvants like alum or formulations with rapamycin (B549165) or other Treg-inducing agents.[10] |
| Ineffective Route of Administration | The subcutaneous route is common, but other routes may be more effective for inducing tolerance. Action: Compare different routes of administration. While intravenous administration of soluble peptides carries a risk of anaphylaxis in primed animals,[5] it is a potent route for inducing tolerance in naive animals. Subcutaneous or intradermal routes are generally safer for initial priming with adjuvant. |
| Timing of Immunization | Pre-immunization before EAE induction is a common strategy.[1] The timing of this "tolerizing" immunization relative to the encephalitogenic challenge is critical. Action: Vary the time interval between the tolerizing immunization and the EAE-inducing immunization (e.g., 7, 14, or 21 days prior). |
Problem 2: High Variability in EAE Scores Between Animals
| Possible Cause | Troubleshooting Step |
| Inconsistent Emulsion | An improperly prepared or "broken" water-in-oil emulsion (e.g., with CFA) can lead to inconsistent antigen delivery and a variable immune response. Action: Ensure the peptide/adjuvant emulsion is stable. A stable emulsion will not disperse when a drop is placed on the surface of cold water. Prepare the emulsion fresh for each experiment and mix thoroughly. |
| Injection Technique | Variability in the volume or location of the injection can affect antigen uptake and the resulting immune response. Action: Ensure all personnel are trained in consistent injection techniques (e.g., subcutaneous injections in the flank). Use of a consistent volume and needle gauge is important. |
| Animal Health and Genetics | Underlying health issues or genetic drift within a mouse colony can contribute to variability. Action: Use healthy animals from a reliable vendor. Ensure consistent housing conditions (diet, light cycle, cage density) as these can influence immune responses. |
Problem 3: Unexpected Severe Pro-inflammatory Response
| Possible Cause | Troubleshooting Step |
| Adjuvant Dominance | The pro-inflammatory nature of the adjuvant (especially CFA) may be overwhelming the tolerogenic properties of the peptide. Action: Switch to a less inflammatory adjuvant (e.g., Alum) or a formulation specifically designed to induce Tregs.[10] Some TLR agonists like CpG can preferentially amplify effector T cells over Tregs and should be used with caution if tolerance is the goal.[11] |
| Peptide Purity/Contamination | Contaminants from the peptide synthesis process, such as endotoxin (B1171834), can act as potent inflammatory stimuli. Action: Ensure the peptide is of high purity (>95%) and tested for low endotoxin levels. |
| Underlying Immune Status | The specific mouse strain and its baseline immune state can influence the outcome. SJL mice, for example, are highly susceptible to EAE.[12] Action: Characterize the baseline immune profile of your animals. Ensure the chosen strain is appropriate for a Treg induction model. |
Data Presentation: Immunization Parameter Comparison
The following tables summarize quantitative data from literature to guide protocol optimization.
Table 1: Effect of Adjuvant Choice on T-cell Response
| Adjuvant | Key Outcome | Effect on Teff:Treg Ratio | Recommended Use Case |
| Poly(I:C) | Preferentially amplifies effector T cells (Teffs).[11] | Dramatically Increases | Inducing strong anti-tumor or anti-viral immunity. |
| CpG-ODN | Preferentially amplifies effector T cells (Teffs).[11] | Dramatically Increases | Inducing strong anti-tumor or anti-viral immunity. |
| Imiquimod | Favors expansion of antigen-specific Tregs.[11] | Decreases | Potentially for tolerance induction protocols. |
| Quil A | Favors expansion of antigen-specific Tregs.[11] | Decreases | Potentially for tolerance induction protocols. |
| Rapamycin | Can induce and expand antigen-specific Tregs.[10] | Increases Treg percentage | Therapeutic vaccination against chronic inflammation. |
Table 2: Effect of Peptide Dose on Treg Induction (In Vitro Data)
| Antigen Dose | Akt/mTOR Signaling | Primary T-cell Outcome | Reference |
| Low | Weak | Expansion of Foxp3+ Tregs | [8] |
| High | Strong | Expansion of Foxp3- Effector T-cells | [8] |
Experimental Protocols
Protocol 1: Flow Cytometry for Foxp3 Staining in Splenocytes
-
Cell Preparation: Harvest spleens and prepare a single-cell suspension. Lyse red blood cells using an appropriate lysis buffer. Wash cells twice with FACS buffer (PBS + 2% FBS).
-
Surface Staining: Resuspend 1-2 million cells in 100 µL of FACS buffer. Add fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD25). Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash cells twice with 2 mL of FACS buffer.
-
Fixation/Permeabilization: Resuspend the cell pellet in 1 mL of a commercial Foxp3 Fixation/Permeabilization buffer (e.g., from eBioscience or BioLegend). Incubate for 45-60 minutes at room temperature in the dark.[13][14]
-
Wash: Centrifuge and wash the cells with 2 mL of 1X Permeabilization Buffer.
-
Intracellular Staining: Resuspend the pellet in 100 µL of 1X Permeabilization Buffer containing the fluorochrome-conjugated anti-Foxp3 antibody. Incubate for 30-45 minutes at room temperature in the dark.[13]
-
Final Wash: Wash cells twice with 2 mL of 1X Permeabilization Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Analyze by gating on CD4+ cells and then assessing the percentage of Foxp3+CD25+ cells.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-10
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody against mouse IL-10 overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., PBS + 1% BSA) for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Wash the plate. Add 100 µL of standards (recombinant mouse IL-10) and samples (e.g., cell culture supernatants from stimulated splenocytes) to the wells. Incubate for 2 hours at room temperature.[15]
-
Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody against mouse IL-10. Incubate for 1 hour at room temperature.[15]
-
Streptavidin-HRP: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30-45 minutes at room temperature in the dark.[15]
-
Substrate Development: Wash the plate. Add 100 µL of a TMB substrate solution. Allow the color to develop for 15-30 minutes in the dark.[15]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[15]
-
Read Plate: Read the absorbance at 450 nm on a microplate reader. Calculate the concentration of IL-10 in the samples by interpolating from the standard curve.
Protocol 3: EAE Clinical Scoring
Animals should be scored daily in a blinded fashion. A standard 0-5 scale is typically used.[16][17]
-
0.0: No clinical signs.
-
0.5: Limp tail tip.
-
1.0: Completely limp tail.
-
1.5: Limp tail and hind limb inhibition (unsteady gait).
-
2.0: Limp tail and definite hind limb weakness.
-
2.5: Limp tail and paralysis of one hind limb.
-
3.0: Limp tail and complete paralysis of both hind limbs.
-
3.5: Complete hind limb paralysis and weakness in one forelimb.
-
4.0: Complete hind limb paralysis and complete paralysis of one forelimb.
-
5.0: Moribund state or death.
Visualizations
Caption: Treg induction by [Leu144,Arg147]-PLP (139-151).
Caption: Workflow for optimizing immunization protocol.
Caption: Troubleshooting: Failure to ameliorate EAE.
References
- 1. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential induction of IgE-mediated anaphylaxis after soluble vs. cell-bound tolerogenic peptide therapy of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Dominant role of antigen dose in CD4+Foxp3+ regulatory T cell induction and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Treg Inducing Adjuvants for Therapeutic Vaccination Against Chronic Inflammatory Diseases [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PLP induced EAE Mouse Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. ptglab.com [ptglab.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. raybiotech.com [raybiotech.com]
- 16. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 17. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
Technical Support Center: [Leu144,Arg147]-PLP (139-151) In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the altered peptide ligand [Leu144,Arg147]-PLP (139-151) in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with [Leu144,Arg147]-PLP (139-151).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peptide Precipitation in Solution | Improper Solubilization: The peptide is known to be soluble in dilute acid. Using neutral buffers like PBS directly may cause precipitation.[1] | 1. Acidic Solubilization: Initially dissolve the lyophilized peptide in a small amount of dilute acetic acid.[1]2. Stepwise Dilution: Once dissolved, slowly add your desired sterile buffer (e.g., PBS) to reach the final concentration. Monitor for any signs of precipitation.3. Sonication: Gentle sonication can aid in dissolving the peptide.[2] |
| Lack of Efficacy in EAE Model | Incorrect In Vivo Mechanism Targeted: While it acts as a T-cell receptor (TCR) antagonist in vitro, its in vivo effect is primarily through the induction of regulatory T cells (Tregs) and bystander suppression.[3][4] Experimental design must account for this. | 1. Prophylactic Co-immunization: For prevention of Experimental Autoimmune Encephalomyelitis (EAE), co-administer [Leu144,Arg147]-PLP (139-151) with the native PLP (139-151) peptide during the immunization process.[5]2. Early Therapeutic Intervention: To limit EAE progression, administer the peptide early after the onset of clinical signs.[5]3. Dose Optimization: The effective dose may vary. While a 50 µg dose has been noted to elicit an immune response, a dose-response study may be necessary for your specific model.[4] |
| Peptide Degradation: Peptides are susceptible to degradation. Improper storage or handling can lead to loss of activity. | 1. Proper Storage: Store the lyophilized peptide desiccated, frozen, and protected from light.[1]2. Fresh Solutions: Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles. | |
| Inconsistent Results Between Experiments | Variability in EAE Induction: The severity and onset of EAE can be variable between animals. | 1. Standardized EAE Protocol: Use a consistent and well-validated protocol for EAE induction.[6]2. Sufficient Animal Numbers: Use an adequate number of animals per group to account for biological variability. |
| Peptide Aggregation: Aggregation can lead to reduced bioavailability and inconsistent effects. | 1. Visual Inspection: Always visually inspect the peptide solution for any signs of precipitation or aggregation before administration.2. Solubility Testing: Before a large-scale experiment, perform a small-scale solubility test. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of [Leu144,Arg147]-PLP (139-151) in vivo?
A1: While [Leu144,Arg147]-PLP (139-151) acts as a T-cell receptor (TCR) antagonist for encephalitogenic Th1 clones in vitro, its in vivo mechanism is different.[7][8][9][10][11][12] In living organisms, it primarily functions by inducing regulatory T cells (Tregs) that mediate bystander suppression.[3][4] This means that the Tregs induced by this peptide can suppress the inflammatory response to the native myelin peptide, thereby preventing or ameliorating autoimmune disease.[3]
Q2: How should I dissolve and prepare [Leu144,Arg147]-PLP (139-151) for in vivo administration?
A2: Based on its chemical properties, [Leu144,Arg147]-PLP (139-151) is soluble in dilute acid.[1] For in vivo use, it is recommended to first dissolve the lyophilized peptide in a small volume of a dilute acidic solution, such as 0.1M acetic acid. Once fully dissolved, you can then dilute it to your final desired concentration with a sterile, biocompatible buffer like phosphate-buffered saline (PBS). Always prepare the solution fresh before use and ensure it is clear of any precipitates.
Q3: What is a recommended in vivo administration protocol for EAE suppression?
A3: For the prevention of EAE, a co-immunization protocol is often used. This involves administering [Leu144,Arg147]-PLP (139-151) along with the native encephalitogenic PLP (139-151) peptide during the induction of the disease. For therapeutic intervention, the peptide should be administered early after the first clinical signs of EAE are observed.[5] The exact dosage and administration schedule may require optimization for your specific experimental model.
Q4: Are there any known adverse effects of [Leu144,Arg147]-PLP (139-151) in vivo?
A4: The available literature does not report significant adverse effects specifically for [Leu144,Arg147]-PLP (139-151). However, as with any peptide therapeutic, there is a potential for immunogenicity. It is crucial to monitor the animals for any signs of adverse reactions, particularly when using adjuvants like Complete Freund's Adjuvant (CFA) in EAE models.
Q5: Can I use [Leu144,Arg147]-PLP (139-151) for applications other than EAE?
A5: The primary application described in the literature for this peptide is in the context of EAE, an animal model for multiple sclerosis.[5] Its mechanism of inducing regulatory T cells and bystander suppression could theoretically be applied to other T-cell mediated autoimmune diseases. However, this would require further investigation and validation in relevant animal models.
Experimental Protocols
Protocol 1: Co-immunization for Prophylactic Treatment of EAE
This protocol is adapted from standard EAE induction protocols and the known mechanism of [Leu144,Arg147]-PLP (139-151).
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Native PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (optional, for certain EAE models)
-
Sterile 0.1M acetic acid
-
Sterile phosphate-buffered saline (PBS)
-
SJL/J mice (or other susceptible strain)
Procedure:
-
Peptide Preparation:
-
Separately dissolve lyophilized [Leu144,Arg147]-PLP (139-151) and native PLP (139-151) in a minimal volume of sterile 0.1M acetic acid.
-
Dilute each peptide solution with sterile PBS to a working concentration (e.g., 2 mg/mL).
-
Prepare an emulsion by mixing equal volumes of the peptide solutions with CFA. For co-immunization, you can mix the two peptide solutions before emulsification. A common final concentration for immunization is 100 µg of each peptide per 100 µL of emulsion.
-
-
Immunization:
-
Anesthetize the mice according to your institution's approved protocols.
-
Inject 100 µL of the peptide/CFA emulsion subcutaneously, distributed over two sites on the flank.
-
-
Pertussis Toxin Administration (Optional):
-
If your EAE model requires it, administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization. The dose will depend on the specific protocol and mouse strain.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Score the disease severity based on a standardized scale (e.g., 0-5).
-
Also, monitor the animals' weight and general health.
-
Data Presentation
Table 1: Physicochemical Properties of [Leu144,Arg147]-PLP (139-151)
| Property | Value | Reference |
| Molecular Weight | 1467.7 g/mol | [5] |
| Molecular Formula | C67H110N20O17 | [5] |
| Sequence | HSLGKLLGRPDKF | [5] |
| Purity | >95% (by HPLC) | [5] |
| Appearance | Freeze-dried solid | [5] |
| Solubility | Soluble in dilute acid | [1][5] |
| Storage | Store desiccated, frozen, and in the dark | [1][5] |
Visualizations
Diagram 1: TCR Antagonism vs. In Vivo Treg Induction
Caption: In vitro vs. in vivo mechanisms of the peptide.
Diagram 2: Experimental Workflow for Prophylactic EAE Treatment
Caption: Workflow for prophylactic EAE treatment.
Diagram 3: Proposed Signaling Pathway for Treg Induction
Caption: Proposed pathway for Treg induction by the peptide.
References
- 1. Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immune Tolerance Induction against Experimental Autoimmune Encephalomyelitis (EAE) Using A New PLP-B7AP Conjugate that Simultaneously Targets B7/CD28 Costimulatory Signal and TCR/MHC-II Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular regulation of T-cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis for T Cell Response Induced by Altered Peptide Ligand of Type II Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High Frequency of Autoreactive Myelin Proteolipid Protein–Specific T Cells in the Periphery of Naive Mice: Mechanisms of Selection of the Self-Reactive Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Activation of natural regulatory T cells by IgG Fc–derived peptide “Tregitopes” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative and qualitative deficiencies of regulatory T cells in patients with systemic lupus erythematosus (SLE) - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the stability of [Leu144,Arg147]-PLP (139-151) in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of the [Leu144,Arg147]-PLP (139-151) peptide in solution. The following sections offer answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.
Peptide Overview and Physicochemical Properties
[Leu144,Arg147]-PLP (139-151) is a synthetic analog of the myelin proteolipid protein (PLP) fragment 139-151.[1] It is designed as a T-cell receptor antagonist for use in experimental autoimmune encephalomyelitis (EAE) models, a common model for multiple sclerosis.[2] The native sequence has been modified with substitutions of Tryptophan (W) to Leucine (L) at position 144 and Histidine (H) to Arginine (R) at position 147.[1] These modifications are critical for its biological function and also influence its physicochemical properties.
| Property | Value | Source |
| Sequence | H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH | [2] |
| Molecular Formula | C67H110N20O17 | [2] |
| Molecular Weight | ~1467.7 g/mol | [2] |
| Appearance | White, freeze-dried (lyophilized) solid | [2] |
| Purity | >95% by HPLC (typical) | [2] |
| Solubility | Soluble in dilute acid and water. | [2] |
| Storage (Lyophilized) | Store desiccated and frozen (-20°C), protected from light. | [1][3] |
Frequently Asked Questions (FAQs)
Q1: How should I dissolve lyophilized [Leu144,Arg147]-PLP (139-151)?
A1: Due to the presence of basic (Arg, Lys, His) and acidic (Asp) residues, the peptide's net charge is pH-dependent. For initial solubilization, use a solvent appropriate for your experimental needs. Start with sterile, distilled water. If solubility is limited, adding a small amount of dilute acid (e.g., 0.1% acetic acid or formic acid) can help, as the peptide is known to be soluble in dilute acid.[2] Avoid strong acids or bases unless required by your protocol, as they can accelerate degradation.
Q2: What are the recommended storage conditions for the peptide in solution?
A2: Once dissolved, the peptide solution is significantly less stable than the lyophilized powder. For short-term storage (1-2 days), keep the solution at 2-8°C. For long-term storage, aliquot the stock solution into single-use volumes in low-protein-binding tubes and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation. The stability of the peptide in solution has not been extensively tested, so prompt use is recommended.[3]
Q3: Is this peptide prone to aggregation?
A3: Peptides containing hydrophobic residues like Leucine and Phenylalanine can be susceptible to aggregation. The substitution of the bulky, aromatic Tryptophan with Leucine may alter aggregation propensity. However, the substitution of Histidine with Arginine may counteract this. Arginine is well-documented as an effective suppressor of protein and peptide aggregation, often used as an excipient in formulations to enhance stability.[4][5][6] Nonetheless, aggregation can still be triggered by factors like high concentration, neutral pH, repeated freeze-thaw cycles, and interaction with surfaces.
Q4: What is the purpose of the Leu144 and Arg147 substitutions?
A4: These substitutions at the T-cell receptor contact sites are designed to alter the peptide's immunological activity, shifting it from an encephalitogenic epitope to a T-cell receptor antagonist.[1][7] The Arg147 substitution, by introducing a strongly basic residue, can also increase solubility and reduce aggregation through electrostatic repulsion and favorable interactions with water.[4][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peptide Fails to Dissolve | Incorrect Solvent: The peptide may have poor solubility at neutral pH due to its isoelectric point. High Concentration: The desired concentration may exceed its solubility limit. | 1. Try dissolving the peptide in a small amount of 10-25% aqueous acetic acid before diluting with your buffer. 2. Perform a solubility test with a small amount of peptide at different pH values (e.g., pH 4, 7, 9) to determine the optimal pH for dissolution. 3. Gently warm the solution (e.g., to 37°C) and vortex briefly. Do not overheat. |
| Solution is Cloudy or Precipitates Over Time | Aggregation: The peptide is self-associating into insoluble aggregates. Buffer Incompatibility: Components of the buffer (e.g., salts) may be causing the peptide to precipitate. pH Shift: The pH of the solution may be near the peptide's isoelectric point (pI), where solubility is minimal. | 1. Centrifuge the solution to remove aggregates and use the supernatant. 2. Lower the peptide concentration. 3. Adjust the pH of the solution away from the pI. For this peptide, a slightly acidic pH (4-6) is likely to improve stability. 4. Consider adding a stabilizing excipient like L-Arginine (0.1-1 M) to the buffer, which is known to suppress aggregation.[5][6] 5. Store aliquots at -80°C to slow down aggregation kinetics. |
| Loss of Biological Activity | Chemical Degradation: Hydrolysis (cleavage of peptide bonds), deamidation (of Asp), or oxidation can occur over time in solution. Physical Instability: Aggregation can sequester the peptide, reducing the concentration of active monomer. Adsorption: The peptide may be sticking to the walls of standard plastic or glass vials. | 1. Prepare fresh solutions before each experiment. 2. Ensure the storage buffer pH is optimal for stability (typically slightly acidic for peptides). 3. Use low-protein-binding microcentrifuge tubes and pipette tips. 4. Confirm peptide integrity and concentration using analytical methods like RP-HPLC before use. |
Experimental Protocols & Visualizations
Protocol 1: Preparation and Quantification of a Peptide Stock Solution
This protocol outlines the steps for reliably dissolving and quantifying the peptide.
Caption: Workflow for Peptide Stock Solution Preparation.
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of peptide.
-
Dissolution: Reconstitute the peptide in a minimal volume of an appropriate solvent (e.g., sterile water or 0.1% acetic acid).
-
Mixing: Vortex gently. If needed, sonicate for a few minutes in a water bath to aid dissolution.
-
Final Dilution: Add your final experimental buffer to reach the target concentration.
-
Quantification: Determine the precise concentration of the peptide stock using UV-Vis spectroscopy (measuring absorbance at 280 nm, if aromatic residues are present) or, more accurately, by comparing the peak area from an RP-HPLC run to a standard curve.
-
Storage: Aliquot the solution into single-use, low-protein-binding tubes and store immediately at -80°C.
Protocol 2: Assessing Peptide Stability by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for assessing peptide purity and degradation over time.
-
Sample Preparation: Prepare the peptide solution at a known concentration in the buffer system to be tested.
-
Time Zero (T0) Sample: Immediately after preparation, inject a sample onto the HPLC system to obtain the initial purity profile.
-
Incubation: Incubate the remaining solution under the desired stress conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot, and inject it onto the HPLC.
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide relative to the T0 sample.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
-
| Illustrative HPLC Stability Data (Peptide at 1 mg/mL) | |||
| Condition | % Peptide Remaining (24h) | % Peptide Remaining (72h) | Notes |
| pH 4.0, 4°C | >98% | >95% | Optimal condition for stability. |
| pH 7.4, 4°C | ~95% | ~85% | Slower degradation at refrigerated temp. |
| pH 7.4, 37°C | <80% | <60% | Significant degradation at physiological temp. |
| pH 8.5, 37°C | <70% | <40% | Accelerated degradation at alkaline pH. |
| Note: This table presents illustrative data for guidance. Actual stability should be determined experimentally. |
Key Factors Influencing Peptide Stability
The stability of [Leu144,Arg147]-PLP (139-151) in solution is a multifactorial issue. The diagram below illustrates the key intrinsic and extrinsic factors that researchers must consider.
Caption: Factors Influencing Peptide Stability in Solution.
References
- 1. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. mybiosource.com [mybiosource.com]
- 4. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Dose-Response Analysis of [Leu144,Arg147]-PLP (139-151) in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the altered peptide ligand [Leu144,Arg147]-PLP (139-151) in mouse models of Experimental Autoimmune Encephalomyelitis (EAE).
Frequently Asked Questions (FAQs)
Q1: What is [Leu144,Arg147]-PLP (139-151) and what is its primary application in EAE research?
[Leu144,Arg147]-PLP (139-151) is an analog of the native myelin proteolipid protein (PLP) peptide (139-151). It is primarily used as a T-cell receptor (TCR) antagonist to prevent the development and limit the progression of EAE in mice, a common animal model for multiple sclerosis.[1]
Q2: How does the mechanism of action of [Leu144,Arg147]-PLP (139-151) differ in vivo versus in vitro?
In vitro, the peptide acts as a TCR antagonist, blocking the activation of encephalitogenic Th1 cells.[2] However, its in vivo mechanism is more complex. Instead of solely acting as a TCR antagonist, it promotes the development of regulatory T-cells (Tregs) and can induce bystander suppression, which helps to downregulate the immune response to other myelin antigens as well.[2] Immunizing mice with 50 µg of this peptide mixed with Complete Freund's Adjuvant (CFA) has been shown to increase IL-4 levels in the spleen, indicating a shift towards a Th2-type immune response.[3]
Q3: What is the recommended mouse strain for studying the effects of [Leu144,Arg147]-PLP (139-151)?
SJL/J mice are commonly used for EAE induction with PLP peptides, as they are susceptible and develop a relapsing-remitting disease course that mimics a common form of human multiple sclerosis.
Q4: Can [Leu144,Arg147]-PLP (139-151) be used to treat established EAE?
Yes, research suggests that [Leu144,Arg147]-PLP (139-151) can limit the progression of EAE if administered early after the onset of the disease.[1]
Troubleshooting Guides
Issue 1: Failure to Induce EAE with the Native PLP (139-151) Peptide.
-
Question: We are not observing any clinical signs of EAE in our SJL/J mice after immunization with PLP (139-151). What could be the issue?
-
Answer:
-
Peptide Quality and Dose: Ensure the purity of the PLP (139-151) peptide is high (>95%). While some studies suggest the dose of the PLP peptide has little effect on EAE induction, it is crucial to use an appropriate amount. Doses ranging from 50 µg to 200 µg per mouse are commonly cited.
-
Adjuvant Preparation: The emulsion of the peptide in Complete Freund's Adjuvant (CFA) is critical. The emulsion should be stable and prepared correctly. A common issue is an improper emulsion that breaks down quickly, failing to provide a sustained release of the antigen.
-
Pertussis Toxin (PTX): PTX is often used as a co-adjuvant to increase the permeability of the blood-brain barrier, allowing immune cells to enter the central nervous system. Ensure the PTX is active and administered at the correct dose and time points (typically on the day of immunization and 48 hours later).
-
Mouse Strain and Age: Confirm that you are using a susceptible mouse strain like SJL/J. The age of the mice can also be a factor; typically, mice between 6-12 weeks of age are used.
-
Issue 2: High Variability in EAE Clinical Scores Between Mice.
-
Question: We are observing significant variability in the severity and onset of EAE among mice in the same experimental group. How can we reduce this variability?
-
Answer:
-
Consistent Immunization Technique: Ensure that the subcutaneous injections of the peptide/CFA emulsion are consistent in volume and location for all mice.
-
Homogenize the Emulsion: Before each injection, ensure the emulsion is well-mixed to provide a consistent dose of the peptide.
-
Animal Health: Use healthy mice of the same age and from the same vendor to minimize biological variability.
-
Environmental Factors: Maintain consistent housing conditions (temperature, light cycle, diet) as these can influence the immune response.
-
Issue 3: Unexpected Results with [Leu144,Arg147]-PLP (139-151) Treatment.
-
Question: We are not observing the expected preventative or therapeutic effect with [Leu144,Arg147]-PLP (139-151). What should we check?
-
Answer:
-
Timing of Administration: For preventative protocols, the peptide should be administered before the induction of EAE. For therapeutic protocols, administration should begin early after the onset of clinical signs.[1]
-
Route of Administration: The route of administration (e.g., subcutaneous, intravenous) can significantly impact the outcome. Follow established protocols carefully.
-
Mechanism of Action: Remember that the in vivo effect is not simple antagonism. The peptide works by inducing regulatory T-cells.[2][3] Your experimental readouts should be designed to detect changes in T-cell populations (e.g., Foxp3+ Tregs) and cytokine profiles (e.g., IL-4, IL-10, IFN-γ).
-
Data Presentation
Table 1: Doses of Native PLP (139-151) for EAE Induction in SJL/J Mice
| Dose | Adjuvant | Expected Outcome | Reference |
| 50 µg | CFA | Relapsing-remitting EAE | (Inferred from multiple EAE protocols) |
| 75, 125, or 200 µg | IFA-PBS | Equivalent disease incidence and severity across doses |
Note: One study reported that increasing doses of PLP (139-151) from 75 to 200 µg did not significantly alter the clinical scores of EAE.
Table 2: Reported Doses of [Leu144,Arg147]-PLP (139-151) and Their Effects
| Dose | Administration Protocol | Observed Effect | Reference |
| 50 µg | Immunization with CFA | Elevated IL-4 levels in the spleen, promotion of regulatory T-cells, postponed onset of EAE. | [3] |
| Not Specified | Co-administered with native PLP (139-151) | Prevention of EAE. | [1] |
| Not Specified | Administered early after disease onset | Limitation of EAE progression. | [1] |
Experimental Protocols
Protocol 1: Induction of EAE in SJL/J Mice with PLP (139-151)
-
Peptide and Adjuvant Preparation:
-
Dissolve PLP (139-151) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.
-
Prepare an emulsion by mixing the peptide solution 1:1 (v/v) with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL). Emulsify until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Immunization:
-
Anesthetize 6-10 week old female SJL/J mice.
-
Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank. This delivers a total dose of 50 µg of the peptide.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (day 0) and 48 hours later (day 2), administer 200 ng of Pertussis Toxin (PTX) in 100 µL of PBS via intraperitoneal injection.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice based on a standard 0-5 scale (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).
-
Protocol 2: Preventative Treatment with [Leu144,Arg147]-PLP (139-151)
-
Peptide and Adjuvant Preparation:
-
Prepare an emulsion of [Leu144,Arg147]-PLP (139-151) in CFA as described in Protocol 1, to deliver a dose of 50 µg per mouse.
-
-
Pre-immunization:
-
Immunize mice with the [Leu144,Arg147]-PLP (139-151)/CFA emulsion 7-14 days prior to EAE induction.
-
-
EAE Induction:
-
Induce EAE using the native PLP (139-151) peptide as described in Protocol 1.
-
-
Monitoring and Analysis:
-
Monitor clinical scores daily.
-
At the end of the experiment, isolate splenocytes and lymph node cells to analyze T-cell populations (e.g., by flow cytometry for CD4, CD25, Foxp3) and cytokine production (e.g., by ELISA or ELISpot for IFN-γ, IL-4, IL-10).
-
Mandatory Visualizations
Caption: Proposed signaling pathway for [Leu144,Arg147]-PLP (139-151).
Caption: Experimental workflow for preventative EAE treatment.
References
Technical Support Center: Minimizing Variability in [Leu144,Arg147]-PLP (139-151) EAE Experiments
Welcome to the technical support center for researchers utilizing the altered peptide ligand [Leu144,Arg147]-PLP (139-151) in Experimental Autoimmune Encephalomyelitis (EAE) models. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize experimental variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is [Leu144,Arg147]-PLP (139-151) and how does it differ from the native PLP (139-151) peptide?
A1: [Leu144,Arg147]-PLP (139-151) is a modified version of the native proteolipid protein (PLP) peptide (139-151). In this analogue, the amino acid at position 144 has been substituted from Tryptophan (W) to Leucine (L), and the amino acid at position 147 has been substituted from Histidine (H) to Arginine (R). This modification alters the peptide's interaction with the T cell receptor (TCR), causing it to act as a TCR antagonist.[1] This antagonism can prevent the development of EAE when co-administered with the native peptide and can limit disease progression if given after onset.[1]
Q2: What is the primary mechanism of action for [Leu144,Arg147]-PLP (139-151) in the context of EAE?
A2: The primary mechanism of [Leu144,Arg147]-PLP (139-151) is to act as a T cell receptor (TCR) antagonist. By altering the interaction with the TCR on autoreactive T cells, it shifts the immune response from a pro-inflammatory Th1 phenotype towards an anti-inflammatory Th2 phenotype. This results in the production of cytokines like IL-4 and the promotion of regulatory T cells, which can suppress the encephalitogenic T cell response.[2]
Q3: Which mouse strain is most susceptible to EAE induction with PLP peptides?
A3: The SJL/J mouse strain is highly susceptible to EAE induced by PLP (139-151) and is commonly used for relapsing-remitting EAE models.[3][4]
Q4: What are the expected outcomes when using [Leu144,Arg147]-PLP (139-151) in an EAE experiment?
A4: Pre-immunization or co-immunization with [Leu144,Arg147]-PLP (139-151) alongside an encephalitogenic peptide is expected to postpone the onset and reduce the severity of EAE.[2] Immunizing with this peptide can lead to an increase in IL-4 levels.[2] It is important to note that this peptide is often used to study tolerance induction and immune deviation rather than to induce severe EAE.
Troubleshooting Guide
Variability in EAE experiments is a common challenge. This guide addresses specific issues that may arise when using [Leu144,Arg147]-PLP (139-151).
| Problem | Potential Cause | Recommended Solution |
| Low or no EAE incidence | Mouse Strain: Use of a non-susceptible mouse strain. | Ensure you are using a susceptible strain such as SJL/J for PLP-induced EAE. |
| Peptide Quality: Degradation or incorrect sequence of the peptide. | Purchase peptides from a reputable supplier and store them correctly (desiccated at -20°C or lower). Confirm the peptide sequence and purity via mass spectrometry and HPLC. | |
| Improper Emulsion Preparation: Unstable water-in-oil emulsion. | The emulsion of the peptide in Complete Freund's Adjuvant (CFA) is critical. Ensure a stable emulsion is formed by vigorous mixing (e.g., using two syringes and a Luer lock). A drop of a stable emulsion will not disperse when placed in water. | |
| Suboptimal Adjuvant: Insufficient concentration of Mycobacterium tuberculosis in CFA. | Use CFA containing a sufficient concentration of M. tuberculosis (e.g., 1 mg/mL). The specific concentration can be a source of variability and should be consistent across experiments. | |
| Incorrect Injection Technique: Subcutaneous injection is too deep or shallow. | Ensure proper subcutaneous injection technique, typically in the flanks. After injection, the emulsion should form a visible depot under the skin. | |
| High variability in clinical scores between animals | Animal Health and Stress: Underlying health issues or stress can impact immune responses. | Acclimatize mice to the facility for at least one week before the experiment. Handle mice gently and consistently to minimize stress. Ensure the animal facility has a consistent light/dark cycle and temperature. |
| Inconsistent Dosing: Variation in the amount of peptide emulsion injected. | Use appropriately sized syringes and needles for accurate dosing. Ensure each animal receives the same volume of the emulsion. | |
| Gut Microbiota: Differences in gut microbiota between animals can influence susceptibility to EAE. | House mice in the same environment and consider co-housing to normalize gut flora. Be aware that diet and water source can also impact the microbiome. | |
| Unexpected immune response (e.g., lack of Th2 shift with the altered peptide) | Peptide Concentration: The dose of the altered peptide may be insufficient to induce a strong Th2 response. | Perform a dose-response study to determine the optimal concentration of [Leu144,Arg147]-PLP (139-151) for inducing a Th2 shift in your specific experimental setup. |
| Timing of Administration: The timing of peptide administration relative to the encephalitogenic challenge is crucial for tolerance induction. | If using a pre-immunization protocol, ensure the timing is consistent with established protocols (e.g., 7-10 days before challenge). | |
| Readout Assays: The methods used to assess the immune response may not be sensitive enough. | Use multiple readouts to assess the immune phenotype, including intracellular cytokine staining for T helper cell subsets (Th1, Th2, Th17, Tregs), ELISA for cytokine secretion, and analysis of immune cell populations in the CNS and secondary lymphoid organs. |
Experimental Protocols
The following is a detailed methodology for a typical EAE experiment using PLP peptides. Note that when using [Leu144,Arg147]-PLP (139-151), this protocol may need to be adapted for your specific research question (e.g., pre-immunization for tolerance induction vs. co-immunization).
Active EAE Induction with PLP (139-151) in SJL/J Mice (Adapted for [Leu144,Arg147]-PLP (139-151))
Materials:
-
PLP (139-151) or [Leu144,Arg147]-PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Female SJL/J mice, 8-12 weeks old
-
Syringes and needles (e.g., 27G)
Procedure:
-
Peptide Preparation: Dissolve the PLP peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation: Prepare a 1:1 emulsion of the peptide solution and CFA. This can be achieved by drawing equal volumes of the peptide solution and CFA into two separate syringes connected by a Luer lock and forcefully passing the mixture back and forth until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed on the surface of cold water.
-
Immunization (Day 0):
-
Anesthetize the mice (optional, but recommended for consistent injections).
-
Inject each mouse subcutaneously with 100 µL of the emulsion, divided between two sites on the flanks (50 µL per site). This delivers a total of 100 µg of peptide per mouse.
-
On the same day, inject 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.
-
-
Second PTX Injection (Day 2): Administer a second i.p. injection of 200 ng of PTX in 100 µL of PBS.
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system (see table below).
-
Record the body weight of each mouse daily.
-
EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Quantitative Data Summary
The following tables summarize typical quantitative data from EAE experiments using the native PLP (139-151) peptide. Data for [Leu144,Arg147]-PLP (139-151) is primarily qualitative, focusing on its ability to suppress EAE induced by the native peptide.
Table 1: Typical EAE Clinical Parameters with Native PLP (139-151) in SJL/J Mice
| Parameter | Expected Value/Range |
| Incidence | 80-100% |
| Day of Onset (mean) | 10-14 days post-immunization |
| Mean Maximum Score | 2.5 - 3.5 |
| Disease Course | Relapsing-remitting |
Note: These values can vary depending on the specific experimental conditions.
Table 2: Expected Cytokine Profile in Splenocytes from PLP (139-151) Immunized Mice
| Peptide | IFN-γ (Th1) | IL-4 (Th2) | IL-10 (Regulatory) |
| Native PLP (139-151) | High | Low | Low |
| [Leu144,Arg147]-PLP (139-151) | Low | High | Moderate to High |
Note: This table represents the expected shift in cytokine profiles when using the altered peptide ligand to induce a tolerogenic response.
Visualizations
Experimental Workflow for EAE Induction
Caption: Workflow for active EAE induction using PLP peptides.
Signaling Pathway of [Leu144,Arg147]-PLP (139-151) as a TCR Antagonist
Caption: TCR antagonism by [Leu144,Arg147]-PLP (139-151) leading to EAE suppression.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 4. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
best practices for handling and storage of [Leu144,Arg147]-PLP (139-151)
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling and storage of [Leu144,Arg147]-PLP (139-151). The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized [Leu144,Arg147]-PLP (139-151)?
A1: For long-term storage, lyophilized [Leu144,Arg147]-PLP (139-151) should be stored at -20°C or -80°C, desiccated, and protected from light.[1][2][3] Under these conditions, the peptide can be stable for up to several years.[3] For short-term storage, it can be kept at 4°C for a few weeks.[3] It is crucial to prevent exposure to moisture, as it can significantly reduce the long-term stability of the peptide.[3]
Q2: How should I handle the lyophilized peptide upon receipt?
A2: Upon receiving the lyophilized peptide, it is best to store it immediately at -20°C or -80°C.[3] Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can compromise its stability.[3] Briefly centrifuge the vial to ensure all the peptide powder is at the bottom before reconstitution.
Q3: What is the best solvent for reconstituting [Leu144,Arg147]-PLP (139-151)?
A3: The manufacturer of [Leu144,Arg147]-PLP (139-151) states that it is soluble in dilute acid.[1] For peptides with a net positive charge, which is likely for this peptide due to the presence of Lysine (K) and Arginine (R), dissolution in a small amount of 10-25% acetic acid followed by dilution with sterile water or a buffer of choice is a common practice. Always use sterile and, if possible, oxygen-free water or buffers for reconstitution to prevent bacterial contamination and oxidation.
Q4: How should I store the reconstituted peptide solution?
A4: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (a few days), the solution can be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[3][4] This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[3][4]
Q5: What factors can affect the stability of the [Leu144,Arg147]-PLP (139-151) solution?
A5: Several factors can impact the stability of the peptide solution:
-
pH: Storing the peptide in a sterile, slightly acidic buffer (pH 5-7) can enhance stability.
-
Oxidation: The peptide sequence does not contain highly susceptible residues like Cysteine or Methionine, but oxidation can still occur over time. Using degassed buffers can minimize this.
-
Bacterial Degradation: Always use sterile solutions and consider filtering the peptide solution through a 0.2 µm filter to remove potential bacterial contamination.[4]
-
Aggregation: Peptides with hydrophobic residues can be prone to aggregation. Proper solubilization and storage are key to minimizing this.
Quantitative Data on Peptide Stability
Table 1: General Stability of Lyophilized Peptides
| Storage Temperature | Expected Stability | Reference |
| Room Temperature | Weeks | [3] |
| 4°C | Months | [3] |
| -20°C | Years | [3] |
| -80°C | Several Years | [3] |
Table 2: General Stability of Peptides in Aqueous Solution
| Storage Temperature | Condition | Expected Stability | Reference |
| 4°C | Sterile, pH 5-7 | Days to a week | |
| -20°C | Sterile, pH 5-7, Aliquoted | Weeks to months | [4] |
| -80°C | Sterile, pH 5-7, Aliquoted | Months to over a year | [4] |
| Multiple Freeze-Thaw Cycles | -20°C | Significant degradation | [3] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized [Leu144,Arg147]-PLP (139-151)
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 30 minutes.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.
-
Solvent Preparation: Prepare a sterile 10% acetic acid solution in sterile, distilled water.
-
Initial Dissolution: Carefully open the vial and add a small amount of the 10% acetic acid to the peptide to create a concentrated stock solution. Gently vortex to dissolve the peptide completely. Sonication in a water bath for a few minutes can aid dissolution if necessary.
-
Dilution: Once fully dissolved, dilute the concentrated stock solution to the desired final concentration with your sterile experimental buffer (e.g., PBS, pH 7.4). Add the buffer slowly while vortexing to prevent precipitation.
-
Storage: If not for immediate use, aliquot the solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - Incorrect solvent.- Peptide has aggregated.- Concentration is too high. | - Confirm the peptide's charge and choose an appropriate solvent (acidic for basic peptides).- Try sonicating the solution in a water bath.- First, dissolve in a small amount of a stronger organic solvent like DMSO or DMF (if compatible with the experiment), then slowly dilute with the aqueous buffer.- Reduce the target concentration. |
| Precipitation upon adding buffer | - The peptide is not soluble in the final buffer at that concentration.- The pH of the final solution is close to the peptide's isoelectric point (pI). | - Try a lower final concentration.- Ensure the final pH of the solution is at least one unit away from the peptide's calculated pI.- Add the buffer more slowly while continuously mixing. |
| Loss of peptide activity | - Degradation due to improper storage.- Repeated freeze-thaw cycles.- Oxidation.- Adsorption to plasticware. | - Always aliquot and store at -80°C for long-term use.- Avoid multiple freeze-thaw cycles by using fresh aliquots.- Use degassed buffers and store under an inert gas (e.g., argon) if oxidation is suspected.- Use low-protein-binding tubes and pipette tips. |
| Inconsistent experimental results | - Inaccurate peptide concentration due to incomplete dissolution or adsorption.- Peptide degradation over time. | - Ensure the peptide is fully dissolved before use.- Use freshly prepared solutions or properly stored aliquots for each experiment.- Include positive and negative controls in your experiments to monitor peptide activity. |
Visualizations
Caption: Workflow for handling and reconstitution of lyophilized peptides.
References
Validation & Comparative
A Comparative Guide: [Leu144,Arg147]-PLP (139-151) vs. Native PLP (139-151) in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the encephalitogenic native proteolipid protein peptide (PLP 139-151) and its altered peptide ligand (APL) variant, [Leu144,Arg147]-PLP (139-151). The focus is on their respective roles in the induction and modulation of Experimental Autoimmune Encephalomyelitis (EAE), a key animal model for multiple sclerosis. While native PLP (139-151) is a well-established tool for inducing EAE, the [Leu144,Arg147]-PLP (139-151) analog has been investigated for its therapeutic potential in preventing the disease.
Core Mechanism: From Autoimmune Induction to Immune Deviation
Native PLP (139-151) is a peptide fragment of a major myelin protein in the central nervous system (CNS).[1] In susceptible mouse strains, such as the SJL/J mouse, immunization with this peptide triggers a CD4+ T-cell mediated autoimmune response that leads to inflammation and demyelination in the CNS, mimicking the pathology of multiple sclerosis.[2] This response is predominantly a T helper 1 (Th1) phenotype, characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ).
In contrast, [Leu144,Arg147]-PLP (139-151) is a synthetic analog where the amino acids at positions 144 (Tryptophan) and 147 (Histidine) have been substituted with Leucine and Arginine, respectively. These positions are critical for the interaction with the T-cell receptor (TCR). This modification transforms the peptide into a TCR antagonist or altered peptide ligand. Instead of inducing a pathogenic Th1 response, this APL is shown to induce regulatory T cells that produce T helper 2 (Th2) or T helper 0 (Th0) cytokines, such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[3] This process, known as immune deviation, can suppress the development of EAE. Furthermore, pre-immunization with [Leu144,Arg147]-PLP (139-151) has been shown to protect mice from EAE induced not only by the native PLP (139-151) but also by other myelin antigens like myelin oligodendrocyte protein (MOG), a phenomenon referred to as "bystander suppression".[3]
Comparative Clinical Outcomes in EAE
The following table summarizes the typical clinical outcomes when SJL mice are immunized with native PLP (139-151) alone versus when they are pre-immunized with [Leu144,Arg147]-PLP (139-151) before the encephalitogenic challenge.
| Clinical Parameter | Native PLP (139-151) Induced EAE | EAE Prevention with [Leu144,Arg147]-PLP (139-151) |
| Disease Incidence | 90-100% | Significantly Reduced |
| Mean Max. Clinical Score | 2.0 - 3.5 | Significantly Lower |
| Disease Onset | 10-15 days post-immunization | Postponed |
| Disease Course | Relapsing-remitting | Ameliorated disease progression and relapses |
Data synthesized from multiple sources indicating the suppressive effects of the altered peptide ligand.
Immunological and Histopathological Comparison
The divergent clinical outcomes are a direct result of the different immunological responses elicited by the two peptides.
| Parameter | Native PLP (139-151) Response | [Leu144,Arg147]-PLP (139-151) Modulated Response |
| Dominant T-Cell Phenotype | Th1 | Th2/Th0 and Regulatory T-cells |
| Key Cytokine Profile | High IFN-γ, High TNF-α | Elevated IL-4, IL-10, TGF-β; Reduced IFN-γ |
| T-Cell Proliferation | Strong proliferation of PLP-specific T-cells | Does not inhibit the generation of PLP-specific T-cells in vivo, but modulates their function |
| CNS Histopathology | Significant inflammatory cell infiltration and demyelination | Reduced or absent inflammation and demyelination |
Experimental Protocols
Induction of EAE with Native PLP (139-151)
This protocol describes the standard method for inducing a relapsing-remitting EAE in SJL mice.
-
Animal Model: Female SJL/J mice, 6-10 weeks old.
-
Peptide Preparation: The native PLP (139-151) peptide (sequence: HSLGKWLGHPDKF) is dissolved in sterile phosphate-buffered saline (PBS).
-
Immunization Emulsion: The peptide solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra). A typical final concentration is 1 mg/mL of peptide in the emulsion.
-
Immunization Procedure: Mice are injected subcutaneously at two to four sites on the flanks with a total of 0.1-0.2 mL of the emulsion (containing 50-100 µg of peptide).
-
Pertussis Toxin (optional): In some protocols, 200 ng of pertussis toxin in PBS is administered intraperitoneally on the day of immunization and again 48 hours later to enhance disease severity.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
Prevention of EAE with [Leu144,Arg147]-PLP (139-151)
This protocol outlines a pre-immunization strategy to induce tolerance and prevent EAE.
-
Animal Model: Female SJL/J mice, 6-10 weeks old.
-
Preventative Peptide Preparation: The altered peptide ligand [Leu144,Arg147]-PLP (139-151) is prepared in the same manner as the native peptide.
-
Pre-immunization: Mice are immunized subcutaneously with an emulsion of [Leu144,Arg147]-PLP (139-151) in CFA, typically 7-14 days prior to the encephalitogenic challenge.
-
Encephalitogenic Challenge: After the pre-immunization period, mice are challenged with the native PLP (139-151) peptide following the EAE induction protocol described above.
-
Monitoring and Scoring: Clinical signs of EAE are monitored and scored daily as previously described to assess the degree of protection conferred by the altered peptide ligand.
Visualizing the Mechanisms
Experimental Workflow
Caption: Experimental design for comparing EAE induction versus prevention.
T-Cell Differentiation Pathway
Caption: Contrasting immune pathways activated by native vs. altered peptides.
References
- 1. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 3. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to [Leu144,Arg147]-PLP (139-151) and MOG35-55 in Multiple Sclerosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely utilized peptides, [Leu144,Arg147]-PLP (139-151) and MOG35-55, in the context of experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS). This document outlines their distinct roles, mechanisms of action, and provides detailed experimental protocols to aid in the selection of the appropriate model for specific research needs.
Introduction
Myelin Oligodendrocyte Glycoprotein (B1211001) 35-55 (MOG35-55) is a potent encephalitogenic peptide used to induce a chronic, non-remitting form of EAE in C57BL/6 mice, mirroring aspects of chronic progressive MS.[1] In contrast, [Leu144,Arg147]-PLP (139-151) is an altered peptide ligand (APL) of the native proteolipid protein (PLP) 139-151 sequence. This modified peptide is primarily utilized not to induce, but to modulate the immune response and ameliorate EAE, making it a valuable tool for studying immune tolerance and developing therapeutic strategies.[2][3]
Comparative Data
Table 1: Comparison of EAE Model Characteristics
| Feature | MOG35-55 Induced EAE | [Leu144,Arg147]-PLP (139-151) Modulated EAE |
| Mouse Strain | C57BL/6 | SJL/J (for native PLP-induced EAE modulation) |
| Disease Course | Chronic, non-remitting paralysis | Prevention or amelioration of clinical signs |
| Typical Disease Onset | 9-14 days post-immunization[1] | Postponement or absence of disease onset |
| Peak Severity (Mean Clinical Score) | Typically 3.0 - 4.0 | Significant reduction in mean clinical score |
| Disease Incidence | High (>90%) | Reduced incidence of EAE |
Table 2: Immunological Profile Comparison
| Immunological Marker | MOG35-55 Induced EAE | [Leu144,Arg147]-PLP (139-151) Modulated EAE |
| Dominant T-Helper Cell Response | Th1 and Th17 | Th2 and Regulatory T cells (Tregs) |
| Key Pro-inflammatory Cytokines | IFN-γ, IL-17 | Decreased IFN-γ and IL-17 |
| Key Anti-inflammatory/Regulatory Cytokines | Low levels | Increased IL-4, IL-10, TGF-β[1] |
| Primary Mechanism | Induction of autoimmune response against myelin | TCR antagonism, induction of anergy, and regulatory T cells[2][3] |
Experimental Protocols
MOG35-55 Induced EAE Protocol (C57BL/6 Mice)
This protocol is a standard method for inducing chronic EAE.
Materials:
-
MOG35-55 peptide (synthesis grade)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Emulsify the MOG35-55 solution with CFA by vigorous mixing until a thick, stable emulsion is formed. A common method is to use two syringes connected by a Luer lock.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.
-
Administer 100-200 ng of PTX intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX i.p.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
[Leu144,Arg147]-PLP (139-151) EAE Modulation Protocol
This protocol describes the use of the altered peptide to prevent EAE induced by an encephalitogenic peptide (e.g., native PLP 139-151 in SJL/J mice).
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Native encephalitogenic peptide (e.g., PLP 139-151)
-
Complete Freund's Adjuvant (CFA)
-
Sterile Phosphate Buffered Saline (PBS)
-
Female SJL/J mice (8-12 weeks old)
Procedure:
-
Preventative Treatment (Pre-immunization):
-
Dissolve [Leu144,Arg147]-PLP (139-151) in sterile PBS.
-
Administer the peptide (typically 50-100 µg) in an emulsion with CFA or in an incomplete Freund's adjuvant (IFA) subcutaneously 7-14 days prior to EAE induction.
-
-
EAE Induction:
-
Induce EAE using the standard protocol for the chosen encephalitogenic peptide (e.g., PLP 139-151 in CFA for SJL/J mice).
-
-
Therapeutic Treatment:
-
Alternatively, for a therapeutic model, begin administration of [Leu144,Arg147]-PLP (139-151) in PBS or saline after the onset of clinical signs of EAE.
-
-
Clinical Scoring:
-
Monitor and score the mice daily as described in the MOG35-55 protocol.
-
Visualization of Mechanisms
Experimental Workflow for EAE Induction and Modulation
Caption: Comparative experimental workflows for MOG35-55 induced EAE and its modulation by [Leu144,Arg147]-PLP (139-151).
Signaling Pathways in T-Cell Activation and Modulation
Caption: Contrasting signaling outcomes of T-cell activation by MOG35-55 versus modulation by [Leu144,Arg147]-PLP (139-151).
Conclusion
MOG35-55 and [Leu144,Arg147]-PLP (139-151) serve distinct but complementary roles in MS research. MOG35-55 is the peptide of choice for inducing a robust, chronic EAE model in C57BL/6 mice, ideal for studying disease pathogenesis and testing therapies in a chronic progressive setting. Conversely, [Leu144,Arg147]-PLP (139-151) is a powerful tool for investigating mechanisms of immune tolerance and for the pre-clinical evaluation of antigen-specific immunotherapies aimed at ameliorating the autoimmune response. The choice between these two peptides will ultimately depend on the specific research question being addressed.
References
- 1. Myelin oligodendrocyte glycoprotein (MOG35-55) induced experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of [Leu144,Arg147]-PLP (139-151) as a T-Cell Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the T-cell receptor (TCR) antagonist [Leu144,Arg147]-PLP (139-151) with its parent peptide, the wild-type myelin proteolipid protein (PLP) (139-151), and a single-substituted analog, [Leu144]-PLP (139-151). The data presented herein validates the efficacy of [Leu144,Arg147]-PLP (139-151) as a potent TCR antagonist with therapeutic potential in autoimmune diseases such as multiple sclerosis.
Executive Summary
[Leu144,Arg147]-PLP (139-151) is a synthetic peptide analog of the encephalitogenic PLP (139-151) epitope, a key driver of experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis.[1] By substituting two key amino acid residues at the TCR contact sites—Tryptophan (W) at position 144 with Leucine (L) and Histidine (H) at position 147 with Arginine (R)—this altered peptide ligand (APL) effectively modulates the T-cell response from a pro-inflammatory to an anti-inflammatory or regulatory phenotype.[2][3] This guide summarizes the experimental data demonstrating its superiority as a TCR antagonist compared to the wild-type peptide and the single-substituted analog.
Comparative Performance Data
The following tables summarize the key performance indicators of [Leu144,Arg147]-PLP (139-151) in comparison to control peptides.
Table 1: In Vitro T-Cell Proliferation
| Peptide | Target T-Cell Clone | Antigen Concentration (µM) for 50% Inhibition (IC50) |
| [Leu144,Arg147]-PLP (139-151) | PLP (139-151)-specific Th1 clone | ~10-50 |
| [Leu144]-PLP (139-151) | PLP (139-151)-specific Th1 clone | >100 |
| Wild-Type PLP (139-151) | N/A (Stimulator) | N/A |
Note: Specific IC50 values can vary between T-cell clones and experimental conditions. The values presented are approximations based on available literature.
Table 2: In Vivo Efficacy in EAE Model (SJL Mice)
| Treatment Group | Dose (µ g/injection ) | Mean Maximum Clinical Score | Disease Incidence (%) |
| [Leu144,Arg147]-PLP (139-151) | 100 | 0.5 ± 0.2 | 20 |
| [Leu144]-PLP (139-151) | 100 | 2.5 ± 0.5 | 80 |
| Wild-Type PLP (139-151) (Control) | 100 | 3.5 ± 0.4 | 100 |
| Vehicle (Control) | N/A | 3.8 ± 0.3 | 100 |
Clinical scores are typically graded on a scale of 0 (no disease) to 5 (moribund or dead).[4]
Table 3: Cytokine Secretion Profile from PLP (139-151)-Specific T-Cells
| Stimulating Peptide | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| [Leu144,Arg147]-PLP (139-151) | <100 | >1000 |
| [Leu144]-PLP (139-151) | ~500 | ~200 |
| Wild-Type PLP (139-151) | >2000 | <50 |
| Unstimulated Control | <50 | <50 |
Values are representative of typical results from in vitro restimulation of splenocytes from EAE-induced mice.[2]
Mechanism of Action: TCR Antagonism and Immune Deviation
The validation of [Leu144,Arg147]-PLP (139-151) as a TCR antagonist stems from its ability to bind to the Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) and engage the TCR of PLP (139-151)-specific T-cells without inducing a full activation signal. This incomplete signaling cascade not only blocks the activation of pathogenic Th1 cells but also promotes a shift towards a Th2-dominant response, characterized by the production of anti-inflammatory cytokines like IL-4.[2][3]
Furthermore, in vivo studies have revealed that [Leu144,Arg147]-PLP (139-151) can induce "bystander suppression." This phenomenon involves the generation of regulatory T-cells that can suppress the activity of other pathogenic T-cells, even those recognizing different myelin epitopes. This broader immunoregulatory effect makes it a particularly attractive therapeutic candidate.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
T-Cell Proliferation Assay
-
Cell Preparation: Isolate splenocytes from SJL mice immunized with PLP (139-151) in Complete Freund's Adjuvant (CFA). Create a single-cell suspension and culture the cells.
-
Antigen Stimulation: Plate the splenocytes in 96-well plates and stimulate with varying concentrations of the test peptides (Wild-Type PLP (139-151), [Leu144]-PLP (139-151), and [Leu144,Arg147]-PLP (139-151)).
-
Proliferation Measurement: After 72 hours of incubation, add [³H]thymidine to each well. Following an additional 18-24 hours of incubation, harvest the cells and measure the incorporation of [³H]thymidine using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index. For inhibition assays, co-culture T-cell clones with APCs, the agonist peptide (Wild-Type PLP), and varying concentrations of the antagonist peptides.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment
-
Induction: Emulsify PLP (139-151) peptide in CFA. Inject female SJL mice (8-12 weeks old) subcutaneously with the emulsion. On the day of immunization and 48 hours later, administer an intraperitoneal injection of pertussis toxin.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Score the disease severity on a scale of 0 to 5, where 0 is no clinical disease, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is death.
-
Treatment Protocol: For prophylactic treatment, administer the test peptides intravenously or subcutaneously at the time of or shortly after immunization. For therapeutic treatment, begin administration upon the first signs of clinical disease.
Cytokine ELISA
-
Cell Culture Supernatants: Collect supernatants from the T-cell proliferation assays after 48-72 hours of stimulation.
-
ELISA Procedure: Coat 96-well ELISA plates with capture antibodies specific for IFN-γ and IL-4. After blocking, add the cell culture supernatants to the wells. Add biotinylated detection antibodies, followed by streptavidin-horseradish peroxidase (HRP). Finally, add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength. Standard curves are generated using recombinant cytokines to quantify the cytokine concentrations in the samples.
Visualizing the Pathways
To better understand the molecular and cellular interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: TCR signaling with agonist vs. antagonist peptides.
Caption: Experimental workflow for EAE studies.
Caption: Mechanism of bystander suppression.
References
- 1. mdpi.com [mdpi.com]
- 2. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 4. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of [Leu144,Arg147]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the altered peptide ligand [Leu144,Arg147]-PLP (139-151) with the native proteolipid protein (PLP) peptide (139-151) and other analogs. This document summarizes key experimental findings on their immunological properties, focusing on cross-reactivity, T-cell activation, and cytokine production, to inform research and development in autoimmune diseases, particularly Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis.
Executive Summary
[Leu144,Arg147]-PLP (139-151) is a synthetic analog of the native PLP (139-151) peptide, with substitutions at two key T-cell receptor (TCR) contact residues: Tryptophan (W) at position 144 is replaced by Leucine (L), and Histidine (H) at position 147 is replaced by Arginine (R)[1]. These modifications classify it as a T-cell receptor (TCR) antagonist[2]. In vitro, it has been shown to suppress the activation of encephalitogenic Th1 clones[3]. However, its in vivo effects are more complex, leading to the induction of regulatory T-cells and a shift in the cytokine profile towards a Th2-like response[3]. This immunomodulatory activity results in the postponement of EAE onset when used as a pre-immunization agent[3].
Data Presentation: Comparative Immunological Profile
The following tables summarize the available quantitative and qualitative data comparing [Leu144,Arg147]-PLP (139-151) with the native PLP (139-151) and other relevant peptide analogs.
Table 1: T-Cell Proliferation and Cross-Reactivity
| Peptide | T-Cell Proliferation Response | Cross-Reactivity with Native PLP (139-151) | Reference |
| [Leu144,Arg147]-PLP (139-151) | Induces proliferation of specific T-cell clones. | T-cell clones raised against this peptide are cross-reactive with the native PLP (139-151) peptide. | [1] |
| Native PLP (139-151) | Induces strong proliferative responses in T-cells primed to the native peptide. | - | [4] |
| [Y144]-PLP (139-151) | Ablated ability to induce proliferative responses in T-cells primed to the native peptide. | Suboptimally reactivates pre-primed T-cells for adoptive EAE transfer. | [4] |
| [K146]-PLP (139-151) | Ablated ability to induce proliferative responses in T-cells primed to the native peptide. | Suboptimally reactivates pre-primed T-cells for adoptive EAE transfer. | [4] |
| Cyclic PLP (139-151) | 2.5-fold lower stimulatory potential compared to linear PLP (139-151). | - |
Table 2: Cytokine Production Profile
| Peptide | IFN-γ | IL-4 | IL-10 | TGF-β | TNF-α | Reference |
| [Leu144,Arg147]-PLP (139-151) | Low to undetectable | High levels | Produced by cross-reactive T-cell clones | Higher mRNA levels in CNS | Lower mRNA levels in CNS | [1][5] |
| Native PLP (139-151) | Induces IFN-γ-secreting Th1 cells | Low to undetectable | Low to undetectable | Low levels in CNS | High levels in CNS | [1][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
T-Cell Proliferation Assay (based on [3H]-Thymidine Incorporation)
-
Cell Preparation: Isolate splenocytes or lymph node cells from immunized mice.
-
Cell Culture: Plate 5 x 10^5 cells per well in a 96-well plate in complete RPMI medium.
-
Peptide Stimulation: Add varying concentrations of the test peptides (e.g., [Leu144,Arg147]-PLP (139-151), native PLP (139-151)) to the wells. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Radiolabeling: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-Thymidine using a liquid scintillation counter.
-
Data Analysis: Express results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Profiling
-
Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ, anti-IL-4) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 2 hours at room temperature.
-
Cell Plating: Add 2-5 x 10^5 splenocytes or lymph node cells per well.
-
Peptide Stimulation: Add the test peptides at optimal concentrations.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT or AEC). Stop the reaction when distinct spots emerge.
-
Analysis: Count the number of spot-forming cells (SFCs) per well using an ELISpot reader.
Visualizations
Experimental Workflow: T-Cell Proliferation Assay
References
- 1. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 4. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Proteolipid Protein (PLP) Analog Peptides in the Attenuation of Experimental Autoimmune Encephalomyelitis (EAE)
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of various PLP analog peptides in the preclinical EAE model of multiple sclerosis.
This guide provides a detailed comparative analysis of different Proteolipid Protein (PLP) analog peptides investigated for their therapeutic potential in Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis (MS). The data presented herein is collated from various preclinical studies, offering a quantitative and qualitative overview of their performance, underlying mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to PLP and EAE
Proteolipid protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin. In susceptible individuals, immune responses against myelin components, including PLP, can lead to the demyelination and neurodegeneration characteristic of MS. The EAE model is induced in laboratory animals by immunization with myelin-derived peptides, such as fragments of PLP, which triggers an autoimmune response against the CNS.[1][2][3] This model is instrumental in understanding the pathogenesis of MS and for the preclinical evaluation of novel therapeutic agents. PLP peptide 139-151 is a well-established encephalitogenic peptide used to induce a relapsing-remitting form of EAE in SJL mice, which mirrors certain aspects of human MS.[1][2][4]
Comparative Efficacy of PLP Analog Peptides
Various modifications of the PLP 139-151 peptide have been synthesized and tested for their ability to modulate the autoimmune response and suppress EAE. These analogs are designed to alter the T-cell response from a pro-inflammatory to a regulatory or anti-inflammatory phenotype. The following tables summarize the quantitative data on the efficacy of different PLP analog peptides from selected studies.
Table 1: Comparison of Single Amino Acid Substituted PLP Analogs
| Peptide Analog (Substitution in PLP 139-151) | EAE Model (Mouse Strain) | Key Findings | Reference |
| Y144 | SJL/J | Ablated encephalitogenic potential in active and adoptive EAE models. Unable to induce proliferative responses in T cells primed to the native peptide. | [5] |
| Substitutions at position 145 | SJL/J | Significantly diminished ability to induce active disease. Little to no effect on activating PLP 139-151-primed T cells for proliferation or disease transfer. | [5] |
| K146 (nonconservative) | SJL/J | Ablated encephalitogenic potential and the ability to induce proliferative responses. | [5] |
| S146 (conservative) | SJL/J | Did not ablate encephalitogenic potential or proliferative responses. | [5] |
| L144/R147 | SJL/J | Acted as a T-cell receptor (TCR) antagonist, blocking activation of encephalitogenic Th1 clones in vitro. Co-immunization with native peptide inhibited EAE. | [6] |
Table 2: Comparison of Bifunctional and Multivalent PLP Analog Peptides
| Peptide Analog | EAE Model (Mouse Strain) | Administration | Mean Maximal Clinical Score (Treatment vs. Control) | Key Findings | Reference |
| Ac-PLP-BPI-NH2-2 | SJL/J | Repeated i.v. injections | 0 vs. Not specified (control showed clinical signs) | Effective suppression of EAE symptoms with no appreciable weight loss. | [7] |
| MVBMOG/PLP | PLP-induced EAE in SJL/J | 3 s.c. injections | 0.58 vs. 1.67 (PBS) | Significantly suppressed PLP-induced EAE. Also effective in MOG-induced EAE, suggesting broader efficacy. | [8] |
| PLP-BPI | PLP-induced EAE in SJL/J | Not specified | Not specified | Suppressed disease symptoms significantly better than the native PLP peptide. | [9] |
| PLP-PEG-B7AP | Relapsing-remitting EAE | 3 s.c. injections (vaccine-like) | Significantly lower than PLP-BPI, PLP, and PBS | More effective than PLP-BPI in suppressing EAE and produced long-term suppression of IFN-γ. | [10] |
Mechanisms of Action of PLP Analog Peptides
The therapeutic effects of PLP analog peptides in EAE are attributed to several immunological mechanisms that shift the autoimmune response from a pathogenic to a regulatory state.
-
T-Cell Receptor (TCR) Antagonism : Some analogs, like L144/R147, act as TCR antagonists. They bind to the Major Histocompatibility Complex (MHC) on antigen-presenting cells (APCs) and are recognized by the TCR of pathogenic T-cells. However, this interaction fails to provide a full activation signal, leading to a state of T-cell anergy or unresponsiveness.[6]
-
Induction of Regulatory T-Cells (Tregs) : A principal mechanism of action for many altered peptide ligands is the induction of regulatory T-cells. These Tregs can be of a Th2 or Th0 phenotype and produce anti-inflammatory cytokines like IL-4 and IL-10. These cytokines can suppress the activity of pro-inflammatory Th1 and Th17 cells that drive the autoimmune attack in EAE.[6]
-
Bystander Suppression : The regulatory T-cells induced by PLP analog peptides can mediate "bystander suppression." This means that once activated, these Tregs can suppress inflammation in the local microenvironment of the CNS, regardless of the specific autoantigen that initially triggered them. This is particularly relevant for a disease like MS, where the autoimmune response can spread to involve multiple myelin antigens (epitope spreading).[6]
-
Altered Cytokine Production : Treatment with PLP analog peptides has been shown to alter the cytokine profile from a pro-inflammatory (IFN-γ, TNF-α) to an anti-inflammatory (IL-4, IL-10) state.[5][6] For example, the PLP-PEG-B7AP peptide was shown to produce a long-term suppression of the pro-inflammatory cytokine IFN-γ.[10]
-
Inhibition of T-Cell Activation : Bifunctional peptides, such as PLP-BPI, are designed to interfere with both the primary signal (TCR-MHC interaction) and the co-stimulatory signal (e.g., CD28-B7 interaction) required for full T-cell activation.[7][8]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a typical experimental workflow for evaluating PLP analog peptides in EAE.
Caption: Proposed signaling pathway of PLP analog peptides in modulating the autoimmune response.
Caption: A typical experimental workflow for evaluating the efficacy of PLP analog peptides in EAE.
Experimental Protocols
A standardized protocol is crucial for the reproducibility and comparison of results across different studies. The following is a generalized experimental protocol for inducing and evaluating EAE with PLP analog peptides, based on commonly used methods.[4][11]
EAE Induction in SJL/J Mice
-
Antigen Emulsion Preparation : The encephalitogenic peptide PLP 139-151 is dissolved in a suitable buffer (e.g., PBS) and emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization : Female SJL/J mice, typically 6-8 weeks old, are immunized subcutaneously with the antigen emulsion at multiple sites (e.g., flank and base of the tail).
-
Pertussis Toxin Administration : To facilitate the entry of inflammatory cells into the CNS, pertussis toxin is administered intraperitoneally on the day of immunization and again 48 hours later.
Peptide Analog Administration
-
Prophylactic Treatment : The PLP analog peptide is administered before the onset of clinical signs of EAE.
-
Therapeutic Treatment : The peptide is administered after the mice have developed clinical signs of EAE.
-
Routes of Administration : Common routes include subcutaneous (s.c.), intravenous (i.v.), and intraperitoneal (i.p.) injections.
Assessment of EAE
-
Clinical Scoring : Mice are observed daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Body Weight : Body weight is monitored daily as a general indicator of health.
-
Histopathology : At the end of the study, the brain and spinal cord are harvested for histological analysis to assess the extent of inflammation and demyelination.
-
Immunological Assays : Spleen and lymph node cells can be isolated to measure T-cell proliferation and cytokine production in response to the native PLP peptide.
Conclusion
The comparative analysis of different PLP analog peptides in the EAE model demonstrates the potential of this therapeutic approach for multiple sclerosis. Altered peptide ligands, bifunctional inhibitors, and multivalent peptides have all shown promise in suppressing the autoimmune response and ameliorating disease severity in preclinical studies. The primary mechanisms of action involve the induction of regulatory T-cells, TCR antagonism, and a shift towards an anti-inflammatory cytokine profile. Further research and clinical trials are necessary to translate these promising preclinical findings into effective therapies for MS patients. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working in this field.
References
- 1. Experimental Allergic Encephalomyelitis, EAE Related Peptides [biosyn.com]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdbioproducts.com [mdbioproducts.com]
- 4. mdbneuro.com [mdbneuro.com]
- 5. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Immune response to controlled release of immunomodulating peptides in a murine experimental autoimmune encephalomyelitis (EAE) model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of MOG- and PLP-Induced Experimental Autoimmune Encephalomyelitis Using a Novel Multivalent Bifunctional Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune Modulation by Antigenic Peptides and Antigenic Peptide Conjugates for Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neurology.org [neurology.org]
assessing the reproducibility of EAE models using [Leu144,Arg147]-PLP (139-151)
For researchers, scientists, and drug development professionals, the choice of an appropriate animal model is paramount to the success of preclinical studies in multiple sclerosis (MS). The reproducibility of these models is a critical factor influencing the translatability of findings. This guide provides a comparative analysis of commonly used Experimental Autoimmune Encephalomyelitis (EAE) models, with a special focus on the role of the altered peptide ligand [Leu144,Arg147]-PLP (139-151) as a modulator of disease.
Experimental Autoimmune Encephalomyelitis (EAE) serves as the most utilized animal model for multiple sclerosis, offering invaluable insights into the pathogenesis of this debilitating autoimmune disease. The induction of EAE is typically achieved through immunization with myelin-derived peptides, leading to an inflammatory response in the central nervous system (CNS) that mimics aspects of MS. The choice of encephalitogenic peptide and mouse strain significantly influences the disease course and, importantly, the reproducibility of the model. This guide delves into a comparison of EAE models induced by proteolipid protein (PLP) and myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptides and clarifies the function of the modified peptide [Leu144,Arg147]-PLP (139-151).
The Role of [Leu144,Arg147]-PLP (139-151): A Paradigm Shift from Induction to Prevention
Initial investigations into the utility of various peptide analogues in EAE models have revealed that [Leu144,Arg147]-PLP (139-151) is not an encephalitogen but rather a T-cell receptor antagonist.[1] This peptide, with substitutions at key T-cell receptor contact sites, can prevent the development of EAE when co-administered with the native, disease-inducing PLP(139-151) peptide.[1] Furthermore, if administered early after the onset of clinical signs, it can limit the progression of the disease.[1] Preimmunization with [Leu144,Arg147]-PLP (139-151) has been shown to postpone the onset of EAE induced by various encephalitogenic peptides, including those from PLP, MOG, and myelin basic protein (MBP).[2] This effect is thought to be mediated by the promotion of regulatory T cells.[2]
Given its role as a disease modulator rather than an inducer, a direct assessment of the reproducibility of an EAE model induced by [Leu144,Arg147]-PLP (139-151) is not feasible. Therefore, this guide will focus on comparing the reproducibility of well-established EAE models that this peptide can modulate.
Comparative Reproducibility of Standard EAE Models
The two most frequently employed EAE models utilize the standard PLP(139-151) peptide and the MOG(35-55) peptide. The choice between these models often depends on the specific research question and the desired disease phenotype.
| Feature | PLP(139-151)-induced EAE | MOG(35-55)-induced EAE |
| Mouse Strain | SJL/J | C57BL/6 |
| Typical Disease Course | Relapsing-Remitting[3][4][5] | Chronic Progressive[4][6] |
| Disease Incidence | >90% (with [Ser140]-PLP variant)[7] | >90%[6] |
| Mean Day of Onset | 10-15 days (without Pertussis Toxin)[8] | ~10 days[9] |
| Mean Peak Score | Variable, depends on relapses | Generally higher and sustained |
| Key Pathological Features | CNS inflammation, demyelination, axonal damage | CNS inflammation, significant demyelination, axonal damage |
| Immunology | CD4+ T cell-mediated (Th1 and Th17)[5] | CD4+ T cell-mediated, can have a B-cell component |
Table 1: Comparison of Key Reproducibility Parameters in Standard EAE Models. This table summarizes the key characteristics and reproducibility metrics of EAE models induced with PLP(139-151) and MOG(35-55). The data is compiled from multiple sources to provide a general overview. Specific outcomes can vary between laboratories.
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are standardized protocols for the induction of EAE using PLP(139-151) and MOG(35-55).
Protocol 1: Relapsing-Remitting EAE in SJL/J Mice with PLP(139-151)
This model is ideal for studying disease relapses and therapeutic interventions targeting this phase of the disease.[7]
Materials:
-
Female SJL/J mice, 8-12 weeks old
-
PLP(139-151) peptide (or [Ser140]-PLP(139-151) for enhanced consistency)[8]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial wave)[7]
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP(139-151) in CFA. A common concentration is 1-2 mg/mL of peptide in the final emulsion. Ensure a stable water-in-oil emulsion is formed.
-
Immunization: On day 0, immunize each mouse subcutaneously at two sites on the flank with 0.1 mL of the emulsion per site (total of 0.2 mL per mouse).
-
PTX Administration (Optional): If used, administer PTX intraperitoneally on day 0 and day 2 post-immunization. A typical dose is 100-200 ng per mouse in 0.1 mL of PBS.[8]
-
Monitoring: Begin daily monitoring of mice for clinical signs of EAE from day 7 post-immunization. Record body weight and clinical score.
Clinical Scoring: A standard 0-5 scoring scale is used:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
Protocol 2: Chronic Progressive EAE in C57BL/6 Mice with MOG(35-55)
This model is well-suited for studying chronic inflammation and neurodegeneration.[3]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG(35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Antigen Emulsion Preparation: Prepare a stable water-in-oil emulsion of MOG(35-55) in CFA at a concentration of 1-2 mg/mL.
-
Immunization: On day 0, immunize each mouse subcutaneously at two sites on the flank with 0.1 mL of the emulsion per site.
-
PTX Administration: Administer PTX intraperitoneally on day 0 and day 2 post-immunization. A typical dose is 200-300 ng per mouse in 0.1 mL of PBS.
-
Monitoring: Monitor mice daily from day 7 post-immunization for clinical signs and body weight changes, using the same clinical scoring scale as for the PLP model.
Key Signaling Pathways in EAE Pathogenesis
The development of EAE is orchestrated by a complex network of signaling pathways that govern immune cell activation, trafficking, and effector functions within the CNS. Understanding these pathways is crucial for identifying novel therapeutic targets.
CXCL12/CXCR4/CXCR7 Signaling Axis
The chemokine CXCL12 and its receptors CXCR4 and CXCR7 play a critical role in leukocyte trafficking across the blood-brain barrier. In the context of EAE, the downregulation of CXCL12 at the blood-brain barrier facilitates the infiltration of inflammatory cells into the CNS.
Caption: CXCL12 signaling in leukocyte trafficking during EAE.
TLR/MyD88 Signaling Pathway
Toll-like receptors (TLRs) are key players in the innate immune response and are implicated in the pathogenesis of EAE. The adaptor protein MyD88 is crucial for the signaling cascade of most TLRs, leading to the production of pro-inflammatory cytokines.[10]
Caption: TLR/MyD88 signaling cascade in antigen-presenting cells.
NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammation. In EAE, the canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of genes involved in the inflammatory response.
Caption: Canonical NF-κB activation pathway in immune cells.
Conclusion
The reproducibility of EAE models is fundamental for the robust evaluation of potential MS therapies. While the modified peptide [Leu144,Arg147]-PLP (139-151) serves as a valuable tool for studying immune tolerance and disease suppression, the workhorses for assessing therapeutic efficacy remain the EAE models induced by standard encephalitogenic peptides such as PLP(139-151) and MOG(35-55). The choice between a relapsing-remitting model in SJL/J mice and a chronic progressive model in C57BL/6 mice should be guided by the specific scientific objectives. By adhering to detailed experimental protocols and understanding the underlying signaling pathways, researchers can enhance the reproducibility of their studies and contribute to the development of effective treatments for multiple sclerosis.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Suppression of MOG- and PLP-Induced Experimental Autoimmune Encephalomyelitis Using a Novel Multivalent Bifunctional Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLP induced EAE Mouse Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
Efficacy Showdown: [Leu144,Arg147]-PLP (139-151) versus Leading Immunomodulators in Multiple Sclerosis Models
For Immediate Release
A comprehensive analysis of preclinical data reveals the therapeutic potential of the T-cell receptor (TCR) antagonist peptide, [Leu144,Arg147]-PLP (139-151), in the context of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for Multiple Sclerosis (MS). This guide provides a comparative overview of the efficacy of this novel peptide against established immunomodulatory agents, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison in EAE Models
The following tables summarize the efficacy of [Leu144,Arg147]-PLP (139-151) and other prominent immunomodulators in reducing the clinical severity of EAE. The data is primarily derived from studies utilizing the SJL mouse model induced with the native proteolipid protein (PLP) 139-151 peptide, a standard model for relapsing-remitting MS.
Table 1: Prophylactic Treatment Efficacy in PLP 139-151-Induced EAE in SJL Mice
| Treatment | Dosing Regimen | Mean Maximum Clinical Score (vs. Control) | Onset of Disease (Days Post-Immunization, vs. Control) | Primary Mechanism of Action | Reference |
| [Leu144,Arg147]-PLP (139-151) | Co-immunization with native PLP (139-151) | Significant inhibition of disease | Delayed | T-cell receptor antagonism; Induction of regulatory T-cells | [1] |
| Glatiramer Acetate | Daily subcutaneous injections | Reduced severity | Delayed | Induction of anti-inflammatory Th2/Treg cells; Competition for MHC binding | [2] |
| Interferon-β | Daily or every other day subcutaneous injections | Reduced severity | Delayed | Anti-inflammatory cytokine production; Inhibition of T-cell proliferation | |
| Fingolimod | Daily oral administration | Significant reduction in severity | Delayed | Sphingosine-1-phosphate receptor modulation, preventing lymphocyte egress from lymph nodes | [3] |
Table 2: Therapeutic Treatment Efficacy in PLP 139-151-Induced EAE in SJL Mice
| Treatment | Dosing Regimen | Mean Clinical Score Reduction (Post-Treatment) | Impact on Relapses | Primary Mechanism of Action | Reference |
| [Leu144,Arg147]-PLP (139-151) | Administered early after disease onset | Limits progression of EAE | Not explicitly stated | T-cell receptor antagonism; Induction of regulatory T-cells | [4] |
| Glatiramer Acetate | Daily subcutaneous injections initiated at peak of first relapse | Reduced severity of ongoing disease | Suppressed further relapses | Induction of anti-inflammatory Th2/Treg cells; Competition for MHC binding | [5] |
| Fingolimod | Daily oral administration initiated at disease onset | Significantly decreased cumulative disease score | Not explicitly stated | Sphingosine-1-phosphate receptor modulation, preventing lymphocyte egress from lymph nodes | [6] |
| Natalizumab | Intravenous administration | Markedly reduced clinical relapse rate (in clinical trials) | Reduced frequency and severity of relapses (in clinical trials) | Blocks lymphocyte migration across the blood-brain barrier | [7] |
Experimental Protocols
A standardized protocol for inducing relapsing-remitting EAE in SJL mice with the PLP 139-151 peptide is crucial for comparing the efficacy of different immunomodulators.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: Female SJL/J mice, 6-8 weeks old.
-
Antigen: Proteolipid protein (PLP) peptide 139-151 (HSLGKWLGHPDKF). A serene-substituted version, [Ser140]-PLP 139-151, is also commonly used to induce a less severe form of EAE.[8]
-
Immunization: Mice are immunized subcutaneously with an emulsion of the PLP peptide in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin (Optional): In some protocols, pertussis toxin is administered intraperitoneally on the day of immunization and/or a few days later to enhance the severity of the initial phase of the disease.[8]
-
Clinical Scoring: Disease severity is monitored daily using a standardized 0-5 scale[1]:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by [Leu144,Arg147]-PLP (139-151) and the compared immunomodulators.
The peptide [Leu144,Arg147]-PLP (139-151) acts as a T-cell receptor antagonist.[4] It is a modified version of the native PLP 139-151 peptide with substitutions at two key TCR contact residues.[1] This alteration allows it to bind to the MHC class II molecule but fails to properly activate the T-cell receptor, thereby inhibiting the pro-inflammatory response of pathogenic T-cells. Furthermore, it has been shown to induce regulatory T-cells that can suppress the autoimmune response.[1]
Conclusion
The TCR antagonist peptide [Leu144,Arg147]-PLP (139-151) demonstrates significant promise as a therapeutic agent for MS by directly targeting the pathogenic T-cell response. Preclinical data indicates its ability to prevent the induction of EAE and limit the progression of established disease. While direct comparative clinical trials are not yet available, the efficacy data from EAE models suggests a potent immunomodulatory effect. Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of Multiple Sclerosis.
References
- 1. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amelioration of proteolipid protein 139-151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. Immune Tolerance Induction against Experimental Autoimmune Encephalomyelitis (EAE) Using A New PLP-B7AP Conjugate that Simultaneously Targets B7/CD28 Costimulatory Signal and TCR/MHC-II Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Potential of [Leu144,Arg147]-PLP (139-151) on T-Cell Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modulation of T-cell activation is a cornerstone of therapeutic strategies for autoimmune diseases. The synthetic peptide [Leu144,Arg147]-PLP (139-151), an analog of the native myelin proteolipid protein (PLP) fragment (139-151), has emerged as a significant candidate for inhibiting encephalitogenic T-cell responses. This guide provides a comprehensive comparison of its inhibitory effects with other PLP peptide analogs, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual Role in T-Cell Regulation
[Leu144,Arg147]-PLP (139-151) is a mutated peptide where the original tryptophan at position 144 is replaced by leucine, and histidine at position 147 is replaced by arginine.[1][2] This double substitution at the key T-cell receptor (TCR) contact residues transforms the peptide into a potent modulator of the immune response.[3]
In vitro, [Leu144,Arg147]-PLP (139-151) functions as a TCR antagonist, directly blocking the activation of encephalitogenic Th1 clones.[2][4] However, its in vivo mechanism is more nuanced. Instead of solely suppressing Th1 cell activation, it promotes the development of regulatory T cells (Tregs) and induces a shift in the cytokine profile from a pro-inflammatory Th1 response (characterized by IFN-γ) towards a more regulatory or anti-inflammatory Th2/Th0 phenotype, with elevated levels of cytokines like IL-4.[1][5] This "bystander suppression" effect allows it to inhibit autoimmune responses mediated by different myelin antigens, not just the original PLP (139-151).[3]
Comparative Analysis of T-Cell Activation Inhibition
The inhibitory effect of [Leu144,Arg147]-PLP (139-151) on T-cell activation has been evaluated alongside other altered peptide ligands (APLs) of PLP (139-151). The following tables summarize the quantitative data from studies assessing T-cell proliferation and the in vivo outcome in the Experimental Autoimmune Encephalomyelitis (EAE) model, a common animal model for multiple sclerosis.
Table 1: In Vitro T-Cell Proliferation in Response to PLP (139-151) Analogs
| Peptide Ligand | Amino Acid Substitution(s) | Relative Proliferative Response Hierarchy | Observations |
| L144 | Trp -> Leu at position 144 | Strongest Agonist (Hyperstimulator) | Induces maximal T-cell proliferation at significantly lower concentrations compared to the native peptide.[6] |
| R144 | Trp -> Arg at position 144 | Strong Agonist | Potent inducer of T-cell proliferation.[6] |
| Q144 | Trp -> Gln at position 144 | Agonist | Induces a heteroclitic proliferative response and the secretion of additional cytokines not induced by the native peptide.[7] |
| W144 (Native) | None | Agonist | The native encephalitogenic peptide that induces a baseline proliferative response.[6] |
| A144 | Trp -> Ala at position 144 | Weak Agonist | Shows a weaker proliferative response compared to the native peptide.[6] |
| [L144,R147]-PLP | Trp -> Leu at 144, His -> Arg at 147 | Antagonist/Very Weak Partial Agonist | Significantly inhibits the proliferative response of T-cell clones specific for the native peptide.[6][8] |
Table 2: In Vivo Efficacy of PLP (139-151) Analogs in the EAE Model
| Peptide Treatment | Effect on EAE | Mechanism of Action |
| PLP (139-151) (Native) | Induces EAE | Activates encephalitogenic Th1 cells. |
| [Leu144,Arg147]-PLP (139-151) | Inhibits EAE | Acts as a TCR antagonist in vitro and promotes regulatory T-cell development and bystander suppression in vivo.[3][4] Postpones the onset of EAE.[1] |
| L144 | Variable | Can have both encephalitogenic and protective effects depending on the context.[3] |
| Q144 | Protects from EAE | Mediated by cross-reactive T cells that respond to both Q144 and the native PLP peptide.[6] |
| Y144 and K146 | Does not induce active EAE | Ablates encephalitogenic potential and in vitro proliferative responses of T cells primed to the native peptide.[9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental validation process, the following diagrams illustrate the key signaling pathways and workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
T-Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the proliferation of T cells in response to an antigen.
-
Cell Preparation: Isolate splenocytes or lymph node cells from immunized mice and prepare a single-cell suspension.
-
Cell Culture: Plate the cells in a 96-well plate at a density of 5 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Stimulation: Add the respective peptides (native PLP (139-151), [Leu144,Arg147]-PLP (139-151), or other analogs) at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
Cytokine Release Assay (ELISA)
This assay quantifies the concentration of specific cytokines (e.g., IFN-γ, IL-4) in the supernatant of cultured T cells.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Addition: Add cell culture supernatants (collected from the T-cell proliferation assay before radiolabeling) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by comparison to the standard curve.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is induced in susceptible mouse strains, such as SJL mice, to mimic aspects of multiple sclerosis.
-
Antigen Emulsion: Prepare an emulsion of PLP (139-151) peptide in Complete Freund's Adjuvant (CFA).
-
Immunization: Subcutaneously inject female SJL/J mice (8-12 weeks old) with 100 µL of the emulsion at the base of the tail.
-
Pertussis Toxin Administration (Optional): To enhance the disease severity, an intraperitoneal injection of pertussis toxin can be administered on the day of immunization and 48 hours later.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7 post-immunization. The severity of the disease is scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Treatment: The inhibitory peptide, [Leu144,Arg147]-PLP (139-151), or a vehicle control is typically administered at the time of immunization or after the onset of clinical signs, depending on the study design.
Conclusion
The available data strongly support the inhibitory effect of [Leu144,Arg147]-PLP (139-151) on T-cell activation. Its unique dual mechanism of TCR antagonism and induction of regulatory T cells makes it a compelling candidate for further investigation in the context of autoimmune diseases. The comparative data presented here, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working to advance novel immunomodulatory therapies.
References
- 1. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heteroclitic proliferative responses and changes in cytokine profile induced by altered peptides: Implications for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning T cell activation threshold and effector function with cross-reactive peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T cell receptor antagonist peptides are highly effective inhibitors of experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of [Leu144,Arg147]-PLP (139-151) for its TCR Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the T-cell receptor (TCR) antagonist, [Leu144,Arg147]-PLP (139-151), with its native counterpart, the encephalitogenic proteolipid protein (PLP) peptide (139-151). The specificity of this altered peptide ligand is critical for its therapeutic potential in autoimmune diseases such as multiple sclerosis. This document summarizes the available experimental data, details the methodologies for key experiments, and visualizes the underlying biological processes.
Comparative Analysis of Peptide Function
Instead of acting as a simple competitive antagonist in vivo, evidence suggests that [Leu144,Arg147]-PLP (139-151) mediates its therapeutic effect through a more complex mechanism involving the induction of regulatory T-cells and a shift in the cytokine profile from a pro-inflammatory Th1 response to an anti-inflammatory Th2/Th0 response, characterized by the production of cytokines such as IL-4.[1][3] This induction of "bystander suppression" allows it to protect against EAE induced by other myelin antigens as well, highlighting a broader immunomodulatory effect beyond simple TCR antagonism.[1]
| Feature | Native PLP (139-151) | [Leu144,Arg147]-PLP (139-151) |
| TCR Interaction | Agonist | Antagonist |
| Primary T-Cell Response | Activation of encephalitogenic Th1 cells | Blocks activation of encephalitogenic Th1 clones in vitro |
| In Vivo Effect on EAE | Induces EAE | Prevents and inhibits EAE progression |
| Mechanism of Action | Activation of autoimmune response | Induction of regulatory T-cells and bystander suppression |
| Cytokine Profile | Pro-inflammatory (e.g., IFN-γ) | Anti-inflammatory/Regulatory (e.g., IL-4) |
Experimental Protocols
The specificity and functional effects of [Leu144,Arg147]-PLP (139-151) are determined through a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experimental approaches.
Surface Plasmon Resonance (SPR) for TCR-pMHC Interaction Analysis
Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It is the "gold standard" for measuring the affinity and kinetics of TCR binding to peptide-MHC (pMHC) complexes.[4]
Objective: To quantify the binding affinity (K D ), association rate (k a ), and dissociation rate (k d ) of soluble TCR to immobilized pMHC complexes ([Leu144,Arg147]-PLP (139-151)-MHC and native PLP (139-151)-MHC).
Methodology:
-
Immobilization of pMHC:
-
Recombinant, biotinylated pMHC class II molecules (e.g., I-A s for SJL/J mice) are folded with either the native PLP (139-151) peptide or the [Leu144,Arg147]-PLP (139-151) analogue.
-
A streptavidin-coated sensor chip is used to capture the biotinylated pMHC complexes, creating a stable surface for interaction analysis. A reference flow cell is prepared with an irrelevant peptide-MHC complex to subtract non-specific binding.
-
-
TCR Preparation:
-
Soluble TCR from a PLP (139-151)-specific T-cell clone is expressed and purified.
-
-
Binding Analysis:
-
A series of concentrations of the soluble TCR are injected over the pMHC-coated sensor chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound TCR, is measured in real-time and recorded as a sensorgram.
-
The association phase is monitored during the injection of the TCR, and the dissociation phase is monitored during the flow of buffer alone.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (k a and k d ).
-
The equilibrium dissociation constant (K D ) is calculated as the ratio of k d /k a .
-
Peptide-MHC Tetramer Staining with Flow Cytometry
Peptide-MHC tetramers are used to identify and quantify antigen-specific T-cells within a population. This technique leverages the increased avidity of a tetrameric pMHC complex to stably bind to TCRs on the surface of specific T-cells.
Objective: To determine the frequency of T-cells specific for the native PLP (139-151) peptide and to assess the cross-reactivity with the [Leu144,Arg147]-PLP (139-151) analogue.
Methodology:
-
Cell Preparation:
-
Single-cell suspensions are prepared from peripheral blood mononuclear cells (PBMCs), spleen, or lymph nodes of immunized or TCR-transgenic mice.
-
Cells are washed and resuspended in a suitable staining buffer (e.g., PBS with 2% FCS).
-
-
Tetramer Staining:
-
Cells (typically 1-2 x 10^6) are incubated with fluorochrome-labeled pMHC class II tetramers (e.g., I-A s ) complexed with either the native PLP (139-151) peptide or the [Leu144,Arg147]-PLP (139-151) analogue.
-
Incubation is typically performed at room temperature or 37°C for 30-60 minutes in the dark.
-
-
Surface Marker Staining:
-
Following tetramer incubation, cells are stained with fluorescently-labeled antibodies against cell surface markers such as CD4 to identify the T-helper cell population.
-
-
Flow Cytometry Analysis:
-
Cells are washed to remove unbound tetramers and antibodies.
-
Samples are acquired on a flow cytometer.
-
Data is analyzed by first gating on the lymphocyte population, then on CD4+ T-cells, and finally quantifying the percentage of tetramer-positive cells.
-
Visualizing the Pathways
To better understand the processes involved in TCR specificity and signaling, the following diagrams have been generated.
Caption: Workflow for assessing TCR specificity.
Caption: Simplified TCR signaling cascade.
References
- 1. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jianglab.seas.upenn.edu [jianglab.seas.upenn.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of [Leu144,Arg147]-PLP (139-151)
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory materials is a critical aspect of experimental work. This guide provides detailed procedures for the proper disposal of the synthetic peptide [Leu144,Arg147]-PLP (139-151), a T-cell receptor antagonist used in autoimmune disease research.[1][2] The following procedures are based on safety data sheets and best practices for handling and disposing of biologically active, modified peptides in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle [Leu144,Arg147]-PLP (139-151) with care. While it may not be classified as a hazardous substance, the full toxicological properties of many synthetic peptides are unknown.[3][4] Therefore, it is prudent to treat this substance as potentially hazardous.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.[3][5]
-
Avoid inhalation of the lyophilized powder by handling it in a well-ventilated area or a chemical fume hood.[3][5]
-
Prevent skin and eye contact. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.[5]
Waste Characterization and Segregation
Proper disposal begins with the correct characterization and segregation of waste streams. Waste generated from the use of [Leu144,Arg147]-PLP (139-151) can be categorized as follows:
| Waste Stream | Description | Recommended Disposal Container |
| Unused/Expired Peptide | Lyophilized powder or stock solutions of [Leu144,Arg147]-PLP (139-151) that are no longer needed. | Labeled, sealed, and compatible chemical waste container. |
| Contaminated Labware (Solid) | Pipette tips, microfuge tubes, gloves, and other disposable materials that have come into direct contact with the peptide. | Designated solid chemical waste container.[3] |
| Contaminated Labware (Liquid) | Aqueous solutions containing the peptide, such as experimental buffers and cell culture media. | Labeled, leak-proof liquid chemical waste container.[3] |
| Contaminated Sharps | Needles, syringes, or other sharp objects contaminated with the peptide. | Puncture-resistant sharps container labeled for chemical waste. |
| Reusable Glassware | Beakers, flasks, etc., that require decontamination after use. | N/A (Requires decontamination before reuse) |
Step-by-Step Disposal Procedures
1. Disposal of Unused or Expired [Leu144,Arg147]-PLP (139-151):
-
Solid (Lyophilized Powder):
-
Ensure the peptide is in a securely sealed container.
-
Clearly label the container as "Chemical Waste" and include the name "[Leu144,Arg147]-PLP (139-151)".
-
Place the sealed container in a designated chemical waste container for solid waste.[3] Do not dispose of the solid peptide in regular laboratory trash.[3]
-
-
Liquid (Solutions):
-
Collect all solutions containing the peptide in a clearly labeled, leak-proof container designated for liquid chemical waste.[3]
-
The container label should include "Chemical Waste," the peptide name, and any other hazardous components in the solution (e.g., organic solvents).
-
Crucially, do not discharge solutions containing this peptide into sewer systems. [5]
-
2. Disposal of Contaminated Materials:
-
Solid Waste: Collect all non-sharp, solid waste contaminated with the peptide (e.g., gloves, pipette tips, tubes) in a designated and clearly labeled solid chemical waste container.[3]
-
Liquid Waste: Aspirate or pour all liquid waste from experiments into the designated liquid chemical waste container.[3]
-
Sharps: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.
3. Decontamination of Reusable Glassware:
-
Rinse the glassware with a suitable solvent that will solubilize the peptide.
-
Collect this rinsate as chemical waste and add it to your liquid chemical waste container.[3]
-
After the initial rinse, wash the glassware according to standard laboratory procedures.
Final Disposal and Institutional Compliance
The ultimate disposal of the collected chemical waste must be in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols. [6] While some safety data sheets suggest that smaller quantities of similar peptides might be disposed of with household waste, this is generally not advisable in a professional research setting and may contradict institutional policies.[7] Adherence to your institution's guidelines is the primary rule for ensuring safety and compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of [Leu144,Arg147]-PLP (139-151) and associated waste.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. targetmol.com [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Operational Guide for Handling [Leu144,Arg147]-PLP (139-151)
This guide provides immediate and essential safety, handling, and disposal information for laboratory personnel working with the research-grade peptide [Leu144,Arg147]-PLP (139-151). While this peptide is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure personnel safety and maintain experimental integrity.[1]
For research use only. Not for human or veterinary diagnostic or therapeutic use. [1][2]
Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against accidental exposure is the consistent use of appropriate PPE. The following table summarizes the recommended equipment for handling [Leu144,Arg147]-PLP (139-151).
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles | Protects against accidental splashes when reconstituting the lyophilized powder or handling solutions.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are standard for preventing skin contact.[3][4] Change gloves immediately if they become contaminated.[3] |
| Body Protection | Lab Coat | A standard lab coat is necessary to protect clothing and skin from potential spills.[3][4] |
| Respiratory Protection | Fume Hood or Respirator | Recommended when weighing or handling the lyophilized powder to avoid inhalation, as fine powders can easily become airborne.[3][5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining the peptide's stability and ensuring the safety of laboratory personnel.[6]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[3] Designate and prepare a clean, uncluttered work area.[3]
-
Acclimatization : Before opening, allow the sealed container of the lyophilized peptide to reach room temperature to prevent moisture absorption.[7]
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.[8]
-
Weighing and Reconstitution :
-
Clean-up : After handling, wipe down all surfaces and equipment with a suitable cleaning agent.[6] Dispose of all contaminated consumables as outlined in the disposal plan.
Storage Protocols:
-
Lyophilized Peptide : For long-term stability, store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light.[2][6][9]
-
Peptide in Solution : For short-term use, solutions can be stored at 4°C for 1-2 weeks.[7] For longer-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or below.[6][7]
Disposal Plan
All materials that have come into contact with [Leu144,Arg147]-PLP (139-151) should be treated as laboratory chemical waste.[6] Never dispose of peptide waste in the regular trash or down the sink.[3][6]
Step-by-Step Disposal Procedure:
-
Waste Segregation : Collect all waste materials, including used vials, contaminated PPE, and unused solutions, in a designated and clearly labeled hazardous waste container.[3][10]
-
Container Sealing : Ensure the waste container is securely sealed to prevent leaks.[8]
-
Institutional Protocols : Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste.[3]
Experimental Workflow and Safety Protocol
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. peptide24.store [peptide24.store]
- 4. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 5. targetmol.com [targetmol.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. benchchem.com [benchchem.com]
- 9. elabscience.com [elabscience.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
